molecular formula C10H10O3 B092852 2-(Acetoacetyl)phenol CAS No. 16636-62-7

2-(Acetoacetyl)phenol

货号: B092852
CAS 编号: 16636-62-7
分子量: 178.18 g/mol
InChI 键: FAIACLOKYTYHSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Acetoacetyl)phenol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(2-hydroxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIACLOKYTYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168093
Record name 2-(Acetoacetyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16636-62-7
Record name 2-(Acetoacetyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016636627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetoacetyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Preparation of 2-(Acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(acetoacetyl)phenol, a valuable hydroxyarylketone intermediate.[1] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document goes beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, critical safety considerations, and robust analytical characterization of the final product.

Introduction: The Significance of this compound

This compound, also known as 2'-hydroxyacetoacetophenone, serves as a crucial building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its unique structure, featuring both a phenolic hydroxyl group and a β-diketone moiety, allows for a diverse range of subsequent chemical transformations. The preparation of such hydroxyarylketones is of significant industrial importance.[1]

The most common and industrially relevant method for synthesizing this compound is through the Fries rearrangement of phenyl acetoacetate.[2][3] This intramolecular reaction, catalyzed by a Lewis acid, involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones.[4]

Reaction Mechanism: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4] The widely accepted mechanism involves the initial formation of an acylium ion intermediate.[1][5]

The reaction proceeds as follows:

  • Complexation: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester group. This is favored over coordination with the phenolic oxygen because the carbonyl oxygen is more electron-rich and thus a better Lewis base.[4]

  • Formation of the Acylium Ion: The complexation polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium ion.[5][6]

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich phenol ring.[4] This can occur at either the ortho or para position.

  • Hydrolysis: Subsequent hydrolysis liberates the final this compound product.[5]

The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions such as temperature and solvent polarity.[1] High temperatures (above 160°C) and non-polar solvents favor the formation of the ortho product, this compound.[3][4] This is attributed to the thermodynamic stability of the ortho product, which can form a more stable bidentate complex with the aluminum catalyst.[1] Conversely, lower temperatures (below 60°C) and more polar solvents favor the formation of the para isomer.[3][4]

Fries_Rearrangement_Mechanism cluster_start Step 1: Phenyl Acetoacetate Preparation cluster_rearrangement Step 2: Fries Rearrangement cluster_workup Step 3: Work-up and Purification Phenol Phenol Phenyl_Acetoacetate Phenyl Acetoacetate Phenol->Phenyl_Acetoacetate Acylation Acetoacetyl_Chloride Acetoacetyl Chloride Acetoacetyl_Chloride->Phenyl_Acetoacetate Intermediate_Complex Intermediate Complex Phenyl_Acetoacetate->Intermediate_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Intermediate_Complex Acylium_Ion Acylium Ion Intermediate_Complex->Acylium_Ion Cleavage Product_Complex Product-Catalyst Complex Acylium_Ion->Product_Complex Intramolecular Attack Hydrolysis Hydrolysis (Acidic Work-up) Product_Complex->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (e.g., Distillation, Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the Fries rearrangement of phenyl acetoacetate.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Phenyl acetoacetate1 mole
Anhydrous Aluminum Chloride (AlCl₃)1.2 moles
Nitrobenzene (solvent)500 mL
Hydrochloric acid (HCl), concentratedAs needed for work-up
IceSufficient for cooling
Diethyl etherFor extraction
Anhydrous sodium sulfateFor drying
Round-bottom flask (3-necked)2 L
Reflux condenser-
Mechanical stirrer-
Thermometer-
Heating mantle-
Separatory funnel2 L
Rotary evaporator-

Procedure:

Part 1: Fries Rearrangement

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 500 mL of nitrobenzene and 1.2 moles of anhydrous aluminum chloride.

  • Addition of Phenyl Acetoacetate: Cool the mixture in an ice bath and slowly add 1 mole of phenyl acetoacetate while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

Part 2: Work-up and Purification

  • Hydrolysis: Carefully pour the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether and nitrobenzene under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.[7]

Safety Precautions and Waste Disposal

Safety is paramount in any chemical synthesis. A thorough risk assessment must be conducted before commencing any experimental work.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves.[9]

  • Fume Hood: All manipulations involving volatile and corrosive reagents such as nitrobenzene, aluminum chloride, and concentrated hydrochloric acid must be performed in a well-ventilated fume hood.[9]

  • Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.

  • Nitrobenzene: Nitrobenzene is toxic and readily absorbed through the skin. Handle with extreme care.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[8] Halogenated and non-halogenated organic waste streams should be segregated.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetoacetyl group, the methyl protons of the acetoacetyl group, and the phenolic hydroxyl proton.[10] The phenolic -OH proton typically appears as a broad singlet between 4-7 ppm.[10]

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the acetoacetyl group.[7]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.[10][11]

    • Strong absorption bands corresponding to the C=O stretching of the ketone and ester functionalities will be observed in the region of 1650-1750 cm⁻¹.[12]

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure.

Troubleshooting and Field-Proven Insights
  • Low Yield: Low yields can result from incomplete reaction or side reactions. Ensure the reaction is heated for a sufficient duration and that the temperature is carefully controlled. The formation of the para-isomer can be minimized by maintaining a high reaction temperature.[3]

  • Product Purity: The purity of the final product is critical. If purification by distillation is challenging, column chromatography on silica gel can be an effective alternative.

  • Catalyst Activity: The activity of the aluminum chloride is crucial. Use freshly opened or properly stored anhydrous aluminum chloride to avoid deactivation by moisture.

Conclusion

The Fries rearrangement provides an effective and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to stringent safety protocols, researchers can reliably produce this important chemical intermediate. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical research.

References

An In-Depth Technical Guide to 1-(2-Hydroxyphenyl)butane-1,3-dione: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)butane-1,3-dione is a versatile β-diketone that holds significant interest in synthetic and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and a β-dicarbonyl moiety, imparts a rich chemical profile, including the capacity for keto-enol tautomerism and metal ion chelation. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic characterization, physicochemical properties, and its utility as a precursor in the synthesis of flavonoids and other heterocyclic systems. Furthermore, its potential applications, inferred from its structural attributes and the known biological activities of related compounds, are discussed, offering a forward-looking perspective for its application in drug discovery and materials science.

Introduction

1-(2-Hydroxyphenyl)butane-1,3-dione, a member of the β-diketone family, is a crystalline solid at room temperature. Its strategic placement of a hydroxyl group on the phenyl ring ortho to the dicarbonyl side chain is a key structural feature. This arrangement facilitates intramolecular hydrogen bonding and is pivotal to its chemical reactivity and potential as a bidentate ligand. The compound serves as a valuable building block in organic synthesis, most notably in the production of flavones, a class of compounds with a wide spectrum of biological activities.[1] Understanding the nuanced characteristics of this molecule is essential for harnessing its full potential in various scientific domains.

Synthesis and Purification

The synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione is most commonly achieved through a Claisen condensation reaction. This method involves the reaction of a 2-hydroxyacetophenone with an ester, typically ethyl acetate, in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Objective: To synthesize 1-(2-hydroxyphenyl)butane-1,3-dione from 2-hydroxyacetophenone and ethyl acetate.

Materials:

  • 2-hydroxyacetophenone

  • Ethyl acetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A suspension of sodium hydride (4.0 eq) is prepared in anhydrous THF.

  • A mixture of 2-hydroxyacetophenone (1.0 eq) and ethyl acetate (2.5 eq) dissolved in a minimal amount of anhydrous THF is added dropwise to the sodium hydride suspension at room temperature. The reaction is exothermic and may lead to reflux.[2]

  • After the addition is complete, the reaction mixture is stirred for an additional 5-10 minutes.[2]

  • The reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The aqueous mixture is then acidified to a pH of approximately 6 using 6 M HCl.

  • The product is extracted from the aqueous layer with ethyl acetate (3 x 30 mL).[2]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent.[2]

Yield: Typically in the range of 70-75%.[2]

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Hydroxyacetophenone 2-Hydroxyacetophenone Claisen Condensation Claisen Condensation 2-Hydroxyacetophenone->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation NaH in THF NaH in THF NaH in THF->Claisen Condensation Quenching (Ice) Quenching (Ice) Claisen Condensation->Quenching (Ice) Stir 5 min Acidification (HCl) Acidification (HCl) Quenching (Ice)->Acidification (HCl) Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) Drying (Na2SO4) Drying (Na2SO4) Extraction (EtOAc)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Crude Product Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis and purification of 1-(2-hydroxyphenyl)butane-1,3-dione.

Physicochemical and Spectroscopic Characterization

PropertyValue/Description
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Appearance Crystalline white solid[2]
Melting Point Not consistently reported, though derivatives have melting points in the range of 40-165 °C[2]
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of 1-(2-hydroxyphenyl)butane-1,3-dione and is particularly useful for studying its keto-enol tautomerism.

¹H NMR: In a solvent like CDCl₃, the compound exists as a mixture of keto and enol tautomers, with the enol form being predominant.[2]

Assignment Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration Tautomer
-CH₃ (acetyl)~2.15singlet3HEnol
-CH₃ (acetyl)~2.31singlet(minor)Keto
-CH₂-~4.10singlet(minor)Keto
=CH-~6.18singlet1HEnol
Aromatic-H~6.87-7.90multiplet4HBoth
Phenolic -OH~12.06singlet1HEnol
Phenolic -OH~11.93singlet(minor)Keto
Enolic =C-OH~14.97singlet1HEnol

Note: The signals for the minor keto tautomer are often observed as smaller accompanying peaks.[2]

¹³C NMR: The ¹³C NMR spectrum further confirms the presence of both tautomers.

Assignment Approximate Chemical Shift (δ, ppm) Tautomer
-CH₃~23-29Both
-CH₂-~55Keto
=CH-~96Enol
Aromatic C~118-161Both
C=O (ketone)~183-202Both
=C-O (enol)~195Enol

The IR spectrum provides key information about the functional groups present.

Wavenumber (cm⁻¹) Vibrational Mode
~3267O-H stretch (phenolic)
~3010C-H stretch (aromatic)
~2925C-H stretch (aliphatic)
~1635C=O stretch (conjugated ketone)
~1556C=C stretch (aromatic and enol)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₁₀H₁₀O₃, the expected [M+Na]⁺ peak would be calculated and compared to the found value.[2]

Chemical Properties

Keto-Enol Tautomerism

A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. In 1-(2-hydroxyphenyl)butane-1,3-dione, the enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

The position of this equilibrium is sensitive to the solvent environment. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, the keto form may be more stabilized through intermolecular hydrogen bonding with the solvent, shifting the equilibrium towards the keto tautomer. For instance, in CDCl₃, 1-(2-hydroxyphenyl)butane-1,3-dione exists as a 1:4 mixture of keto to enol tautomers.[2]

Diagram of Keto-Enol Tautomerism:

Caption: Keto-enol tautomeric equilibrium of 1-(2-hydroxyphenyl)butane-1,3-dione. (Note: Placeholder images are used in the DOT script. In a final document, these would be replaced with actual chemical structure images.)

Metal Chelating Properties

The β-diketone moiety, particularly in its enolic form, is an excellent bidentate ligand for a wide range of metal ions. The deprotonated enolate can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. The presence of the ortho-hydroxyl group on the phenyl ring could potentially allow for terdentate coordination, further enhancing the stability of the resulting metal complexes. While specific studies on the metal complexes of 1-(2-hydroxyphenyl)butane-1,3-dione are not abundant, related β-diketones are known to form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). These complexes often exhibit interesting catalytic, magnetic, and spectroscopic properties.

Applications

Precursor in Organic Synthesis

A primary application of 1-(2-hydroxyphenyl)butane-1,3-dione is as a key intermediate in the synthesis of flavones. The Baker-Venkataraman rearrangement is a classic method for flavone synthesis where a 2-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes cyclization. Alternatively, direct cyclization of 1-(2-hydroxyphenyl)butane-1,3-dione derivatives under acidic or basic conditions can yield the flavone core. Given the wide range of biological activities associated with flavones, including antioxidant, anti-inflammatory, and anticancer properties, this synthetic utility is of high importance in medicinal chemistry.[1]

Potential in Analytical Chemistry

The strong metal-chelating ability of 1-(2-hydroxyphenyl)butane-1,3-dione suggests its potential use as a chromogenic or fluorogenic reagent for the detection and quantification of metal ions. The formation of a metal complex can lead to a significant change in the UV-Visible absorption or fluorescence spectrum of the molecule, which can be correlated to the concentration of the metal ion. This application would require further research to establish selectivity, sensitivity, and optimal conditions for specific metal ions.

Inferred Biological and Pharmacological Activities

Direct studies on the biological activities of 1-(2-hydroxyphenyl)butane-1,3-dione are limited. However, its structural similarity to other classes of bioactive compounds allows for informed speculation on its potential pharmacological profile.

  • Antioxidant Activity: The phenolic hydroxyl group is a well-known antioxidant pharmacophore. It can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical can be stabilized by resonance. The hydroquinone moiety present in related compounds is known for potent antioxidant activity.[5]

  • Antimicrobial Activity: Chalcones, which share the 1,3-diaryl-2-propen-1-one core, and other β-diketones have been reported to possess antibacterial and antifungal properties.[6][7] The mechanism of action is often attributed to their interaction with microbial enzymes or cell membranes.

Conclusion and Future Outlook

1-(2-Hydroxyphenyl)butane-1,3-dione is a molecule with a rich and varied chemical character. Its synthesis is well-established, and its spectroscopic properties are well-defined, particularly its fascinating keto-enol tautomerism. While its primary application to date has been in the synthesis of flavones, its inherent properties as a metal chelator and its structural resemblance to known bioactive compounds suggest a broader potential.

Future research should focus on a more thorough investigation of its physicochemical properties, including a definitive crystal structure determination and pKa measurement. A systematic study of its coordination chemistry with a range of metal ions could uncover novel catalysts or materials. Furthermore, a comprehensive biological evaluation, including its antioxidant, antimicrobial, and cytotoxic activities, is warranted to explore its potential as a lead compound in drug discovery. The insights gained from such studies will undoubtedly pave the way for new and innovative applications of this versatile β-diketone.

References

keto-enol tautomerism of 2-(acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-(acetoacetyl)phenol

Abstract

This compound, a molecule featuring both a β-dicarbonyl system and a phenolic hydroxyl group, presents a rich and complex case of keto-enol tautomerism. This guide offers a comprehensive technical examination of this equilibrium, a phenomenon of critical importance in fields ranging from synthetic chemistry to drug development. The prevalence of a specific tautomer can dictate a molecule's reactivity, polarity, spectroscopic properties, and, crucially, its biological activity and pharmacokinetic profile. We will dissect the structural nuances of the possible tautomers, the thermodynamic and environmental factors governing their interconversion, and the advanced analytical methodologies required for their characterization and quantification. This document is designed for researchers, scientists, and drug development professionals, providing not only foundational theory but also field-proven experimental protocols and data interpretation frameworks to empower rational molecular design and analysis.

The Principle of Tautomerism: A Dynamic Equilibrium

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (an alkene with an adjacent hydroxyl group).[1][2] These distinct chemical species, known as tautomers, are constitutional isomers that readily interconvert, typically through the migration of a proton and the rearrangement of adjacent single and double bonds.[3][4]

For simple aldehydes and ketones, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, the landscape changes dramatically in β-dicarbonyl compounds. Here, the enol form is significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy.[2][5]

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the second carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[2][6]

The specific tautomeric composition at equilibrium is a sensitive function of the molecular structure and the surrounding environment, influencing everything from reaction outcomes to how a drug molecule interacts with its biological target.[4] this compound, with its unique combination of a β-dicarbonyl moiety and an ortho-phenolic group, serves as an exemplary model for exploring the subtleties of this equilibrium.[7]

Structural Landscape of this compound Tautomers

The presence of the ortho-hydroxyl group on the phenyl ring introduces additional layers of complexity to the tautomeric equilibrium of the acetoacetyl side chain, primarily through competing intramolecular hydrogen bonding opportunities.

The Diketo Tautomer

The primary keto form is 1-(2-hydroxyphenyl)butane-1,3-dione. In this structure, free rotation can occur around the C-C single bonds, although certain conformations will be sterically and electronically favored. This tautomer is typically more polar than the enol forms.

The Enol Tautomers: A Case of Competing Stabilities

Enolization of the β-dicarbonyl system can, in principle, occur in two ways, but is dominated by the formation of a conjugated system. The key feature is the formation of a stable six-membered chelate ring via an intramolecular hydrogen bond.[2] The ortho-phenolic group further stabilizes this enol form, but also presents the possibility of an alternative hydrogen-bonded structure.

  • Enol Form A (β-Dicarbonyl Chelation): This is the most anticipated enol tautomer. The enolization of the acetoacetyl chain allows the newly formed hydroxyl group to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This creates a highly stable six-membered ring, a structural motif common to β-dicarbonyl enols. The phenolic -OH group remains free or may interact with the solvent.

  • Enol Form B (Phenolic Chelation): A second possibility involves the phenolic hydroxyl group forming an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This would create a different six-membered ring system and influence the conformation of the side chain.

The dominant enol form in solution is a delicate balance between the strengths of these different potential hydrogen bonds and the overall electronic and steric stability of the resulting conformers.

Caption: Tautomeric equilibria of this compound.

Factors Governing the Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed; it is a dynamic equilibrium influenced by several external and internal factors.

  • Solvent Polarity: This is one of the most significant factors. Non-polar solvents (e.g., cyclohexane, CCl₄) cannot effectively form hydrogen bonds with the solute. In these environments, the intramolecularly hydrogen-bonded enol form, which has a lower net polarity, is significantly favored.[8] Conversely, polar, protic solvents (e.g., water, methanol) can compete for hydrogen bonding with the carbonyl groups, disrupting the internal chelation and stabilizing the more polar keto tautomer.[9][10] Polar aprotic solvents like DMSO, being strong hydrogen bond acceptors, can also stabilize the enol tautomer.[8]

  • Temperature: Temperature changes can shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. Detailed variable-temperature studies are required to determine the thermodynamic parameters of the equilibrium.

  • Concentration: In concentrated solutions, intermolecular hydrogen bonding can occur, which may favor the keto form. Dilution in a non-polar solvent typically shifts the equilibrium towards the enol form by minimizing these intermolecular interactions.[11]

Experimental Methodologies for Characterization

A multi-faceted analytical approach is essential to fully characterize the tautomeric system of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution.[5][8][12] The interconversion between keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer present.[5]

¹H NMR Analysis: The proton NMR spectrum provides clear, diagnostic signals:

  • Enol Tautomer: A highly deshielded signal for the enolic hydroxyl proton (δ ≈ 12-16 ppm) involved in the strong intramolecular hydrogen bond. A sharp singlet for the vinylic proton (δ ≈ 5.5-6.5 ppm).

  • Keto Tautomer: A singlet for the two α-protons of the methylene group (δ ≈ 3.5-4.5 ppm).

The ratio of the tautomers can be accurately determined by integrating the area under the vinylic proton signal (enol) and the methylene proton signal (keto).

Table 1: Representative ¹H NMR Chemical Shifts for Tautomers of this compound

Proton Type Tautomer Expected Chemical Shift (δ, ppm) Rationale
Enolic OH Enol 12.0 - 16.0 Strong intramolecular H-bond causes significant deshielding.
Vinylic CH Enol 5.5 - 6.5 Olefinic proton in a conjugated system.
Methylene CH₂ Keto 3.5 - 4.5 Protons alpha to two carbonyl groups.
Methyl CH₃ Both 2.0 - 2.5 Signal may be slightly different for each tautomer.
Phenolic OH Both 5.0 - 9.0 Chemical shift is solvent and concentration dependent.

| Aromatic CH | Both | 6.8 - 7.8 | Complex multiplet pattern. |

Experimental Protocol 1: Determination of Keq by ¹H NMR

Objective: To quantify the tautomeric equilibrium constant (Keq) of this compound in different solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)

  • NMR tubes, volumetric flasks, pipettes

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation: Prepare solutions of this compound of identical concentration (e.g., 10 mg/mL) in each of the chosen deuterated solvents. Ensure complete dissolution.

  • Equilibration: Allow the solutions to equilibrate at a constant temperature (the NMR probe temperature, e.g., 298 K) for at least one hour before analysis to ensure the tautomeric equilibrium is reached.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Causality: A sufficient relaxation delay (d1) of at least 5 times the longest T₁ is crucial for accurate quantification. This ensures all protons have fully relaxed before the next pulse, making the signal integrals directly proportional to the number of protons.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integration and Calculation:

    • Integrate the area of the vinylic proton signal of the enol form (Aenol, corresponds to 1H).

    • Integrate the area of the methylene proton signal of the keto form (Aketo, corresponds to 2H).

    • Calculate the mole fraction of each tautomer:

      • % Enol = [Aenol / (Aenol + (Aketo / 2))] * 100

      • % Keto = [(Aketo / 2) / (Aenol + (Aketo / 2))] * 100

    • Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].

  • Self-Validation: Repeat the integration process multiple times to ensure reproducibility. The sum of the calculated mole fractions (% Enol + % Keto) should equal 100% within a small margin of error.

Caption: Workflow for determining Keq using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique that probes the electronic transitions within the molecule.[13][14] The keto and enol tautomers have different chromophores and thus distinct absorption spectra.

  • Keto form: Exhibits a lower intensity n→π* transition at a longer wavelength and a high intensity π→π* transition at a shorter wavelength, characteristic of isolated carbonyl and phenyl groups.

  • Enol form: The extended conjugated system (phenyl ring, C=C, C=O) results in a high-intensity π→π* transition that is red-shifted (occurs at a longer wavelength) compared to the keto form.

By comparing the experimental spectrum of the mixture with computationally predicted spectra or experimental spectra of locked (non-tautomerizing) analogues, the tautomeric ratio can be estimated.[13][15]

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[16][17][18] This is an invaluable tool for confirming the existence of a specific tautomer and precisely measuring its bond lengths and angles, particularly the geometry of the intramolecular hydrogen bond.[19][20]

Expertise & Causality: It is critical to recognize that the solid-state structure represents the lowest energy form in the crystal lattice and may not reflect the dynamic equilibrium present in solution.[21] Crystal packing forces can selectively stabilize one tautomer over another. Therefore, crystallographic data must be interpreted in conjunction with solution-state data (like NMR) for a complete picture.

Data Synthesis and Interpretation

A comprehensive analysis combines experimental data with theoretical calculations to build a robust model of the tautomeric behavior.

Table 2: Illustrative Tautomeric Equilibrium Data for this compound

Solvent Dielectric Constant (ε) % Enol (Illustrative) Keq ([Enol]/[Keto]) Predominant Stabilizing Interaction
Cyclohexane-d₁₂ 2.0 98% 49.0 Intramolecular H-Bonding
Chloroform-d 4.8 90% 9.0 Intramolecular H-Bonding
Acetone-d₆ 21.0 75% 3.0 Solute-Solvent & Intramolecular H-Bonding
Methanol-d₄ 33.0 60% 1.5 Solute-Solvent H-Bonding
DMSO-d₆ 47.0 85% 5.7 H-Bond Acceptance by Solvent

Note: These are representative values to illustrate trends. Actual values must be determined experimentally.

From the equilibrium constant, the Gibbs free energy difference between the tautomers can be calculated using the equation: ΔG° = -RT ln(Keq) . This provides a quantitative measure of their relative stabilities under specific conditions.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings.[9][21][22] They can be used to:

  • Calculate the relative energies of the different tautomers and conformers in the gas phase and in solution (using continuum solvation models).[9][21]

  • Predict vibrational frequencies (IR) and NMR chemical shifts to aid in the assignment of experimental spectra.[12]

  • Model the transition state for interconversion, providing insight into the kinetics of the tautomerization process.

Implications in Drug Development

Understanding and controlling tautomerism is not merely an academic exercise; it has profound implications for the development of pharmaceuticals.[23]

  • Receptor Binding: Tautomers have different shapes, hydrogen bonding capabilities, and charge distributions. One tautomer may bind to a biological target with high affinity while another is inactive. The dominant form in the physiological environment will determine the drug's efficacy.

  • Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa.[24] These properties govern a drug's solubility, membrane permeability (absorption), and distribution, all key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent law and drug exclusivity.

For a molecule like this compound, the ability of the enol form to act as a metal chelator or the differential hydrogen bonding capacity of its tautomers could be leveraged in designing targeted therapies.[25][26]

Conclusion

The is a sophisticated interplay of structural stability, intramolecular forces, and environmental influences. The ortho-phenolic group introduces a competitive hydrogen bonding element that modulates the well-understood behavior of the β-dicarbonyl system. A rigorous investigation demands a synergistic approach, primarily using NMR spectroscopy for quantitative solution-state analysis, supported by UV-Vis and IR spectroscopy for qualitative confirmation. X-ray crystallography provides definitive solid-state structural data, while computational modeling offers invaluable predictive power and mechanistic insight. For drug development professionals, a deep understanding of this dynamic equilibrium is essential, as it directly impacts the molecular properties that underpin therapeutic efficacy and viability.

References

An In-depth Technical Guide to 2-(Acetoacetyl)phenol: Physicochemical Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Acetoacetyl)phenol, systematically known as 1-(2-hydroxyphenyl)butane-1,3-dione, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its structure, incorporating both a phenol and a β-dicarbonyl moiety, imparts a unique combination of reactivity and potential for biological activity. This technical guide provides a comprehensive exploration of the physical and chemical properties of this compound, its synthesis, and its applications as a versatile precursor in the synthesis of various heterocyclic scaffolds relevant to medicinal chemistry.

Molecular Structure and Identification

This compound is characterized by an acetoacetyl group substituted at the ortho position of a phenol ring. This arrangement allows for intramolecular hydrogen bonding, which significantly influences its chemical behavior.

  • IUPAC Name: 1-(2-Hydroxyphenyl)butane-1,3-dione

  • Synonyms: o-Hydroxybenzoylacetone, Salicyloylacetone

  • CAS Number: 16636-62-7[1]

  • Molecular Formula: C₁₀H₁₀O₃[1]

  • Molecular Weight: 178.18 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in synthesis.

PropertyValue/DescriptionSource(s)
Appearance White crystalline solid.[2]
Melting Point While the exact melting point is not widely reported, related compounds such as 1-(2-hydroxy-4-methoxyphenyl)butane-1,3-dione and 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione have melting points of 69.1-70.4 °C and 105.3-106.0 °C, respectively.[2] 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione, another analogue, melts at 120-122 °C.[3]
Boiling Point Data not available; likely to decompose at higher temperatures.
Solubility Predicted to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate due to the presence of hydroxyl and carbonyl groups capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.[4]
pKa The phenolic proton is expected to be acidic, with a pKa value influenced by the electron-withdrawing acetoacetyl group. The methylene protons of the β-dicarbonyl moiety are also acidic due to resonance stabilization of the resulting enolate.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the phenolic hydroxyl group and the β-dicarbonyl system, most notably its existence as a mixture of keto and enol tautomers.

Keto-Enol Tautomerism

A key feature of β-dicarbonyl compounds is their ability to exist in equilibrium between a keto and an enol form. In the case of this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen, as well as conjugation with the phenyl ring.

G start Suspend Sodium Hydride in THF add_reagents Add a mixture of 2-hydroxyacetophenone and ethyl acetate in THF dropwise at room temperature start->add_reagents reflux Heat the reaction mixture to reflux add_reagents->reflux quench Quench the reaction by pouring onto ice reflux->quench acidify Acidify to pH 6 with 6 M HCl quench->acidify extract Extract with ethyl acetate (3x) acidify->extract dry Dry the organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography (silica gel, ethyl acetate/petroleum ether) concentrate->purify product Obtain this compound purify->product G start This compound cyclization Intramolecular Cyclization (Acid-catalyzed) start->cyclization product Substituted Chromone cyclization->product

References

2-(acetoacetyl)phenol CAS number 16636-62-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Acetoacetyl)phenol (CAS 16636-62-7): Synthesis, Characterization, and Applications

Executive Summary

This compound, also known by its systematic name 1-(2-hydroxyphenyl)butane-1,3-dione (CAS Number: 16636-62-7), is a bifunctional organic compound of significant interest to the scientific community.[1][2] Possessing both a phenolic hydroxyl group and a β-dicarbonyl moiety, this molecule serves as a versatile building block in synthetic chemistry and a compelling scaffold for drug discovery.[3] Its chemical behavior is dominated by a fascinating keto-enol tautomerism, which dictates its reactivity and potential for metal chelation. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, the dynamics of its tautomeric equilibrium, and its prospective applications, grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the following properties:[4]

PropertyValueSource(s)
CAS Number 16636-62-7[4]
Molecular Formula C₁₀H₁₀O₃[4]
Molecular Weight 178.18 g/mol [4]
Appearance Solid[4]
Melting Point 102°C[1][4]
Boiling Point (Predicted) 295.1 ± 15.0 °C[4]
Density (Predicted) 1.191 ± 0.06 g/cm³[4]
SMILES CC(=O)CC(=O)c1ccccc1O[5]
InChI Key FAIACLOKYTYHSR-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this compound is achieved through a directed Claisen condensation. This classic carbon-carbon bond-forming reaction is ideally suited for acylating a ketone enolate. In this case, the readily available 2'-hydroxyacetophenone serves as the ketone precursor.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

  • Acetyl Source: Ethyl acetate is a common and cost-effective source of the acetyl group.

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is paramount. Unlike alkoxides (e.g., sodium ethoxide), NaH deprotonates the α-carbon of ethyl acetate irreversibly by releasing hydrogen gas. This drives the equilibrium towards the formation of the enolate, preventing competing self-condensation of the 2'-hydroxyacetophenone and ensuring the desired cross-condensation.

  • Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is necessary to prevent quenching the strong base and the reactive enolate intermediates.

  • Work-up: An acidic work-up (e.g., with dilute HCl) is required to neutralize any remaining base and protonate the resulting β-dicarbonyl product, which initially exists as its sodium salt.

Experimental Protocol: Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in dry THF.

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Add ethyl acetate (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, during which H₂ evolution should be observed.

  • Condensation: Dissolve 2'-hydroxyacetophenone (1.0 equivalent) in dry THF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ligroine) or by column chromatography on silica gel to yield pure this compound.[1][4]

G cluster_prep Preparation & Enolate Formation cluster_reaction Condensation Reaction cluster_workup Work-up & Purification A 1. Suspend NaH in dry THF B 2. Add Ethyl Acetate at 0°C A->B C 3. Stir to form Sodium Enolate B->C D 4. Add 2'-Hydroxyacetophenone in THF at 0°C C->D E 5. Warm to RT Stir 12-18h D->E F 6. Quench with 1M HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify via Recrystallization/Chromatography H->I J This compound I->J Characterize Product

Figure 1: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The presence of tautomers complicates the spectra, providing a rich source of structural information.

  • ¹H NMR Spectroscopy : The spectrum will display characteristic signals for both keto and enol forms.

    • Aromatic Protons : Multiplets between 6.8-7.8 ppm.[6]

    • Phenolic OH : A broad singlet, typically between 4-7 ppm, which disappears upon D₂O exchange.[7]

    • Keto Form : A sharp singlet for the acetyl -CH₃ at ~2.2 ppm and a singlet for the methylene -CH₂- protons at ~3.9 ppm.

    • Enol Form : The appearance of a vinyl proton (-CH=) signal around 5.5-6.0 ppm, and a highly deshielded enolic hydroxyl proton (>12 ppm) due to strong intramolecular hydrogen bonding. The acetyl -CH₃ signal of the enol form will be slightly upfield compared to the keto form.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbons : The keto form will show two distinct C=O signals, one for the ketone (~202 ppm) and one for the aryl ketone (~198 ppm). The enol form will show a signal for the remaining ketone and signals for the enolic C-O and C=C carbons.[8]

    • Aromatic Carbons : Signals will appear in the 115-160 ppm range, with the carbon bearing the hydroxyl group appearing most downfield.[8]

    • Aliphatic Carbons : The keto form will show a methylene (-CH₂-) signal around 50 ppm and a methyl (-CH₃) signal around 30 ppm.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch : A very broad absorption from ~3500 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the phenolic -OH and the intramolecularly hydrogen-bonded enol -OH.[7][8]

    • C=O Stretch : A complex set of absorptions between 1720 cm⁻¹ and 1600 cm⁻¹. The non-hydrogen-bonded ketone of the keto tautomer will appear around 1715 cm⁻¹. The conjugated and hydrogen-bonded carbonyls of the enol form will be shifted to a lower frequency, often blending with the aromatic C=C stretching region.

    • Aromatic C=C Stretch : Sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[7]

  • Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 178. Key fragmentation patterns would include the loss of an acetyl radical (•CH₃CO, m/z = 135) and the loss of a ketene molecule (CH₂=C=O) via McLafferty rearrangement.

The Core Equilibrium: Keto-Enol Tautomerism

For most simple ketones, the keto-enol equilibrium heavily favors the keto form.[9] However, for β-dicarbonyl compounds like this compound, the enol form is significantly stabilized and can be the major species in solution.[10] This stabilization arises from two key factors:

  • Intramolecular Hydrogen Bonding : The enol tautomer can form a stable, quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[10][11]

  • Conjugation : The C=C double bond of the enol is in conjugation with the remaining carbonyl group and the aromatic phenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[10]

Figure 2: The equilibrium between the keto and the stabilized enol tautomer.
Note: The enol image is a representative structure for a β-dicarbonyl to illustrate the intramolecular hydrogen bond.

Potential Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable platform molecule.

  • Heterocyclic Synthesis : The molecule is an excellent precursor for the synthesis of oxygen-containing heterocycles. For instance, under acidic conditions, it can undergo intramolecular cyclization (a Pechmann-type condensation) to form substituted chromone or coumarin derivatives, which are common scaffolds in medicinal chemistry.

  • Metal Chelation : The β-dicarbonyl moiety is a classic bidentate ligand capable of chelating a wide variety of metal ions. This property can be exploited in the development of metal-based catalysts, sensors for specific metal ions, or as a strategy to modulate the activity of metalloenzymes in a drug development context.

  • Scaffold for Medicinal Chemistry : Phenolic compounds are known for their wide range of biological activities, including antioxidant and cytotoxic properties.[3] The structure of this compound offers multiple points for derivatization—the phenolic hydroxyl, the acidic methylene protons, and the carbonyl groups—allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[12][13]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with standard safety protocols.

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[14][15]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling : Avoid contact with skin, eyes, and clothing.[14] Do not ingest. Wash hands thoroughly after handling.[14][16]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[14]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.[14]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14][15]

    • Inhalation : Move person to fresh air and keep comfortable for breathing.[14]

Conclusion

This compound (CAS 16636-62-7) is more than a simple organic molecule; it is a highly functionalized and reactive platform for chemical innovation. Its synthesis is straightforward, its spectroscopic properties are instructively complex due to a dominant keto-enol equilibrium, and its potential applications span from foundational synthetic chemistry to the frontiers of drug discovery. A thorough understanding of its properties, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

References

The Solubility Profile of 2-(acetoacetyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comprehensive exploration of the solubility of 2-(acetoacetyl)phenol (also known as 1-(2-hydroxyphenyl)butane-1,3-dione), a molecule of significant interest in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine its solubility profile. By integrating theoretical principles, data from analogous structures, and detailed experimental methodologies, this document serves as a critical resource for harnessing the full potential of this compound in various research and development applications.

Understanding the Molecular Architecture of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its behavior in different solvents:

  • Aromatic Phenol Group: The presence of a hydroxyl group directly attached to a benzene ring imparts polar characteristics and the capacity for hydrogen bonding.

  • β-Dicarbonyl Moiety: The acetoacetyl group is a classic example of a β-dicarbonyl system, which can exist in equilibrium between keto and enol tautomeric forms.[1] This tautomerism plays a crucial role in the molecule's polarity and its ability to interact with solvents.

  • Intramolecular Hydrogen Bonding: In the enol form, a stable six-membered ring can be formed via intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the carbonyl oxygens. This can influence how the molecule presents itself to the solvent.

The interplay of these structural elements suggests a nuanced solubility profile, with expected solubility in polar solvents and limited solubility in non-polar hydrocarbon solvents.

The Critical Role of Keto-Enol Tautomerism

The equilibrium between the keto and enol forms of this compound is a dynamic process influenced by the solvent environment.[2] The enol form, stabilized by conjugation and intramolecular hydrogen bonding, is often more prevalent in non-polar solvents, while polar solvents can shift the equilibrium towards the keto form by competing for hydrogen bonds.[3] Understanding this equilibrium is paramount, as the two tautomers exhibit different polarities and, consequently, different solubilities.

Predicted Solubility Profile and Analogous Compound Data

In the absence of direct quantitative data for this compound, we can infer its likely solubility by examining structurally similar compounds. A close analog is 2'-hydroxyacetophenone, which shares the phenolic hydroxyl group and a carbonyl function.

Qualitative Solubility of 2'-hydroxyacetophenone:

SolventSolubility
EthanolSoluble (approx. 11 mg/mL)
DMSOSoluble (approx. 20 mg/mL)
DimethylformamideSoluble (approx. 16 mg/mL)
WaterSlightly soluble
ChloroformSoluble
AcetoneSoluble

Data compiled from publicly available sources.[4][5]

Based on this, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents like ethanol. Its solubility in water is expected to be low. The additional carbonyl group in this compound compared to 2'-hydroxyacetophenone may slightly increase its polarity, potentially enhancing its solubility in polar solvents.

The general principle of "like dissolves like" is a useful guide.[6] Solvents with a polarity similar to that of this compound are more likely to be effective.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a given solvent.[7]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid solute with the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Step-by-Step Experimental Workflow

The following protocol provides a self-validating system for the accurate determination of this compound solubility.

dot

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter the supernatant (e.g., using a syringe filter) sep1->sep2 ana1 Dilute an aliquot of the filtrate sep2->ana1 ana2 Quantify concentration using a suitable analytical method (e.g., HPLC-UV) ana1->ana2 result result ana2->result Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Reagents:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Pipette a known volume of each test solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

    • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used in applications with varying thermal conditions.

  • pH: For ionizable compounds, pH can drastically alter solubility. While this compound is a weak acid, its solubility in aqueous solutions will be higher at a pH above its pKa due to the formation of the more polar phenoxide ion.

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities is recommended to establish a comprehensive solubility profile.

Conclusion

References

The Discovery and Synthesis of o-Acetoacetylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of o-acetoacetylphenol, also known as o-hydroxybenzoylacetone or 1-(2-hydroxyphenyl)butane-1,3-dione. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic methodologies, their mechanistic underpinnings, and the evolution of preparative techniques. We will explore the pivotal role of the Fries rearrangement in the historical context of its synthesis and present modern, alternative approaches. Key chemical properties, such as its characteristic keto-enol tautomerism, and its applications as a versatile intermediate in organic synthesis will also be discussed. This guide is structured to provide not only a historical narrative but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Versatile Benzoylacetone

o-Acetoacetylphenol is a β-dicarbonyl compound featuring a phenolic hydroxyl group ortho to an acetoacetyl substituent. This unique structural arrangement imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of a variety of heterocyclic compounds, notably chromones and flavones, which are of significant interest in medicinal chemistry.[1] The presence of both a chelating β-dicarbonyl moiety and a phenolic group also suggests potential applications in coordination chemistry and as a bioactive molecule itself. Understanding the historical development of its synthesis provides a foundational context for contemporary research and process optimization.

A Historical Perspective: The Dawn of Hydroxyaryl Ketone Synthesis

The history of o-acetoacetylphenol is intrinsically linked to the discovery of a name reaction that revolutionized the synthesis of hydroxyaryl ketones: the Fries rearrangement .

The Landmark Discovery by Karl Theophil Fries

In 1908, German chemist Karl Theophil Fries reported a Lewis acid-catalyzed rearrangement of phenolic esters to ortho- and para-hydroxyaryl ketones.[2] This reaction, now famously known as the Fries rearrangement, provided a direct and efficient route to a class of compounds that were previously challenging to access.[2] The reaction typically involves heating a phenolic ester with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), often in a solvent like nitrobenzene or carbon disulfide.[2]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[3] This temperature dependence is a classic example of kinetic versus thermodynamic control. The ortho-isomer can form a stable six-membered chelate with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.

While the original publications by Fries do not explicitly mention the synthesis of o-acetoacetylphenol from phenyl acetoacetate, his discovery laid the fundamental groundwork for its eventual preparation. The broad applicability of the Fries rearrangement to a variety of phenolic esters makes it the cornerstone of the historical synthesis of o-acetoacetylphenol.

The Evolution of Synthesis: From Classic Rearrangement to Modern Methodologies

The synthesis of o-acetoacetylphenol has evolved from the foundational Fries rearrangement to include more modern and often milder approaches.

The Classic Route: Fries Rearrangement of Phenyl Acetoacetate

The traditional and most direct method for the synthesis of o-acetoacetylphenol is the Fries rearrangement of phenyl acetoacetate. This reaction involves the intramolecular acyl migration from the phenolic oxygen to the ortho position of the aromatic ring.

Reaction Mechanism:

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.

Fries_Rearrangement PhenylAcetoacetate Phenyl Acetoacetate Complex1 Initial Complex PhenylAcetoacetate->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion Intermediate Complex1->AcyliumIon Rearrangement SigmaComplex Wheland Intermediate (Sigma Complex) AcyliumIon->SigmaComplex Electrophilic Aromatic Substitution (ortho attack) FinalComplex Final Chelate Complex SigmaComplex->FinalComplex Proton Transfer oAcetoacetylphenol o-Acetoacetylphenol FinalComplex->oAcetoacetylphenol Hydrolysis

Figure 1: General mechanism of the Fries rearrangement for the synthesis of o-acetoacetylphenol.

Experimental Protocol: Fries Rearrangement of Phenyl Acetate (A Model System)

The following protocol for the Fries rearrangement of phenyl acetate to o- and p-hydroxyacetophenone can be adapted for the synthesis of o-acetoacetylphenol from phenyl acetoacetate.[4]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend anhydrous aluminum chloride (2.5 equivalents) in nitrobenzene.

  • Cool the flask in an ice-water bath.

  • Slowly add phenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature to favor ortho-acylation (typically above 100°C).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the o-acetoacetylphenol.

Causality Behind Experimental Choices:

  • Anhydrous AlCl₃: The Lewis acid catalyst is crucial for activating the ester and facilitating the acyl group migration. It must be anhydrous as moisture will deactivate the catalyst.

  • Nitrobenzene: This high-boiling point solvent is often used to achieve the higher temperatures required for ortho-selectivity.

  • Acidic Workup: The addition of HCl is necessary to hydrolyze the aluminum-phenoxide complex and liberate the final product.

A Modern Alternative: Base-Mediated Condensation

A more recent and often higher-yielding method for the synthesis of o-acetoacetylphenol involves the base-mediated condensation of 2'-hydroxyacetophenone with an acetylating agent, such as ethyl acetate.[5] This approach avoids the often harsh conditions and regioselectivity issues of the Fries rearrangement.

Reaction Mechanism:

This reaction proceeds via a Claisen-like condensation mechanism.

Claisen_Condensation Hydroxyacetophenone 2'-Hydroxyacetophenone Enolate Enolate of 2'-Hydroxyacetophenone Hydroxyacetophenone->Enolate + Base EthylAcetate Ethyl Acetate Base Strong Base (e.g., NaH) TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate + Ethyl Acetate oAcetoacetylphenol o-Acetoacetylphenol TetrahedralIntermediate->oAcetoacetylphenol Elimination of Ethoxide

Figure 2: General mechanism for the base-mediated synthesis of o-acetoacetylphenol.

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)butane-1,3-dione [5]

Materials:

  • 2'-Hydroxyacetophenone

  • Ethyl acetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (6 M)

  • Ice

Procedure:

  • Suspend sodium hydride (4 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Prepare a solution of 2'-hydroxyacetophenone (1 equivalent) and ethyl acetate (2.5 equivalents) in anhydrous THF.

  • Add the solution from step 2 dropwise to the sodium hydride suspension at room temperature. A vigorous reaction may be observed.

  • After the addition is complete, stir the reaction mixture for a further 5-10 minutes.

  • Quench the reaction by carefully pouring it onto ice.

  • Acidify the mixture to pH 6 with 6 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/petroleum ether) to afford o-acetoacetylphenol.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the methyl group of the acetophenone to form the reactive enolate.

  • Anhydrous THF: An aprotic, anhydrous solvent is essential to prevent quenching of the strong base and the enolate intermediate.

  • Inert Atmosphere: The use of an inert gas (e.g., nitrogen or argon) is necessary to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Key Chemical Characteristics: The Duality of Keto-Enol Tautomerism

A fundamental property of o-acetoacetylphenol, as with other β-dicarbonyl compounds, is its existence as an equilibrium mixture of keto and enol tautomers.

Tautomerism Keto Keto form Enol Enol form Keto->Enol

Figure 3: Keto-enol tautomerism of o-acetoacetylphenol.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the double bond with the carbonyl group and the aromatic ring. The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. In many nonpolar solvents, the enol form is the major species.

Applications in Organic Synthesis

o-Acetoacetylphenol is a valuable building block for the synthesis of various heterocyclic compounds.

Synthesis of Chromones

One of the most significant applications of o-acetoacetylphenol is in the synthesis of 2-methylchromones.[6][7] The intramolecular cyclization of o-acetoacetylphenol under acidic conditions leads to the formation of the chromone ring system. These chromone derivatives are of considerable interest due to their wide range of pharmacological activities.[1]

Chelating Agent

The β-diketone moiety in o-acetoacetylphenol can act as a bidentate ligand, forming stable complexes with various metal ions. This property makes it a useful chelating agent in coordination chemistry and for potential applications in analytical chemistry or as a metal scavenger.[6]

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
CAS Number 16636-62-7
Appearance Solid
Synonyms o-Hydroxybenzoylacetone, 1-(2-Hydroxyphenyl)butane-1,3-dione

Conclusion

o-Acetoacetylphenol, a molecule with a rich history tied to the development of synthetic organic chemistry, continues to be a relevant and versatile building block. Its synthesis, historically rooted in the Fries rearrangement, has evolved to include more efficient and milder methodologies. The unique structural features of o-acetoacetylphenol, particularly its ability to undergo keto-enol tautomerism and its utility as a precursor to chromones, ensure its continued importance in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its discovery, synthesis, and key characteristics, offering a valuable resource for researchers and scientists in the field.

References

A Theoretical and Spectroscopic Investigation of 2-(acetoacetyl)phenol: Structure, Tautomerism, and Intramolecular Hydrogen Bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(acetoacetyl)phenol (2-AAP) is a molecule of significant interest due to the complex interplay between its keto-enol tautomerism and a strong intramolecular hydrogen bond (IHB). This guide provides a comprehensive theoretical framework for understanding the structural and electronic properties of 2-AAP. By leveraging Density Functional Theory (DFT), we explore the energetic landscape of its tautomeric forms, elucidate the nature of the stabilizing IHB, and correlate these computational findings with experimental spectroscopic data. This document serves as a technical resource, detailing not only the results of theoretical studies but also the underlying causality for the selection of specific computational protocols, thereby offering a self-validating system for researchers in medicinal chemistry and materials science.

Introduction: The Structural Dichotomy of this compound

This compound, a derivative of both phenol and a β-dicarbonyl system, presents a compelling case for theoretical investigation. Its structure is not static; rather, it exists in a dynamic equilibrium between several tautomeric forms. The central question revolves around which tautomer is energetically dominant and how intramolecular forces govern this preference. The presence of a phenolic hydroxyl group ortho to the acetoacetyl side chain facilitates the formation of a strong, resonance-assisted hydrogen bond (RAHB), which is a critical determinant of the molecule's conformational stability, reactivity, and spectroscopic signature.[1] Understanding these fundamental properties is crucial, as tautomerism and hydrogen bonding can profoundly influence a molecule's biological activity and material properties.[2] This guide will dissect the structural nuances of 2-AAP using a synergistic approach that combines high-level computational chemistry with established spectroscopic principles.

The Landscape of Tautomerism in 2-AAP

The acetoacetyl moiety can exist in a diketo form or tautomerize to an enol form. Coupled with the phenolic proton, this gives rise to several possible structures. However, the most significant equilibrium is between the diketo form and the enol form, which is stabilized by a potent intramolecular hydrogen bond.

  • Tautomeric Forms: The primary tautomers under consideration are the diketo form and two potential enol forms, where the enolization can occur at either carbonyl group.

  • The Role of the Intramolecular Hydrogen Bond (IHB): The phenolic proton can form a strong hydrogen bond with the adjacent carbonyl oxygen of the acetoacetyl chain. This interaction creates a six-membered ring-like structure, lending significant stability to the enol tautomer.[3][4] This type of hydrogen bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the bond strength is enhanced by π-electron delocalization within the chelate ring.[5]

The diagram below illustrates the key tautomeric equilibrium in this compound.

Workflow start Define Tautomer Structures geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum & Predict IR) geom_opt->freq_calc validation1 Compare with Experimental IR Spectra freq_calc->validation1 Validation Step solvation Incorporate Solvent Model (PCM) freq_calc->solvation nmr_calc NMR Chemical Shift Calculation (GIAO) solvation->nmr_calc validation2 Compare with Experimental NMR Data nmr_calc->validation2 Validation Step end Validated Structural & Energetic Model validation2->end

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Chromones via Acid-Catalyzed Cyclization of 2-(Acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic framework serves as an ideal scaffold for developing targeted therapies, with derivatives exhibiting activities ranging from anticancer and anti-inflammatory to anti-HIV and neuroprotective.[1][2][3] A highly efficient and fundamental route to this scaffold is the acid-catalyzed cyclodehydration of 1,3-dicarbonyl precursors, specifically 1-(2-hydroxyphenyl)butane-1,3-dione, commonly known as 2-(acetoacetyl)phenol.

This document provides an in-depth guide to the synthesis of chromones using this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, offering field-proven protocols and validation techniques essential for drug discovery and development pipelines.

The Core Mechanism: Intramolecular Cyclodehydration

The conversion of this compound to 2-methylchromone is a classic example of an acid-catalyzed intramolecular cyclization followed by dehydration. Understanding this mechanism is critical for troubleshooting and optimizing the reaction for various substituted analogs.

Causality of Acid Catalysis: The reaction requires a strong acid (e.g., HCl, H₂SO₄) to facilitate the key dehydration step.[1] The acid protonates one of the carbonyl oxygen atoms of the diketone, making the adjacent carbon atom more electrophilic. This activation primes the molecule for nucleophilic attack by the weakly nucleophilic phenolic hydroxyl group. The subsequent elimination of a water molecule is energetically favorable and drives the reaction towards the formation of the stable, aromatic pyrone ring.

G start This compound h_plus + H⁺ start->h_plus protonated Protonated Intermediate h_plus->protonated attack Intramolecular Nucleophilic Attack protonated->attack hemiacetal Cyclic Hemiacetal Intermediate attack->hemiacetal dehydration Dehydration (-H₂O) hemiacetal->dehydration product 2-Methylchromone dehydration->product

Caption: Reaction mechanism for acid-catalyzed chromone synthesis.

Experimental Design: A Two-Stage Workflow

While this compound can be purchased, it is often more practical and cost-effective to synthesize it immediately prior to the cyclization step. The most reliable method is a base-mediated Claisen condensation between 2-hydroxyacetophenone and ethyl acetate.[4][5] The overall process is therefore a two-stage, one-pot or two-step synthesis.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chromone Formation A 2-Hydroxyacetophenone + Ethyl Acetate B Base-Mediated Claisen Condensation (e.g., NaH, Na) A->B C Sodium Salt of This compound B->C D Acidic Workup (e.g., Acetic Acid) C->D E This compound (Isolated or in situ) D->E F Acid-Catalyzed Cyclodehydration (e.g., HCl, H₂SO₄) E->F Proceed to Cyclization G Crude 2-Methylchromone F->G H Purification (Recrystallization) G->H I Pure 2-Methylchromone H->I

Caption: Two-stage workflow for 2-methylchromone synthesis.

Detailed Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol details the synthesis of the key diketone precursor from 2-hydroxyacetophenone.

Materials & Reagents:

  • 2-Hydroxyacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium metal or Sodium Hydride (60% dispersion in mineral oil)

  • Toluene or Xylene (anhydrous)

  • Glacial Acetic Acid

  • Diethyl ether

  • Ice

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium metal pieces to anhydrous toluene. Heat the mixture until the toluene refluxes and the sodium melts into silvery globules. Stir vigorously to create a fine dispersion of sodium sand. (Alternatively, and more safely, add sodium hydride dispersion directly to the solvent at room temperature).

  • Addition of Reactants: Allow the flask to cool slightly. Add a solution of 2-hydroxyacetophenone in anhydrous ethyl acetate dropwise to the sodium dispersion/hydride slurry over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for 2-3 hours to ensure the reaction goes to completion. The formation of a thick, yellowish precipitate (the sodium salt of the diketone) will be observed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. The sodium salt will dissolve in the aqueous layer.

  • Acidification: Slowly add glacial acetic acid to the aqueous solution with stirring until the solution is acidic (test with pH paper). A pale yellow solid, this compound, will precipitate.[4]

  • Collection: Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ether to remove non-polar impurities. Dry the product under vacuum. This crude product is often of sufficient purity for the next step.

Protocol 2: Acid-Catalyzed Cyclization to 2-Methylchromone

This protocol describes the conversion of the synthesized this compound into the final chromone product.[4][5]

Materials & Reagents:

  • This compound (from Protocol 1)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Ice-water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude this compound (0.01 mol) in glacial acetic acid (10 mL).

  • Catalyst Addition: Add a few drops (e.g., 0.5 mL) of concentrated hydrochloric acid to the solution.

  • Cyclization: Heat the mixture to reflux and maintain for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a large volume of ice-water with stirring. A white or off-white solid will precipitate.

  • Purification: Collect the crude 2-methylchromone by vacuum filtration and wash with cold water. The primary method of purification is recrystallization from aqueous ethanol to yield fine, crystalline needles.

  • Drying: Dry the purified product in a vacuum oven.

Product Validation and Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized. The following table summarizes the expected analytical data for the target compound, 2-methylchromone.

Analytical Technique Expected Result / Observation Rationale
Melting Point 71-73 °CA sharp melting point range indicates high purity.
¹H NMR (CDCl₃, 400 MHz) δ 8.21 (dd, 1H, H-5), 7.68 (ddd, 1H, H-7), 7.48 (d, 1H, H-8), 7.39 (dd, 1H, H-6), 6.20 (s, 1H, H-3), 2.45 (s, 3H, -CH₃)Confirms the specific proton environment of the chromone core and the methyl group.
¹³C NMR (CDCl₃, 100 MHz) δ 178.1 (C=O), 165.2 (C-2), 156.3 (C-8a), 133.8 (C-7), 125.7 (C-5), 124.1 (C-6), 123.9 (C-4a), 117.8 (C-8), 112.5 (C-3), 20.8 (-CH₃)Validates the carbon skeleton of the molecule.
IR (KBr, cm⁻¹) ~1645 (C=O stretch, conjugated ketone), ~1600, 1470 (C=C stretch, aromatic), ~1220 (C-O-C stretch, ether)Identifies key functional groups present in the final structure and confirms the loss of the -OH group.
Mass Spectrometry (EI) m/z 160 [M]⁺, 132 [M-CO]⁺, 121 [M-CH₃-CO]⁺Confirms the molecular weight and provides fragmentation patterns consistent with the structure.

Applications in Drug Discovery

This synthetic route provides a reliable and scalable method for producing the 2-methylchromone core. For drug development professionals, this is not an endpoint but a starting point. The methyl group at the C-2 position and the aromatic ring are amenable to further functionalization, allowing for the creation of diverse libraries of chromone derivatives for screening against various biological targets. This foundational synthesis is the gateway to novel therapeutics in oncology, immunology, and neurodegenerative disease research.[3][6][7]

References

Application Notes & Protocols: 2-(Acetoacetyl)phenol as a Strategic Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

I. Executive Summary: The Versatility of 2-(Acetoacetyl)phenol

In the landscape of medicinal chemistry, the pursuit of efficient and versatile molecular building blocks is paramount. This compound, a molecule possessing both a phenolic hydroxyl group and a β-dicarbonyl moiety, represents a uniquely powerful precursor for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its inherent keto-enol tautomerism and the strategic positioning of reactive functional groups enable a series of intramolecular cyclization reactions, providing streamlined access to privileged scaffolds such as chromones, coumarins, and benzofurans. These core structures are prevalent in numerous natural products and FDA-approved pharmaceuticals, underscoring their significance in drug discovery.[4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound. It moves beyond simple procedural listings to explain the mechanistic rationale behind key transformations and offers detailed, field-tested protocols for the synthesis of the precursor itself and its subsequent conversion into high-value heterocyclic systems.

II. Synthesis of the Precursor: this compound

The journey begins with the efficient preparation of the starting material. The most common and reliable method is the Claisen condensation, which involves the reaction of an o-hydroxyaryl ketone with an ester in the presence of a strong base.[6] In this case, 2'-hydroxyacetophenone is reacted with ethyl acetate using a base like sodium metal or sodium hydride to catalyze the condensation.

Causality of Experimental Choices:

  • Base (Sodium Metal/Hydride): A strong base is required to deprotonate the α-carbon of 2'-hydroxyacetophenone, generating the enolate nucleophile necessary to attack the electrophilic carbonyl carbon of ethyl acetate.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the enolate and the hydrolysis of the ester and the base.

  • Acidic Workup: A final acidification step is crucial to protonate the resulting phenoxide and the enolate of the β-diketone product, yielding the neutral this compound.

Protocol 1: Synthesis of this compound via Claisen Condensation

Materials:

  • 2'-Hydroxyacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • To the flask, add sodium metal (1.1 eq) cut into small pieces and cover with anhydrous toluene.

  • Heat the mixture to reflux until the sodium melts and forms a fine suspension with vigorous stirring.

  • Allow the mixture to cool to room temperature.

  • Add a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous ethyl acetate (3.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining a gentle reflux.

  • After the addition is complete, heat the reaction mixture at reflux for 2-3 hours. The formation of a thick, yellowish precipitate indicates the sodium salt of the product.[7]

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

III. Application I: Synthesis of Chromones via Intramolecular Cyclization

Chromones (4H-1-benzopyran-4-ones) are a major class of oxygen-containing heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[8] The structure of this compound is perfectly primed for acid-catalyzed intramolecular cyclization to form the chromone ring system.

Mechanism Insight: Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, increasing its electrophilicity. The electron-rich aromatic ring, activated by the phenolic hydroxyl group, then performs an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type-reaction) at the ortho position. Subsequent dehydration of the resulting cyclic hemiacetal intermediate yields the stable, conjugated chromone.[7][9]

G cluster_start Starting Material cluster_mechanism Reaction Pathway cluster_product Product A This compound B Protonation of Acetyl Carbonyl A->B H⁺ (cat.) C Intramolecular Electrophilic Attack B->C Aromatic Ring Nucleophile D Cyclized Intermediate (Hemiacetal) C->D E Dehydration D->E -H₂O F 2-Methyl-8-hydroxychromone E->F

Caption: Acid-catalyzed cyclization of this compound to a chromone.

Protocol 2: Synthesis of 8-Hydroxy-2-methylchromone

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of concentrated HCl or H₂SO₄ (e.g., 3-5 drops).

  • Heat the reaction mixture at reflux (approximately 100-110 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from ethanol to afford pure 8-hydroxy-2-methylchromone.[7]

IV. Application II: Synthesis of Coumarins via Pechmann Condensation

Coumarins (2H-1-benzopyran-2-ones) are isomers of chromones and are also of immense pharmacological importance, famously known for their anticoagulant properties (e.g., Warfarin).[10] The synthesis of coumarins from phenols and β-ketoesters under acidic conditions is known as the Pechmann condensation.[11][12] While this compound is itself a β-dicarbonyl compound, its phenolic moiety can participate in a Pechmann-type reaction. The reaction proceeds through an initial transesterification between the phenol and the β-ketoester, followed by intramolecular cyclization and dehydration.[12][13]

Mechanism Insight: The reaction is initiated by the acid-catalyzed formation of a phenyl acetoacetate intermediate. The activated carbonyl of the ester then undergoes an intramolecular Friedel-Crafts acylation with the activated phenol ring. A final dehydration step yields the coumarin product. The choice of catalyst and conditions can influence the competition between chromone and coumarin formation.

G cluster_start Reactants cluster_mechanism Pechmann Condensation Pathway cluster_product Product A Phenol (e.g., Resorcinol) C Transesterification A->C H⁺ (cat.) B β-Ketoester (e.g., Ethyl Acetoacetate) B->C H⁺ (cat.) D Intramolecular Friedel-Crafts Acylation C->D E Cyclized Intermediate D->E F Dehydration E->F -H₂O G 4-Methylcoumarin Derivative F->G

Caption: Generalized Pechmann condensation for coumarin synthesis.

Protocol 3: Synthesis of 4,8-Dimethyl-2H,7H-pyrano[2,3-g]chromene-2,7-dione (Illustrative)

Note: The direct intramolecular conversion of this compound to a simple coumarin is less common than chromone formation. This protocol illustrates a related Pechmann condensation using a dihydroxyphenol to build a more complex system, highlighting the principle.

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • Ethyl acetoacetate

  • Amberlyst-15 (or another solid acid catalyst)

Procedure:

  • In a round-bottom flask, create a mixture of phloroglucinol (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 (10 mol% by weight).[14]

  • Heat the mixture under solvent-free conditions at 110 °C with stirring.[14]

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • After completion, cool the mixture and add ethanol to dissolve the product.

  • Filter the mixture to remove the solid Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Cool the filtrate in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and recrystallize from ethanol to obtain pure 5,7-dihydroxy-4-methylcoumarin.[14]

V. Application III: Synthesis of Benzofurans

Benzofurans are another critical heterocyclic scaffold found in many biologically active molecules.[15][16] Synthesizing benzofurans from this compound is a more nuanced process that typically requires a multi-step sequence or a specific cyclodehydration reaction that favors the formation of the five-membered furan ring. One plausible route involves the selective reduction of one carbonyl group, followed by an acid-catalyzed intramolecular cyclization (etherification) and dehydration.

Protocol 4: Conceptual Workflow for Benzofuran Synthesis

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Polyphosphoric acid (PPA) or another strong dehydrating acid

Procedure (Two Steps):

  • Step 1: Selective Reduction. Dissolve this compound (1.0 eq) in methanol in an ice bath. Add sodium borohydride (0.5-1.0 eq) portion-wise. The ketone carbonyl is generally more reactive than the ester-like carbonyl in the enol form, allowing for some selectivity. Stir for 1-2 hours. Quench the reaction with dilute acid and extract the resulting diol product.

  • Step 2: Cyclodehydration. Add the crude diol product from Step 1 to polyphosphoric acid. Heat the mixture to 80-100 °C for 1-3 hours. This strong acid will catalyze the intramolecular cyclization between the phenolic hydroxyl and the secondary alcohol, followed by dehydration to form the benzofuran double bond.[17]

  • Pour the hot reaction mixture onto crushed ice, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and remove the solvent. Purify the resulting benzofuran derivative by column chromatography.

G cluster_start Starting Material cluster_mechanism Reaction Workflow cluster_product Product A This compound B Selective Carbonyl Reduction A->B NaBH₄ C Hydroxy Intermediate B->C D Acid-Catalyzed Cyclodehydration C->D PPA, Δ E 2-Methyl-3-acetylbenzofuran (or isomer) D->E

Caption: Conceptual workflow for the synthesis of a benzofuran derivative.

VI. Summary of Synthetic Applications

Target HeterocycleKey Reaction TypeTypical Catalyst/ReagentsConditionsExpected Yield
Chromone Intramolecular CyclizationConc. H₂SO₄ or HClReflux in Acetic AcidHigh (68-92%)[7]
Coumarin Pechmann CondensationSolid Acid (e.g., Amberlyst-15)Solvent-free, 110-120 °CGood to Excellent[14]
Benzofuran Reduction & Cyclodehydration1. NaBH₄2. PPAMulti-step, variable temp.Moderate

VII. Conclusion

This compound stands out as a highly valuable and cost-effective precursor in synthetic organic chemistry. Its dual functionality allows for controlled and efficient access to diverse and medicinally relevant heterocyclic cores. By carefully selecting the catalytic system and reaction conditions, chemists can selectively steer the cyclization pathway to favor the formation of chromones, coumarins, or, with further modification, benzofurans. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful building block in their drug discovery and development programs.

References

The Strategic Role of 2-(Acetoacetyl)phenol in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the synthetic versatility of 2-(acetoacetyl)phenol, a pivotal precursor in the construction of a diverse array of biologically active heterocyclic compounds. Addressed to researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. By understanding the causality behind experimental choices, researchers can better troubleshoot and adapt these methods for the synthesis of novel molecular entities.

Introduction: The Latent Reactivity of this compound

This compound, also known as 1-(2-hydroxyphenyl)butane-1,3-dione, is a bifunctional molecule possessing a phenolic hydroxyl group and a β-diketone moiety. This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. The presence of these two reactive centers within the same molecule allows for elegant intramolecular cyclization reactions, providing efficient access to privileged heterocyclic scaffolds such as chromones and coumarins. These core structures are found in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticoagulant properties.

This guide will explore the strategic application of this compound in the synthesis of two major classes of bioactive compounds: 2-methylchromones and 4-hydroxycoumarins. Detailed protocols for the preparation of the starting material and its subsequent transformation into these key heterocyclic systems will be provided, along with insights into the reaction mechanisms and the biological significance of the synthesized molecules.

PART 1: Synthesis of the Precursor: this compound

The journey into the synthesis of bioactive heterocycles begins with the preparation of the key precursor, this compound. A common and efficient method involves the Claisen condensation of 2'-hydroxyacetophenone with ethyl acetate.

Mechanistic Insight: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific synthesis, the enolate of ethyl acetate, formed by deprotonation with a strong base like sodium hydride, acts as the nucleophile. This enolate then attacks the electrophilic carbonyl carbon of 2'-hydroxyacetophenone. The subsequent loss of an ethoxide group from the tetrahedral intermediate leads to the formation of the β-diketone, this compound. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of the ester and to drive the reaction towards the desired product.

Claisen Condensation 2-Hydroxyacetophenone 2-Hydroxyacetophenone Nucleophilic Attack Nucleophilic Attack 2-Hydroxyacetophenone->Nucleophilic Attack Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation NaH Sodium Hydride Sodium Hydride Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Ethoxide Elimination of Ethoxide Tetrahedral Intermediate->Elimination of Ethoxide This compound This compound Elimination of Ethoxide->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)butane-1,3-dione

Materials:

  • 2'-Hydroxyacetophenone

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • To a suspension of sodium hydride (88.2 mmol) in anhydrous THF (9 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a mixture of 2'-hydroxyacetophenone (22.0 mmol) and ethyl acetate (55.1 mmol) in THF (2.5 mL) dropwise at room temperature.

  • A vigorous reaction will be observed, and the temperature may rise to reflux.

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes.

  • Carefully quench the reaction by pouring the mixture onto ice.

  • Acidify the aqueous mixture to pH 6 with 6 M aq. HCl.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10) as the eluent to afford the desired product, 1-(2-hydroxyphenyl)butane-1,3-dione.

Expected Yield: 74%[1]

PART 2: Synthesis of Bioactive Chromones

The intramolecular cyclization of this compound under acidic conditions provides a direct route to 2-methylchromones. This reaction, a variation of the Pechmann condensation, is a cornerstone in the synthesis of this class of compounds.

Mechanistic Insight: Acid-Catalyzed Intramolecular Cyclization

Under acidic conditions, the phenolic hydroxyl group of this compound is protonated, enhancing its electrophilicity. The enol form of the β-diketone then acts as a nucleophile, attacking the activated aromatic ring at the ortho position to the hydroxyl group. This intramolecular electrophilic aromatic substitution is followed by dehydration to yield the stable, conjugated 2-methylchromone ring system. The use of a dehydrating acid catalyst, such as a mixture of hydrochloric and acetic acid, is crucial for promoting both the initial protonation and the final dehydration step.

Acid-Catalyzed Cyclization to Chromone cluster_0 Acid-Catalyzed Intramolecular Condensation This compound This compound Protonation Protonation This compound->Protonation H+ Intramolecular Attack Intramolecular Attack Protonation->Intramolecular Attack Dehydration Dehydration Intramolecular Attack->Dehydration 2-Methylchromone 2-Methylchromone Dehydration->2-Methylchromone

Caption: Mechanism of 2-methylchromone synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4H-chromen-4-one

Materials:

  • This compound (1-(2-Hydroxyphenyl)butane-1,3-dione)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (HOAc)

Procedure:

  • Dissolve this compound in a minimal amount of glacial acetic acid.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-4H-chromen-4-one.

Expected Yield: High yields (68% to 92%) have been reported for this type of transformation.

PART 3: Synthesis of Bioactive 4-Hydroxycoumarins

The synthesis of 4-hydroxycoumarins from this compound involves a base-catalyzed intramolecular cyclization. This transformation is a variation of the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.

Mechanistic Insight: Base-Catalyzed Intramolecular Cyclization

In the presence of a base, the phenolic hydroxyl group of this compound is deprotonated to form a phenoxide ion. The more acidic methylene protons of the β-diketone moiety are also susceptible to deprotonation, forming an enolate. The intramolecular nucleophilic attack of the phenoxide on one of the carbonyl carbons of the β-diketone, followed by the elimination of a molecule of water, leads to the formation of the 4-hydroxycoumarin ring system. The choice of base and reaction conditions can influence the outcome of the reaction, and careful control is necessary to favor the desired cyclization pathway.

Base-Catalyzed Cyclization to Coumarin cluster_1 Base-Catalyzed Intramolecular Condensation This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base Intramolecular Attack Intramolecular Attack Deprotonation->Intramolecular Attack Cyclization & Dehydration Cyclization & Dehydration Intramolecular Attack->Cyclization & Dehydration 4-Hydroxycoumarin 4-Hydroxycoumarin Cyclization & Dehydration->4-Hydroxycoumarin

Caption: Mechanism of 4-hydroxycoumarin synthesis.

Experimental Protocol: Synthesis of 4-Hydroxycoumarin

Materials:

  • This compound (1-(2-Hydroxyphenyl)butane-1,3-dione)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4-hydroxycoumarin.

PART 4: Biological Activities of Synthesized Molecules

The chromone and coumarin scaffolds synthesized from this compound are associated with a wide range of biological activities. The specific functional groups and substitution patterns on these core structures can significantly influence their potency and selectivity.

Antimicrobial Activity

Many chromone and coumarin derivatives exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2][3] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties of the substituents on the heterocyclic ring play a crucial role in determining the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Representative Chromone and Coumarin Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Chromone6-Bromo-3-formylchromoneV. parahaemolyticus20[2]
Chromone6-Chloro-3-formylchromoneV. parahaemolyticus20[2]
Coumarin3-Cinnamoyl-4-hydroxycoumarin (with Cl)Bacillus subtilis1.0 (MIC), 3.9 (MBC)[4]
Coumarin3-Cinnamoyl-4-hydroxycoumarin (with Cl)Staphylococcus aureus1.9 (MIC), 15.6 (MBC)[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antioxidant Activity

The phenolic hydroxyl group present in many chromone and coumarin derivatives imparts significant antioxidant properties.[5][6] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby preventing oxidative damage to cells and tissues. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Table 2: Antioxidant Activity of Representative 4-Hydroxycoumarin Derivatives

DerivativeDPPH IC₅₀ (mmol/L)ABTS IC₅₀ (µmol/L)Reference
4-Hydroxy-6-methoxy-2H-chromen-2-one0.05-[5][7]
4-Hydroxy-6-(tert-butyl)-2H-chromen-2-one0.37-[5]
4-Hydroxy-6-fluoro-2H-chromen-2-one0.17-[5]
Warfarin (Commercial Control)>1034.34 (Trolox equivalent)[5][7]
Ascorbic Acid (Standard)0.06-[5][7]

IC₅₀: Half maximal inhibitory concentration

Conclusion

This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its inherent dual reactivity provides a convergent and efficient platform for the construction of biologically relevant chromone and coumarin scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to not only replicate these syntheses but also to innovate and expand upon them. The continued exploration of the synthetic potential of this compound and the biological evaluation of its derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

Application Notes and Protocols for the Colorimetric Detection of Metal Ions using 2-(acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-(acetoacetyl)phenol in Colorimetric Metal Ion Sensing

The rapid and accurate detection of metal ions is a critical endeavor in fields ranging from environmental monitoring and clinical diagnostics to pharmaceutical quality control. Among the various analytical techniques, colorimetric sensing offers a compelling combination of simplicity, cost-effectiveness, and the potential for on-site analysis. This application note provides a comprehensive guide to the synthesis and utilization of this compound, a versatile chromogenic reagent for the selective colorimetric detection of ferric (Fe³⁺) and cupric (Cu²⁺) ions.

The efficacy of this compound as a colorimetric sensor is rooted in its molecular structure. As a β-diketone, it exists in a tautomeric equilibrium between its keto and enol forms. The enol form possesses a acidic proton which, upon deprotonation, creates a bidentate chelating site. The presence of the phenolic hydroxyl group ortho to the acetoacetyl moiety enhances the chelating ability and contributes to the electronic properties of the resulting metal complexes, leading to distinct color changes upon binding with specific metal ions. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and technical insights to effectively employ this compound in their analytical workflows.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a two-step process that begins with the synthesis of the intermediate, 2-hydroxyacetophenone, via the Fries rearrangement of phenyl acetate. This is followed by a Claisen condensation with ethyl acetate to yield the final product.

Part 1: Synthesis of 2-Hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2]. The reaction temperature influences the regioselectivity, with higher temperatures favoring the formation of the ortho-isomer, 2-hydroxyacetophenone[1].

Reaction Scheme:

Figure 1: Fries Rearrangement of Phenyl Acetate.

Protocol for the Synthesis of 2-Hydroxyacetophenone [3][4]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5% solution

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, and standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenyl acetate in nitrobenzene.

  • Carefully add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic, and the temperature should be controlled.

  • Heat the reaction mixture to 120-125°C for approximately one hour.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and 5% HCl solution to hydrolyze the aluminum complex.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of ortho and para isomers, can be purified by steam distillation or column chromatography to isolate the more volatile 2-hydroxyacetophenone[1].

Part 2: Synthesis of this compound via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base[5]. In this step, 2-hydroxyacetophenone reacts with ethyl acetate in the presence of a base like sodium ethoxide or sodium metal to form the β-diketone, this compound[2].

Reaction Scheme:

Figure 2: Claisen Condensation for this compound Synthesis.

Protocol for the Synthesis of this compound [2][6]

Materials:

  • 2-Hydroxyacetophenone

  • Ethyl acetate

  • Sodium metal or Sodium ethoxide

  • Dry toluene or xylene (solvent)

  • Acetic acid

  • Standard laboratory glassware for anhydrous reactions (e.g., flask with reflux condenser and drying tube).

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal in dry toluene.

  • Heat the mixture to melt the sodium and stir vigorously to create a fine dispersion.

  • Cool the flask in an ice bath and slowly add a mixture of 2-hydroxyacetophenone and ethyl acetate dropwise with continuous stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature until the sodium is consumed, and then gently reflux for a short period to ensure completion.

  • Cool the reaction mixture and carefully add acetic acid to neutralize the base and quench the reaction.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Colorimetric Detection of Fe³⁺ and Cu²⁺ Ions

The enol form of this compound readily chelates with metal ions, forming stable complexes that exhibit characteristic colors. This property is harnessed for the colorimetric detection of Fe³⁺ and Cu²⁺.

Principle of Detection

The detection mechanism involves the formation of a colored coordination complex between the deprotonated enol form of this compound and the target metal ion. The phenolic hydroxyl and the enolic hydroxyl groups act as a bidentate ligand, forming a stable six-membered ring with the metal ion. This complexation alters the electronic transitions within the molecule, resulting in a significant shift in the absorption spectrum to the visible region, which is perceived as a color change.

Figure 3: General workflow for colorimetric metal ion detection.

Protocol for Colorimetric Detection of Fe³⁺ and Cu²⁺

Materials:

  • This compound

  • Ethanol or Methanol (solvent)

  • Stock solutions of Fe³⁺ (e.g., from FeCl₃) and Cu²⁺ (e.g., from CuSO₄·5H₂O) of known concentration.

  • Buffer solutions of various pH (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH).

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of this compound in ethanol or methanol at a concentration of approximately 1 mM.

  • Optimization of pH: To determine the optimal pH for complex formation, mix the sensor solution with a solution of the target metal ion (Fe³⁺ or Cu²⁺) in different buffer solutions. Observe the pH at which the most intense and stable color develops.

  • Calibration Curve: a. Prepare a series of standard solutions of the target metal ion (Fe³⁺ or Cu²⁺) with varying concentrations in the optimized buffer. b. To each standard solution, add a fixed volume of the this compound stock solution. c. Allow the color to develop for a consistent period (e.g., 5-10 minutes). d. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. The λ_max for the Fe³⁺ complex is typically in the range of 500-600 nm, and for the Cu²⁺ complex, it is in the range of 600-700 nm. e. Plot a calibration curve of absorbance versus metal ion concentration.

  • Sample Analysis: a. Prepare the unknown sample in the same optimized buffer. b. Add the same volume of the this compound stock solution as used for the calibration standards. c. After the same color development time, measure the absorbance at the λ_max. d. Determine the concentration of the metal ion in the sample from the calibration curve.

Performance Characteristics

Stoichiometry of the Complexes

The binding ratio between this compound and the metal ions can be determined using the Job's plot method of continuous variations[7]. This involves preparing a series of solutions where the mole fraction of the metal ion and the ligand are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λ_max of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. For many β-diketone complexes with divalent and trivalent metal ions, 1:2 or 1:3 (metal:ligand) stoichiometries are common.

Selectivity and Interference Studies

To evaluate the selectivity of the sensor, the colorimetric response to the target ions (Fe³⁺ and Cu²⁺) should be tested in the presence of a range of other potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Al³⁺). The absorbance of the sensor solution in the presence of the target ion and each interfering ion should be measured. A minimal change in absorbance in the presence of other ions indicates high selectivity.

Table 1: Expected Performance Characteristics of this compound Sensor

ParameterFe³⁺ DetectionCu²⁺ Detection
Color Change Colorless to Yellow/OrangeColorless to Green/Blue
Optimal pH Acidic to NeutralNeutral to Slightly Basic
λ_max ~550 nm~650 nm
Stoichiometry (M:L) Expected 1:3Expected 1:2
Linear Range To be determined experimentallyTo be determined experimentally
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally

Conclusion

This compound presents a promising and accessible platform for the colorimetric detection of Fe³⁺ and Cu²⁺ ions. Its straightforward synthesis and the clear visual response upon complexation make it a valuable tool for a variety of analytical applications. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and utilize this chemosensor. Further optimization of the experimental conditions and a thorough investigation of the sensor's performance in real-world samples will undoubtedly expand its utility and contribute to the advancement of accessible analytical methodologies.

References

Application Notes & Protocols: 2-(Acetoacetyl)phenol as a Versatile Chelating Agent for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of 2-(acetoacetyl)phenol as a chromogenic reagent for analytical chemistry, particularly for the spectrophotometric determination of metal ions. We delve into the underlying chemical principles, including its synthesis, mechanism of chelation, and provide a detailed, field-proven protocol for the determination of Iron (III) as a representative application. This guide is designed to equip researchers with the foundational knowledge and practical steps to develop robust analytical methods using this versatile reagent.

Introduction: The Need for Robust Analytical Reagents

In pharmaceutical research, environmental monitoring, and materials science, the accurate quantification of metal ions is paramount. While sophisticated instrumental techniques like ICP-MS exist, spectrophotometry remains a highly valuable, accessible, and cost-effective method. The performance of spectrophotometric analysis hinges on the quality of the chromogenic reagent—a molecule that selectively reacts with an analyte to produce a colored species.

This compound is a bifunctional organic molecule possessing both a phenolic hydroxyl group and a β-dicarbonyl (acetoacetyl) moiety. This unique structure makes it an exceptional candidate for use as a chelating and chromogenic agent. The β-dicarbonyl system can exist in a keto-enol equilibrium, and in its enol form, it acts in concert with the adjacent phenolic group to form highly stable, colored six-membered ring complexes with a variety of metal ions. This guide explores the development of this compound as an analytical reagent, providing the scientific rationale behind its function and a practical protocol for its implementation.

Scientific Principles and Mechanism of Action

Synthesis via Fries Rearrangement

From an E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) perspective, understanding the synthesis of a reagent provides deeper insight into its properties and potential impurities. This compound can be efficiently synthesized from the readily available precursor, phenyl acetate, via the Fries Rearrangement .[1][2]

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The reaction is ortho- and para-selective, and temperature can be used to favor one isomer over the other; higher temperatures generally favor the formation of the ortho product, this compound.[1]

Caption: Synthesis of this compound via Fries Rearrangement.

The Chelation Mechanism: Keto-Enol Tautomerism

The analytical utility of this compound is derived from the β-dicarbonyl group, which exhibits keto-enol tautomerism. The enol form is the active species in metal chelation. In a basic or neutral medium, the acidic proton of the enol, along with the proton from the phenolic hydroxyl group, can be displaced by a metal ion.

This allows this compound to act as a bidentate ligand, binding to a metal ion (Mⁿ⁺) through two oxygen atoms. This coordination forms a highly stable six-membered chelate ring. The formation of this complex alters the electronic structure of the molecule, resulting in a significant shift of the absorption maximum to a longer wavelength (a bathochromic or red shift), which is perceived as a color change. This phenomenon is the basis for quantitative analysis. Phenolic compounds are well-known for their ability to chelate metal ions, which can inactivate metal-dependent oxidative processes.[4]

Caption: Chelation of a divalent metal ion (M²⁺) by this compound.

Application Protocol: Spectrophotometric Determination of Iron (III)

This section provides a representative protocol for the determination of Fe(III). This method is based on the well-established principle that Fe(III) forms intensely colored complexes with phenolic compounds.[5] The specific parameters (e.g., λmax, pH) provided are based on analogous chemical systems and serve as a robust starting point for method development and validation in your laboratory.

Principle

In a weakly acidic medium, this compound reacts with Iron (III) ions to form a stable, intensely colored violet complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax) and is directly proportional to the concentration of Fe(III) in the sample, in accordance with the Beer-Lambert law.

Reagents and Materials
  • This compound (AAP) Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve in 100 mL of absolute ethanol. Store in an amber bottle.

  • Standard Iron (III) Stock Solution (100 mg/L): Dissolve 0.4840 g of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) in deionized water. Add 2 mL of concentrated sulfuric acid and dilute to 1000 mL with deionized water.

  • Working Iron (III) Standard Solution (10 mg/L): Dilute 10.0 mL of the stock solution to 100.0 mL with deionized water.

  • Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Equipment: UV-Visible Spectrophotometer, calibrated pH meter, Class A volumetric flasks and pipettes, quartz or glass cuvettes (1 cm path length).

Experimental Protocol: Step-by-Step

Step 1: Optimization of Reaction Conditions (Self-Validating System)

  • Causality: The pH is the most critical parameter. At low pH (<3), the phenolic hydroxyl group is not sufficiently deprotonated for chelation. At high pH (>7), Fe(III) will precipitate as ferric hydroxide (Fe(OH)₃), causing turbidity and erroneous readings. An optimal pH ensures complete complex formation without precipitation.

  • Procedure: To determine the optimal pH, prepare a series of solutions containing a fixed concentration of Fe(III) and AAP reagent, adjusting the pH of each solution from 3.0 to 7.0 using different buffers. The pH that yields the highest and most stable absorbance reading is selected for the method. For this protocol, pH 5.0 is recommended as a starting point.

Step 2: Determination of Wavelength of Maximum Absorbance (λmax)

  • Pipette 1.0 mL of the working Fe(III) standard (10 mg/L) into a 10 mL volumetric flask.

  • Add 2.0 mL of acetate buffer (pH 5.0).

  • Add 1.0 mL of the 0.1% AAP solution and dilute to the mark with deionized water.

  • Prepare a reagent blank similarly, but replace the Fe(III) standard with deionized water.

  • Allow the color to develop for 15 minutes.

  • Scan the absorbance of the Fe(III)-AAP complex from 400 nm to 700 nm against the reagent blank. The wavelength corresponding to the peak absorbance is the λmax.

Step 3: Construction of the Calibration Curve

  • Pipette 0.0, 0.5, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the working Fe(III) standard (10 mg/L) into a series of 10 mL volumetric flasks. This corresponds to final concentrations of 0, 0.5, 1.0, 2.0, 4.0, 6.0, and 8.0 mg/L of Fe(III).

  • To each flask, add 2.0 mL of acetate buffer (pH 5.0) and 1.0 mL of the 0.1% AAP solution.

  • Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of each solution at the predetermined λmax, using the 0 mg/L solution (reagent blank) to zero the spectrophotometer.

  • Plot a graph of Absorbance versus Fe(III) concentration (mg/L). The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Step 4: Analysis of an Unknown Sample

  • Prepare the sample by filtering if necessary to remove particulate matter. If the sample is highly concentrated, perform a pre-dilution with deionized water to bring the concentration within the linear range of the calibration curve.

  • Pipette an appropriate aliquot (e.g., 1.0 mL) of the unknown sample into a 10 mL volumetric flask.

  • Add 2.0 mL of acetate buffer (pH 5.0) and 1.0 mL of the 0.1% AAP solution.

  • Dilute to the mark with deionized water, mix, and allow to stand for 15 minutes.

  • Measure the absorbance at λmax against the reagent blank.

  • Calculate the concentration of Fe(III) in the aliquot using the calibration curve equation:

    • Fe(III) Conc. (mg/L) = (Absorbance_sample - c) / m

  • Multiply the result by the dilution factor to obtain the concentration in the original sample.

Data Presentation and Expected Performance

The following table summarizes the expected performance characteristics for a well-developed method using this compound for Fe(III) determination.

ParameterExpected Value / Characteristic
λmax ~540 nm
Optimal pH 4.5 - 5.5
Linear Range 0.5 - 8.0 mg/L
Molar Absorptivity (ε) > 1.0 x 10⁴ L·mol⁻¹·cm⁻¹
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) < 0.1 mg/L (Calculated as 3.3 * σ / m)
Limit of Quantification (LOQ) < 0.3 mg/L (Calculated as 10 * σ / m)
Color Stability Stable for at least 2 hours
Potential Interferences Cu²⁺, Co²⁺, Ni²⁺, EDTA, Citrate, Phosphate. The effect of these ions must be experimentally verified.

Note: σ = standard deviation of the blank; m = slope of the calibration curve.

Experimental Workflow

The logical flow of the analytical procedure is critical for ensuring reproducibility and accuracy.

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation reagents Prepare Reagents (AAP, Buffer, Fe³⁺ Std) calibration Construct Calibration Curve (0-8 mg/L) reagents->calibration sample Prepare Sample (Filter, Dilute if needed) measurement Measure Sample Absorbance sample->measurement equation Use Regression Equation Conc = (Abs - c) / m calibration->equation Provides m & c measurement->equation result Calculate Final Concentration (Apply Dilution Factor) equation->result

References

Application Note & Protocol: Synthesis of 2-(Acetoacetyl)phenol via Acetoacetylation of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(acetoacetyl)phenol, a valuable hydroxyaryl β-diketone intermediate. The synthesis is approached via a robust two-step process commencing with the O-acetoacetylation of phenol to yield the precursor, phenyl acetoacetate. This intermediate is subsequently subjected to a Lewis acid-catalyzed Fries rearrangement. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and address critical parameters such as reaction conditions that govern regioselectivity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering the necessary detail to ensure reproducible and optimized outcomes.

Introduction and Significance

Hydroxyaryl ketones and their derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty polymers. The acetoacetylated phenol, specifically 1-(2-hydroxyphenyl)butane-1,3-dione or this compound, is of particular interest due to the synthetic versatility of its β-diketone functionality, which allows for the construction of complex heterocyclic systems like coumarins, chromones, and quinolones.

The most direct and industrially relevant pathway to hydroxyaryl ketones from simple phenols is the Fries rearrangement.[1] This reaction transforms a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones.[2] Direct Friedel-Crafts acylation of phenol is often problematic as the phenolic hydroxyl group coordinates with the Lewis acid catalyst, deactivating it and promoting O-acylation as the primary outcome. Therefore, a two-step sequence involving initial O-acylation followed by a controlled intramolecular rearrangement is the superior strategy. This guide will detail this two-step synthesis, focusing on the specific preparation of the ortho-isomer, this compound.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • O-Acetoacetylation: Phenol is reacted with an acetoacetylating agent, such as diketene, to form the ester intermediate, phenyl acetoacetate.

  • Fries Rearrangement: The isolated phenyl acetoacetate undergoes an intramolecular acyl migration catalyzed by a Lewis acid (e.g., aluminum chloride) to yield the target product, this compound, along with its para-isomer.

Overall_Scheme cluster_0 Step 1: O-Acetoacetylation cluster_1 Step 2: Fries Rearrangement phenol Phenol diketene Diketene ester Phenyl Acetoacetate phenol->ester 1. Acetoacetylation product_ortho This compound (ortho-product) ester->product_ortho 2. AlCl₃, Heat product_para 4-(Acetoacetyl)phenol (para-product) ester->product_para

Caption: Overall two-step synthesis of this compound from phenol.

Part I: Synthesis of Phenyl Acetoacetate (O-Acetoacetylation)

Scientific Rationale & Mechanistic Insight

The initial step is a nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic carbonyl carbon of an acetoacetylating agent. While various reagents can be used, diketene serves as an efficient and clean acetylating agent. The reaction proceeds readily without the need for a strong catalyst, although a mild base can be employed to enhance the nucleophilicity of the phenol. This O-acylation is a kinetically controlled process that occurs much faster than direct C-acylation on the aromatic ring.

Experimental Protocol: O-Acetoacetylation of Phenol

Materials and Equipment

Reagent/EquipmentMolar Mass ( g/mol )QuantityNotes
Phenol94.119.41 g (0.10 mol)Toxic & Corrosive . Handle with extreme care.
Diketene84.079.25 g (0.11 mol)Lachrymator . Handle in a fume hood.
Toluene92.14100 mLAnhydrous grade.
Triethylamine (optional)101.190.5 mLCatalyst.
250 mL Three-neck flask-1With reflux condenser and dropping funnel.
Magnetic stirrer & hotplate-1
Ice bath-1

Procedure

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, dissolve phenol (9.41 g, 0.10 mol) in 100 mL of anhydrous toluene. If using a catalyst, add triethylamine (0.5 mL) at this stage.

  • Reaction: Place the flask in an ice bath and begin stirring. Slowly add diketene (9.25 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the phenol spot indicates reaction completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is phenyl acetoacetate. This product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Part II: Fries Rearrangement to this compound

Scientific Rationale & Mechanistic Insight

The Fries rearrangement is a classic organic reaction that converts the phenolic ester into a hydroxy aryl ketone. The mechanism is initiated by the coordination of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), to both the carbonyl and ether oxygens of the ester.[2] This complexation facilitates the cleavage of the ester bond, generating a highly electrophilic acylium ion intermediate.[1] This ion then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.

A critical aspect of this synthesis is controlling the regioselectivity. The choice between ortho and para substitution is highly dependent on reaction conditions:

  • High Temperatures (>160 °C): Favor the formation of the ortho product. The ortho-isomer forms a stable bidentate chelate with the aluminum chloride, making it the thermodynamically favored product at higher temperatures.[3]

  • Low Temperatures (<60 °C): Favor the formation of the para product, which is the kinetically controlled product.[1][3]

For the synthesis of this compound, high reaction temperatures are therefore mandatory.

Fries_Mechanism Mechanism of the Fries Rearrangement Ester Phenyl Acetoacetate Complex Ester-AlCl₃ Complex Ester->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement SigmaOrtho Ortho σ-Complex (Chelated) Acylium->SigmaOrtho Intramolecular EAS (High Temp) SigmaPara Para σ-Complex Acylium->SigmaPara Intramolecular EAS (Low Temp) Hydrolysis H₃O⁺ Workup SigmaOrtho->Hydrolysis Aromatization ProductOrtho This compound ProductPara 4-(Acetoacetyl)phenol Hydrolysis->ProductOrtho

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries rearrangement.

Experimental Protocol: Fries Rearrangement

Materials and Equipment

Reagent/EquipmentMolar Mass ( g/mol )QuantityNotes
Phenyl Acetoacetate178.1817.8 g (0.10 mol)From Part I.
Aluminum Chloride (AlCl₃)133.3429.3 g (0.22 mol)Anhydrous . Corrosive, reacts violently with water.
Nitrobenzene123.11100 mLAnhydrous grade. Toxic .
5 M Hydrochloric Acid36.46~200 mLFor workup.
Dichloromethane (DCM)84.93~300 mLFor extraction.
250 mL Three-neck flask-1With condenser and thermometer.
Heating mantle & Stirrer-1
Ice bath-1For quenching.

Procedure

  • Setup: Assemble a clean, dry 250 mL three-neck flask with a stir bar, reflux condenser (with gas outlet to a bubbler), and a thermometer.

  • Catalyst Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous nitrobenzene (100 mL). Stir the suspension.

  • Reactant Addition: Slowly add phenyl acetoacetate (17.8 g, 0.10 mol) to the stirred suspension. The addition is exothermic; use a water bath to maintain the temperature below 40 °C.

  • High-Temperature Reaction: Once the addition is complete, equip the flask with a heating mantle. Heat the reaction mixture to 160-165 °C and maintain this temperature for 3-4 hours. This high temperature is crucial for maximizing the yield of the ortho-isomer.[3]

  • Quenching: After the reaction period, cool the flask to room temperature, then place it in a large ice-water bath. CAUTION: The following step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Very slowly and carefully, add crushed ice to the flask, followed by the dropwise addition of 5 M HCl (~200 mL) to hydrolyze the aluminum complexes.

  • Workup and Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, a mixture of ortho- and para-isomers.

Purification and Isomer Separation

The ortho- and para-isomers can be separated based on their differing physical properties.

  • Steam Distillation: The ortho-isomer, this compound, exhibits intramolecular hydrogen bonding, which reduces its boiling point and makes it volatile with steam. The para-isomer has intermolecular hydrogen bonding, resulting in a higher boiling point and non-volatility.[3] This is the preferred method for separation.

  • Column Chromatography: Alternatively, separation can be achieved using silica gel column chromatography with a gradient eluent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, a phenolic -OH proton (often broad), methylene (-CH₂-) protons, and a methyl (-CH₃) group. The β-diketone exists in tautomeric equilibrium, so both keto and enol forms may be observed. The enolic proton will be highly deshielded (>12 ppm).
¹³C NMR Resonances for aromatic carbons, two carbonyl carbons (keto and ester-like in the enol form), a methylene carbon, and a methyl carbon.
IR Spec. A broad O-H stretch (~3500-3200 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), and strong C=O stretches for the β-diketone (~1720 and ~1600 cm⁻¹ for keto and enol forms).
Mass Spec. A molecular ion peak (M⁺) corresponding to the mass of C₁₀H₁₀O₃ (178.18 g/mol ).

Safety and Handling

This synthesis involves several highly hazardous materials and requires strict adherence to safety protocols.

  • Phenol: Is highly toxic, corrosive, and rapidly absorbed through the skin, which can be fatal. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or neoprene). Work exclusively in a certified chemical fume hood.

  • Aluminum Chloride (Anhydrous): Is a corrosive solid that reacts violently and exothermically with water, releasing toxic HCl gas. Handle in a moisture-free environment (e.g., glove box or under an inert atmosphere) and add to reaction mixtures slowly and with cooling.

  • Diketene & Nitrobenzene: Both are toxic and should be handled only within a fume hood.

Ensure an emergency eyewash and safety shower are immediately accessible. All waste must be disposed of according to institutional hazardous waste guidelines.

Experimental Workflow Summary

Workflow Start Start: Phenol & Diketene Step1 Step 1: O-Acetoacetylation (Toluene, 0°C -> RT) Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Isolate1 Isolate Phenyl Acetoacetate (Rotary Evaporation) Workup1->Isolate1 Step2 Step 2: Fries Rearrangement (AlCl₃, Nitrobenzene, 165°C) Isolate1->Step2 Quench Quench Reaction (Ice, HCl) Step2->Quench Workup2 DCM Extraction & Washing Quench->Workup2 Isolate2 Isolate Crude Product (Rotary Evaporation) Workup2->Isolate2 Purify Purification (Steam Distillation or Chromatography) Isolate2->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End Final Product: This compound Characterize->End

Caption: Complete experimental workflow from starting materials to final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(acetoacetyl)phenol (CAS 16636-62-7).[1] This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Overview of Synthetic Strategies

The synthesis of this compound, a 1,3-diketone, is most reliably achieved through an intramolecular acyl transfer reaction. While several routes exist, the Baker-Venkataraman Rearrangement stands out as the most common and efficient method. An alternative, though often more challenging route, involves a preliminary Fries Rearrangement to generate a key intermediate.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis of this compound.

Q1: My Baker-Venkataraman rearrangement has stalled, resulting in a low yield. What are the most critical parameters to check?

A1: A sluggish or low-yielding Baker-Venkataraman rearrangement almost always points to issues with the base, solvent, or reaction environment. This reaction is a base-catalyzed intramolecular acyl transfer, and its success hinges on the efficient formation of a key enolate intermediate.[2][3]

  • Anhydrous Conditions are Non-Negotiable: The most common cause of failure is the presence of water. The strong bases used (e.g., KOH, NaH) will preferentially react with water over abstracting the necessary α-hydrogen. Furthermore, any moisture can hydrolyze the starting ester or the final β-diketone product.[3] Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.

  • Base and Solvent Selection: The choice of base and solvent is critical.

    • Potassium Hydroxide (KOH) in Pyridine: This is a classic and effective combination.[4] The pyridine acts as both the solvent and a mild base, while the KOH is the primary catalyst. The reaction mixture often becomes a thick, yellow paste as the potassium salt of the product precipitates, which is a good visual indicator of progress.[4][5]

    • Sodium Hydride (NaH) in THF/DMSO: Stronger, non-nucleophilic bases like NaH can also be effective, particularly if the substrate is less reactive.[3]

  • Temperature: While some systems can react at room temperature, warming is often necessary to drive the reaction to completion. A temperature of 50-60°C is a common starting point.[5]

Q2: During the Baker-Venkataraman reaction, the mixture has become an un-stirrable solid paste. Is this normal and how should I proceed?

A2: Yes, this is a very common observation and typically a positive sign. The formation of a thick, yellow precipitate indicates the successful generation of the potassium salt of the o-hydroxydibenzoylmethane intermediate (a precursor in related syntheses) or the target this compound.[4] The challenge is mechanical; poor mixing can lead to an incomplete reaction.

  • Mechanical Stirring: Use a robust overhead mechanical stirrer instead of a magnetic stir bar if possible.

  • Manual Intervention: If the mixture becomes too thick for the stirrer, intermittent manual stirring with a sturdy glass rod may be necessary to ensure homogeneity.[4]

  • Workup: Proceed with the workup as planned. The next step involves acidifying the mixture, which will dissolve the salt and precipitate the neutral diketone product.[4][5]

Q3: I am attempting to synthesize the 2-hydroxyacetophenone precursor via the Fries Rearrangement of phenyl acetate, but I'm getting a mixture of 2-hydroxy and 4-hydroxyacetophenone. How can I favor the desired ortho product?

A3: The Fries rearrangement's regioselectivity between the ortho and para positions is a classic example of thermodynamic versus kinetic control.[6] You can manipulate the reaction conditions to strongly favor the kinetically preferred ortho product.

  • Temperature: This is the most significant factor. Higher temperatures favor the formation of the thermodynamically more stable para product. To maximize the ortho isomer, the reaction should be run at lower temperatures.[6][7]

  • Solvent: The use of non-polar solvents (like carbon disulfide or nitrobenzene) favors the formation of the ortho product.[6][8] In contrast, more polar solvents increase the yield of the para product.[6]

  • Mechanism Insight: At higher temperatures, the reaction has enough energy to overcome the higher activation barrier for the para product, which is thermodynamically more stable. At lower temperatures, the reaction follows the path of least resistance to the kinetically favored ortho product, which is stabilized by forming a bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[6]

Q4: What are the best practices for purifying the final this compound product?

A4: The crude product after acidic workup is often a solid but may contain unreacted starting materials or side products.

  • Recrystallization: This is the most effective method for purification.

    • A common and effective solvent system is aqueous ethanol or methanol.[4] Dissolve the crude product in a minimal amount of hot alcohol and add water dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • For less polar impurities, recrystallization from ligroin or a hexane/ethyl acetate mixture can be effective.[4]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography is a viable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

  • Vacuum Distillation: While possible, 1,3-diketones can be thermally sensitive. If distillation is attempted, it must be performed under high vacuum to keep the temperature as low as possible to prevent decomposition.[9]

Core Experimental Protocols

Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol is adapted from established procedures for similar 1,3-diketone syntheses.[4][5]

Step 1: Acetylation of 2-hydroxyacetophenone (Precursor Synthesis)

  • To a flask containing 2-hydroxyacetophenone (1.0 eq), add acetic anhydride (1.5 eq).[10]

  • The reaction can often proceed without a solvent or catalyst by gently heating to 50-60°C for several hours.[11] Monitor by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 2-acetoxyacetophenone, which can often be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve 2-acetoxyacetophenone (1.0 eq) in anhydrous pyridine (approx. 3-4 mL per gram of ester) in an oven-dried flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Warm the solution to 50°C.

  • Carefully add finely pulverized potassium hydroxide (85%, ~1.0 eq) in portions.[4]

  • Stir the mixture vigorously for 15-30 minutes. A thick, yellow precipitate of the potassium salt of this compound will form.[4]

  • Cool the mixture to room temperature.

  • Slowly acidify the paste with 10% aqueous acetic acid until the yellow solid dissolves and a new, lighter-colored precipitate forms. The pH should be acidic.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry. The typical yield of the crude product is in the range of 80-85%.[4]

Table 1: Reagent Quantities (Example Scale)

ReagentMolar Mass ( g/mol )Moles (mmol)Amount
2-acetoxyacetophenone178.188314.8 g
Pyridine (anhydrous)79.10-75 mL
Potassium Hydroxide (85%)56.11~887.0 g
10% Acetic Acid--~100 mL

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Baker-Venkataraman Rearrangement Mechanism

The reaction proceeds via the formation of an enolate, which then acts as an intramolecular nucleophile.[2][12] The expulsion of the stable phenoxide anion drives the reaction to completion.[3]

Baker_Venkataraman start 2-Acetoxyacetophenone enolate Enolate Intermediate start->enolate 1. Base abstracts α-H⁺ cyclic_alkoxide Cyclic Alkoxide enolate->cyclic_alkoxide 2. Intramolecular Acyl Attack phenolate Phenolate Product (Salt) cyclic_alkoxide->phenolate 3. Ring Opening final_product This compound phenolate->final_product 4. Protonation base Base (e.g., OH⁻) h_plus H₃O⁺ (Workup) base_dummy h_plus_dummy Fries_Rearrangement start Phenyl Ester complex Lewis Acid Complex start->complex Coordination acylium Acylium Ion Intermediate complex->acylium Cleavage ortho_product Ortho-Hydroxy Ketone acylium->ortho_product EAS (High Temp, Non-polar Solvent) para_product Para-Hydroxy Ketone acylium->para_product EAS (Low Temp, Polar Solvent) lewis_acid Lewis Acid (e.g., AlCl₃) catalyst_dummy

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Acetoacetyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(acetoacetyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields of your target compound.

The synthesis of this compound and other hydroxyaryl ketones is of significant industrial importance as they are crucial intermediates in the production of various pharmaceuticals.[1] The most common method for their preparation is the Fries rearrangement of the corresponding phenolic ester.[1][2][3][4] This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, typically catalyzed by a Lewis acid.[1][3]

This guide will focus on the synthesis of this compound, which is commonly achieved through the Fries rearrangement of phenylacetoacetate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: I am getting a very low yield of this compound, or no product at all. What are the likely causes and how can I improve it?

Answer: Low or no yield in the Fries rearrangement for this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Catalyst Activity and Stoichiometry:

    • Cause: The Lewis acid catalyst (commonly aluminum chloride, AlCl₃) is highly sensitive to moisture.[2] Any water in your reagents or solvent will deactivate the catalyst. Additionally, an insufficient amount of catalyst will lead to an incomplete reaction. The catalyst forms complexes with both the starting material and the product, so an excess is often required.[5]

    • Solution:

      • Ensure all glassware is thoroughly dried.

      • Use anhydrous solvents and reagents.

      • Use a stoichiometric excess of the Lewis acid. A common starting point is 1.5 equivalents of AlCl₃.[6]

      • Consider using other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄) if AlCl₃ proves problematic.[5]

  • Reaction Temperature:

    • Cause: Temperature plays a critical role in the regioselectivity and overall success of the Fries rearrangement.[1][3] For the synthesis of the ortho isomer (this compound), higher temperatures are generally favored.[1][7] Conversely, lower temperatures favor the formation of the para isomer.[1][3][7] If the temperature is too low, the reaction rate may be too slow, resulting in low conversion.

    • Solution:

      • Carefully control the reaction temperature. For preferential ortho product formation, temperatures above 160°C are often recommended.[7] However, it's crucial to find an optimal temperature, as excessively high temperatures can lead to decomposition and reduced yield.[6]

      • Start with a moderate temperature (e.g., 100°C) and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Reaction Time:

    • Cause: Insufficient reaction time will result in incomplete conversion of the starting material.

    • Solution:

      • Monitor the reaction progress using TLC.[8] The reaction is complete when the starting material spot is no longer visible.

      • Typical reaction times can vary from a few hours to overnight, depending on the specific conditions.

  • Purity of Starting Materials:

    • Cause: Impurities in the starting phenol or acetylating agent can interfere with the reaction.

    • Solution:

      • Ensure the purity of your starting materials. Purify them if necessary before use.

Formation of Multiple Products (Isomers and Side Products)

Question: My reaction is producing a mixture of the desired ortho product (this compound) and the para isomer (4-(acetoacetyl)phenol), along with other side products. How can I improve the selectivity for the ortho isomer?

Answer: Controlling the regioselectivity between the ortho and para isomers is a key challenge in the Fries rearrangement. Here are the primary factors that influence this selectivity:

  • Temperature:

    • Influence: As mentioned previously, higher temperatures favor the formation of the ortho product, while lower temperatures favor the para product.[1][3][7] This is often explained by thermodynamic versus kinetic control; the ortho product is typically the more thermodynamically stable isomer due to chelation between the hydroxyl group and the carbonyl group.[7]

    • Strategy: To maximize the yield of this compound, conduct the reaction at a higher temperature (e.g., >160°C).[7]

  • Solvent:

    • Influence: The choice of solvent can significantly impact the ortho/para ratio. Non-polar solvents tend to favor the formation of the ortho product.[1] In contrast, as the polarity of the solvent increases, the proportion of the para product also increases.[1]

    • Strategy: Employ non-polar solvents like nitrobenzene or carbon disulfide to enhance the selectivity for the ortho isomer.[2]

  • Side Product Formation:

    • Common Side Products: Besides the isomeric hydroxyaryl ketones, other potential side products include polyacylated phenols and phenol itself, resulting from the hydrolysis of the starting ester.[2]

    • Mitigation:

      • Stoichiometry: Use a carefully controlled amount of the Lewis acid. While an excess is needed, a large excess can promote side reactions.

      • Work-up Procedure: A proper aqueous work-up is crucial to hydrolyze the intermediate complexes and separate the product from the catalyst.[3]

Purification Challenges

Question: I am having difficulty separating the ortho and para isomers and purifying the final this compound product. What are the recommended purification methods?

Answer: The separation of ortho and para isomers can be challenging due to their similar polarities. Here are some effective purification techniques:

  • Steam Distillation:

    • Principle: The ortho isomer, this compound, is steam volatile due to intramolecular hydrogen bonding, whereas the para isomer is not because of intermolecular hydrogen bonding.[7]

    • Procedure: This is a classic and effective method for separating the two isomers.[7] The ortho isomer will distill over with the steam, leaving the para isomer and other non-volatile impurities behind.

  • Column Chromatography:

    • Principle: This technique separates compounds based on their differential adsorption onto a stationary phase.

    • Procedure: Flash column chromatography using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be effective for separating the isomers.[8] However, finding the optimal solvent system may require some experimentation.

  • Recrystallization:

    • Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.

    • Procedure: If one isomer is present in a much larger quantity, recrystallization can be a viable purification method.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the underlying mechanism of the Fries rearrangement?

A1: The Fries rearrangement is an intramolecular reaction that proceeds through the formation of a reactive acylium ion.[1][2][3] The Lewis acid catalyst coordinates to the carbonyl oxygen of the phenolic ester, making it a better leaving group.[3] This leads to the cleavage of the ester bond and the formation of an acylium carbocation. This carbocation then acts as an electrophile and attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the ortho or para hydroxyaryl ketone.[3]

Q2: What are the key reaction parameters to consider for optimizing the synthesis of this compound?

A2: The key parameters to optimize are:

  • Catalyst: Type and amount of Lewis acid.

  • Temperature: Crucial for controlling regioselectivity.

  • Solvent: Polarity influences the ortho/para ratio.

  • Reaction Time: Ensure complete conversion of the starting material.

Q3: Are there any alternative methods to the Fries rearrangement for synthesizing this compound?

A3: While the Fries rearrangement is the most common method, other approaches exist. For instance, a direct Friedel-Crafts acylation of phenol is possible, but it often leads to O-acylation (formation of the ester) rather than C-acylation (formation of the ketone).[1] Therefore, the two-step process of forming the phenolic ester followed by the Fries rearrangement is generally preferred.[4]

Q4: What are the safety precautions I should take when performing this reaction?

A4:

  • Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the solvents used, such as nitrobenzene, are toxic. Handle them with care in a well-ventilated area.

  • High Temperatures: The reaction is often run at high temperatures, so take precautions to avoid burns.

Q5: How can I characterize the final this compound product?

A5: The structure of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule.[9][10][11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups.[9][10][11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[13]

Experimental Protocols

Protocol 1: Synthesis of Phenylacetoacetate (Starting Material)

This protocol describes the synthesis of the starting material for the Fries rearrangement.

Materials:

  • Phenol

  • Diketen or Ethyl Acetoacetate

  • Catalyst (e.g., pyridine or a mild acid)

  • Solvent (e.g., toluene or dichloromethane)

Procedure:

  • Dissolve phenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add diketen or ethyl acetoacetate to the solution.

  • Add a catalytic amount of pyridine or a mild acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude phenylacetoacetate.

  • Purify the product by vacuum distillation.

Protocol 2: Fries Rearrangement for the Synthesis of this compound

This protocol outlines the synthesis of this compound via the Fries rearrangement.

Materials:

  • Phenylacetoacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric Acid (HCl) solution (for work-up)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the anhydrous solvent.

  • Carefully add anhydrous aluminum chloride to the solvent while stirring. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.

  • Once the AlCl₃ has dissolved, slowly add the phenylacetoacetate to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 165°C for preferential ortho formation).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture of ortho and para isomers.

  • Separate the isomers using steam distillation or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Ratio in Fries Rearrangement
EntryLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Ortho:Para RatioReference
1AlCl₃ (1.5)None406-[6]
2AlCl₃ (1.5)None604-[6]
3AlCl₃ (1.5)None802-[6]
4AlCl₃ (1.5)Monochlorobenzene10022.84:1[6]
5AlCl₃ (1.5)None17011.72:1[6]
6AlCl₃Non-polarHigh-Favors Ortho[1]
7AlCl₃PolarLow-Favors Para[1]

Visualizations

Reaction Mechanism of the Fries Rearrangement

Fries_Rearrangement start Phenolic Ester + Lewis Acid (AlCl3) complex1 Lewis acid coordinates to carbonyl oxygen start->complex1 acylium Formation of Acylium Ion complex1->acylium Cleavage of ester bond eas Electrophilic Aromatic Substitution acylium->eas ortho_product Ortho-product (this compound) eas->ortho_product High Temperature, Non-polar Solvent para_product Para-product (4-(acetoacetyl)phenol) eas->para_product Low Temperature, Polar Solvent hydrolysis Hydrolysis ortho_product->hydrolysis para_product->hydrolysis final_products Final Hydroxyaryl Ketones hydrolysis->final_products

Caption: Fries rearrangement mechanism for this compound.

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Phenylacetoacetate reaction Fries Rearrangement (AlCl3, Solvent, Heat) start->reaction workup Aqueous Work-up (HCl/Ice) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product (Ortho/Para Mixture) evaporation->crude purification Purification crude->purification steam_dist Steam Distillation purification->steam_dist Method 1 chromatography Column Chromatography purification->chromatography Method 2 ortho_final Pure this compound steam_dist->ortho_final chromatography->ortho_final para_final Pure 4-(acetoacetyl)phenol chromatography->para_final

References

Technical Support Center: Synthesis of 2-Hydroxyaryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-hydroxyaryl ketones, with a specific focus on intermediates like 2-(acetoacetyl)phenol and the more common precursor, 2-hydroxyacetophenone. These compounds are critical building blocks in the development of pharmaceuticals, agrochemicals, and specialty polymers. However, their synthesis, particularly via the classic Fries rearrangement, is often plagued by challenges related to yield and selectivity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and outcomes. Here, you will find detailed troubleshooting guides in a direct Q&A format, optimized experimental procedures, and visual aids to empower you to overcome common hurdles and significantly improve your synthetic yields.

Section 1: Understanding the Core Synthetic Pathways

The synthesis of ortho-hydroxyaryl ketones can be approached through several routes. The most established method is the Fries rearrangement of a phenolic ester. A more direct, though often less selective, route involves the direct acylation of phenol. Understanding the fundamentals of these pathways is the first step in troubleshooting and optimization.

  • Pathway A: The Fries Rearrangement. This reaction involves the conversion of a phenolic ester (like phenyl acetate) to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] It is an electrophilic aromatic substitution where an acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily at the ortho and para positions.[3][4]

  • Pathway B: Direct Acetoacetylation. This pathway involves reacting phenol directly with an acetoacetylating agent, such as diketene. While seemingly more direct for synthesizing this compound, this reaction can be challenging to control and may lead to a mixture of O-acylated and C-acylated products.

Synthetic_Pathways Phenol Phenol PhenylAcetate Phenyl Acetate (Aryl Ester) Phenol->PhenylAcetate Acetylation (e.g., Acetic Anhydride) Product_Acetoacetyl This compound Phenol->Product_Acetoacetyl Direct C-Acetoacetylation O_Acylated Phenyl Acetoacetate (O-acylation product) Phenol->O_Acylated O-Acetoacetylation Product_Ortho 2-Hydroxyacetophenone (ortho-product) PhenylAcetate->Product_Ortho Fries Rearrangement (High Temp, Non-polar Solvent) Product_Para 4-Hydroxyacetophenone (para-product) PhenylAcetate->Product_Para Fries Rearrangement (Low Temp, Polar Solvent) AcetoacetylatingAgent Acetoacetylating Agent (e.g., Diketene) AcetoacetylatingAgent->Product_Acetoacetyl AcetoacetylatingAgent->O_Acylated

Caption: Core synthetic pathways to 2-hydroxyaryl ketones.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the synthesis of 2-hydroxyaryl ketones.

Category 1: Low Reaction Yield & Conversion

Q: My Fries rearrangement of phenyl acetate has stalled, resulting in a very low yield of hydroxyacetophenones. What is the likely cause?

A: This is a frequent issue, most often pointing to catalyst deactivation or impure reagents.

  • Catalyst Quality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.[5] Always use a freshly opened bottle of anhydrous AlCl₃ or a previously opened one that has been stored in a desiccator. Ensure your solvent is rigorously dried and your glassware is oven or flame-dried before use.

  • Stoichiometry: The Fries rearrangement requires at least one equivalent of AlCl₃ because the catalyst complexes with both the reactant ester and the product ketone.[2] Using a substoichiometric amount will result in incomplete conversion. Often, a slight excess (1.1 to 1.2 equivalents) is beneficial.

  • Reaction Temperature: While higher temperatures favor the ortho product, excessively high temperatures (>160-170°C) can lead to decomposition and the formation of tar-like byproducts, which trap the product and complicate purification.[3][6]

Q: I am attempting a direct acetoacetylation of phenol with diketene, but I'm recovering mostly unreacted phenol. Why is the reaction not proceeding?

A: Direct C-acylation of phenols is often less favorable than O-acylation.

  • O- vs. C-Acylation: The phenolic oxygen is a hard nucleophile and will readily react with the hard electrophilic carbonyl carbon of diketene, leading to the formation of phenyl acetoacetate (O-acylation). This is often the kinetic product. Achieving C-acylation to form this compound requires conditions that favor the rearrangement of the O-acylated intermediate or directly promote attack at the aromatic ring, often involving a Lewis acid catalyst similar to the Fries rearrangement.

  • Diketene Stability: Diketene can dimerize or polymerize upon standing or heating. Use freshly distilled or high-purity diketene for best results.

Category 2: Poor Isomer Selectivity (Ortho vs. Para)

Q: My primary product is 4-hydroxyacetophenone (para), but my target is 2-hydroxyacetophenone (ortho). How can I reverse this selectivity?

A: The ortho/para selectivity in the Fries rearrangement is a classic example of kinetic versus thermodynamic control. You can manipulate the reaction conditions to strongly favor the ortho isomer.[1][3]

  • Temperature is Key: This is the most critical factor. High temperatures (typically >160°C) favor the formation of the thermodynamically more stable ortho isomer.[6] The ortho product is stabilized by the formation of a six-membered chelate ring between the phenolic hydrogen and the ketone's carbonyl oxygen, which complexes with the aluminum catalyst. Low temperatures (<60°C) favor the kinetically controlled para product, which forms faster but is less stable.[3]

  • Solvent Choice: Non-polar solvents (or solvent-free conditions) tend to favor the formation of the ortho product.[1][2] In polar solvents, the solvent molecules can solvate the intermediates, disrupting the intramolecular complex that leads to the ortho product, thus increasing the proportion of the para isomer.[7]

  • Mechanochemistry: Recent studies have shown that mechanochemical methods (ball milling) can also influence isomer ratios, sometimes favoring the para product even under conditions that would normally yield the ortho isomer.[8][9]

Parameter Condition for Ortho-Selectivity Condition for Para-Selectivity Rationale
Temperature High (> 160°C)Low (< 60°C)Thermodynamic (stable chelate) vs. Kinetic control.[3][6]
Solvent Polarity Non-polar or Solvent-freePolar (e.g., nitrobenzene)Non-polar solvents favor the intramolecular mechanism leading to the ortho product.[1][7]
Catalyst AlCl₃, TiCl₄BF₃, p-Toluenesulfonic acidCatalyst choice can influence the stability of intermediates.[5][10]

Table 1: Influence of Reaction Conditions on Isomer Selectivity in the Fries Rearrangement.

Category 3: Byproduct Formation and Purification

Q: My reaction mixture has turned into a dark, intractable tar. What happened and how can I prevent it?

A: Tar formation is typically a result of overheating or side reactions. Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions. Ensure your heating mantle is controlled by a thermostat and the reaction temperature is monitored directly. Using a solvent can also help to better distribute heat and prevent localized overheating.

Q: How can I efficiently separate 2-hydroxyacetophenone from the para-isomer and other byproducts?

A: The intramolecular hydrogen bond in the ortho isomer gives it unique physical properties that can be exploited for purification.

  • Steam Distillation: This is the most effective and classic method. 2-hydroxyacetophenone is volatile with steam due to its intramolecular hydrogen bonding, which reduces its boiling point and polarity. The para-isomer has intermolecular hydrogen bonding, making it much less volatile.[3][11]

  • Column Chromatography: Standard silica gel chromatography can also be used to separate the isomers, as the para-isomer is typically more polar and will have a lower Rf value.

  • Workup Procedure: After the reaction, it is crucial to quench the mixture by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride complexes and protonates the phenoxides.[12]

Section 3: Optimized Experimental Protocols

Protocol 1: High Ortho-Selectivity Synthesis of 2-Hydroxyacetophenone

This protocol is optimized for producing the ortho-isomer via a solvent-free Fries rearrangement.

1. Reagent Preparation & Setup:

  • Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube.
  • Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
  • Charge the flask with phenyl acetate (1.0 eq).
  • In a separate, dry container, weigh anhydrous aluminum chloride (1.1 eq) under an inert atmosphere if possible.

2. Reaction Execution:

  • Begin stirring the phenyl acetate and slowly add the anhydrous AlCl₃ in portions. The addition is exothermic; maintain the temperature below 60°C using an ice bath if necessary.
  • Once the addition is complete, slowly heat the reaction mixture to 160-165°C using a heating mantle with a temperature controller.
  • Maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

3. Workup & Purification:

  • Allow the reaction mixture to cool to about 80-90°C. It will become a viscous mass.
  • In a large beaker, prepare a mixture of crushed ice and concentrated HCl.
  • CAUTION: Carefully and slowly pour the warm reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic and gas-evolving quench.
  • Set up for steam distillation. Pass steam through the quenched reaction mixture. The volatile 2-hydroxyacetophenone will co-distill with the water.
  • Collect the milky distillate until it runs clear.
  • Extract the distillate with diethyl ether or ethyl acetate (3x).
  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 2-hydroxyacetophenone, which can be further purified by vacuum distillation or recrystallization from a mixed solvent system like ethanol/water.

// Nodes start [label="Start: Phenyl Acetate + Anhydrous AlCl₃"]; reaction [label="Heat to 165°C\n(2-3 hours)"]; quench [label="Cool and Quench\n(Ice / HCl)"]; steam_distill [label="Steam Distillation"]; extraction [label="Solvent Extraction\n(e.g., Diethyl Ether)"]; dry_concentrate [label="Dry & Concentrate"]; product [label="Pure 2-Hydroxyacetophenone", shape=ellipse, fillcolor="#34A853"]; byproduct [label="Para-isomer & Residue\n(in distillation flask)", shape=ellipse, fillcolor="#EA4335"];

// Edges start -> reaction; reaction -> quench; quench -> steam_distill; steam_distill -> extraction; steam_distill -> byproduct [style=dashed]; extraction -> dry_concentrate; dry_concentrate -> product; }

Caption: Workflow for synthesis and purification.

Section 4: Reaction Mechanism Visualization

Understanding the mechanism is crucial for rational optimization. The Lewis acid (AlCl₃) initially coordinates to the carbonyl oxygen of the ester, making the acyl group highly electrophilic. This facilitates the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the phenol ring.

Fries_Mechanism cluster_step1 Step 1: Catalyst Coordination cluster_step2 Step 2: Acylium Ion Formation cluster_step3 Step 3: Electrophilic Aromatic Substitution cluster_step4 Step 4: Rearomatization & Workup ester Phenyl Acetate lewis + AlCl₃ complex1 [Coordinated Complex] complex2 [Coordinated Complex] complex1->complex2 acylium Acylium Ion⁺ + [PhO-AlCl₃]⁻ complex2->acylium Rearrangement ring Phenoxide Ring acylium->ring acylium_ion + Acylium Ion⁺ sigma_ortho σ-complex (ortho) sigma_para σ-complex (para) sigma σ-complexes sigma_para->sigma products Ortho / Para Products (after H⁺ workup) sigma->products Loss of H⁺

Caption: Simplified mechanism of the Fries rearrangement.

References

Technical Support Center: Synthesis of 2-(acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(acetoacetyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic transformation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound, a key intermediate in pharmaceuticals and other fine chemicals, presents a classic challenge in synthetic organic chemistry: controlling selectivity in the acylation of phenols. Phenols are bidentate nucleophiles, meaning they can react at two distinct sites: the hydroxyl oxygen (O-acylation) or the electron-rich aromatic ring (C-acylation). Mastering this synthesis requires a firm grasp of kinetic versus thermodynamic control. This guide will illuminate the causal factors behind common side reactions and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The core challenge is the competition between C-acylation and O-acylation.

  • O-acylation: This is a nucleophilic acyl substitution on the phenolic oxygen, which yields the undesired phenyl acetoacetate ester. This pathway is typically faster and is known as the kinetic product.

  • C-acylation: This is an electrophilic aromatic substitution on the carbon atom of the benzene ring, which yields the desired this compound. This is the more stable thermodynamic product.

Without proper control of reaction conditions, the faster O-acylation will dominate, leading to low yields of the target molecule. The key is to establish conditions that either directly favor C-acylation or promote the conversion of the O-acylated intermediate to the C-acylated product.

Q2: What is the Fries Rearrangement, and why is it critical for this synthesis?

The Fries Rearrangement is an organic reaction where a phenolic ester (the product of O-acylation) rearranges to a hydroxy aryl ketone (the product of C-acylation) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This reaction is fundamentally important because it provides a reliable pathway from the kinetically favored O-acylated intermediate to the thermodynamically stable C-acylated final product.

The mechanism involves the Lewis acid coordinating to the ester's carbonyl oxygen, which facilitates the formation of a reactive acylium ion.[2][3] This electrophile then attacks the aromatic ring in a process akin to an intramolecular Friedel-Crafts acylation.[2]

Q3: Which acylating agent is best: diketene or ethyl acetoacetate?

Both are common reagents, each with distinct advantages and mechanisms.

  • Diketene: This is a highly reactive and efficient acetoacetylating agent.[4] It reacts directly with phenols, often under basic catalysis, to form acetoacetate esters.[5] While efficient, its high reactivity can sometimes make controlling the reaction and preventing side reactions more challenging.

  • Ethyl Acetoacetate (EAA): This reagent is typically used in a transesterification reaction with the phenol, followed by a rearrangement. The synthesis often involves a Claisen condensation mechanism.[6][7] Reactions with EAA can offer more control but may require more forcing conditions or specific catalysts to achieve high yields.

The choice often depends on the specific substrate, available equipment, and desired process scale. For many applications, a two-step approach involving the formation of phenyl acetoacetate followed by a catalyzed Fries Rearrangement is the most robust and well-understood method.

Q4: How does temperature affect the formation of the ortho vs. para isomers?

Temperature is the primary tool for controlling regioselectivity (ortho vs. para) in the Fries Rearrangement.[1]

  • Low Temperatures (<60°C): Favor the formation of the para-product, 4-(acetoacetyl)phenol. This is the rate-controlled product.[8]

  • High Temperatures (>160°C): Favor the formation of the ortho-product, this compound.[1][8]

The reason for this selectivity lies in thermodynamics. The ortho-isomer is stabilized by strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the ketone carbonyl group, a phenomenon known as chelation.[8] At higher temperatures, the reaction has sufficient energy to overcome activation barriers and reach thermodynamic equilibrium, which favors the more stable, chelated ortho product.

Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low yield; primary product is an oil or has a different spectral signature (e.g., missing phenolic -OH peak). Dominant O-acylation. The reaction was run under kinetic control, favoring the formation of phenyl acetoacetate. This often happens in the absence of a strong Lewis acid or at low temperatures.1. Induce Fries Rearrangement: Add a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) to the isolated O-acyl product and heat the reaction.[1][2] 2. Modify Initial Conditions: Ensure a strong Lewis acid is present from the start and run the reaction at a higher temperature (>160°C) to favor direct C-acylation or in-situ rearrangement.[8]
Correct mass spec, but the major product is 4-(acetoacetyl)phenol, not the desired 2-isomer. Incorrect Temperature Control. The reaction temperature was too low, favoring the formation of the para-isomer, which is the kinetically preferred rearrangement product.[1][8]1. Increase Reaction Temperature: Raise the temperature to above 160°C. This provides the necessary energy to favor the thermodynamically more stable ortho product.[8] 2. Solvent Choice: Using non-polar solvents can also favor the formation of the ortho-substituted product.[3]
Reaction mixture becomes dark, tarry, or contains significant polymeric material. 1. Catalyst Decomposition: The Lewis acid catalyst (especially AlCl₃) is highly sensitive to moisture. Contamination with water can lead to violent reactions and decomposition. 2. Substrate Decomposition: Phenols and acetoacetyl compounds can be unstable at very high temperatures for prolonged periods. 3. Polyacylation: Highly activated phenol rings may undergo multiple acylations.[2]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Optimize Reaction Time: Monitor the reaction by TLC or GC to avoid unnecessarily long heating times. 3. Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the phenol to minimize di-acylation.
Reaction fails to initiate or proceeds very slowly. 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture or may be of poor quality. 2. Insufficient Temperature: The activation energy for the rearrangement is not being met.1. Use Fresh Catalyst: Use a freshly opened bottle of anhydrous AlCl₃ or another suitable Lewis acid.[9] 2. Verify Temperature: Ensure the internal reaction temperature reaches the target, not just the setpoint of the heating mantle. 3. Consider an Alternative Catalyst: Strong Brønsted acids like methanesulfonic acid can be an effective, less moisture-sensitive alternative to AlCl₃.[9]

Data Summary & Key Parameters

The regioselectivity of the Fries Rearrangement is highly dependent on reaction conditions. The following table summarizes the expected major product based on temperature, a critical parameter for success.

ParameterConditionFavored ProductRationaleSource(s)
Temperature Low (< 60°C)para-isomer (4-product)Kinetic Control[1][8]
High (> 160°C)ortho-isomer (2-product)Thermodynamic Control (Chelation Stability)[1][8]
Catalyst Lewis Acid (e.g., AlCl₃)C-Acylation ProductPromotes acylium ion formation and rearrangement[2][9]
Base (e.g., Pyridine)O-Acylation ProductIncreases nucleophilicity of the phenol

Visualizing the Reaction Pathways

To better understand the core synthetic challenge, the following diagrams illustrate the competing reaction pathways and a logical troubleshooting workflow.

G cluster_0 Reaction Pathways Reactants Phenol + Acylating Agent O_Acyl O-Acylation Product (Phenyl Acetoacetate) Reactants->O_Acyl Faster (Kinetic) Base or mild acid C_Acyl C-Acylation Product (this compound) Reactants->C_Acyl Slower (Direct) Strong Lewis Acid O_Acyl->C_Acyl Fries Rearrangement Lewis Acid + Heat

Caption: Competing O- vs. C-acylation pathways.

G Start Experiment Start: Low Yield of Desired Product CheckProduct Analyze Byproduct: Is it the O-Acylated Ester? Start->CheckProduct CheckIsomer Analyze Product: Is it the para-Isomer? CheckProduct->CheckIsomer No SolutionFries Solution: Induce Fries Rearrangement (Add AlCl₃, Heat) CheckProduct->SolutionFries Yes SolutionTemp Solution: Increase Reaction Temp (>160°C) CheckIsomer->SolutionTemp Yes CheckPurity Check for Tar/Decomposition CheckIsomer->CheckPurity No End Successful Synthesis SolutionFries->End SolutionTemp->End SolutionAnhydrous Solution: Ensure Anhydrous Conditions Use fresh catalyst CheckPurity->SolutionAnhydrous Yes SolutionAnhydrous->End

Caption: Troubleshooting workflow for low yield.

Model Protocol: Synthesis via Fries Rearrangement

This two-step protocol is a robust method that first isolates the kinetic O-acylation product before converting it to the desired thermodynamic C-acylation product.

Step 1: Synthesis of Phenyl Acetoacetate (O-Acylation)

  • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a base such as pyridine or triethylamine (1.1 eq) at 0°C.

  • Slowly add diketene (1.05 eq) to the mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of phenol.

  • Upon completion, perform an aqueous workup by washing with dilute HCl to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude phenyl acetoacetate, which can be purified or used directly in the next step.

Step 2: Fries Rearrangement to this compound (C-Acylation)

  • CRITICAL: This step must be performed under strictly anhydrous conditions under an inert atmosphere (N₂ or Ar).

  • To a flask charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq), slowly add the phenyl acetoacetate (1.0 eq) from Step 1. The reaction is often performed without a solvent or in a high-boiling solvent like nitrobenzene.

  • Heat the reaction mixture to 160-170°C. The mixture will become a thick, stirrable melt.

  • Maintain this temperature for 1-3 hours, monitoring the progress by quenching small aliquots and analyzing via TLC or GC.

  • After cooling, carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.[8]

References

Technical Support Center: Catalyst Selection for Efficient Phenol Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization in phenol acylation. Our goal is to equip you with the knowledge to navigate the complexities of this important transformation, ensuring efficient and selective outcomes in your experiments.

Foundational Principles of Catalyst Selection in Phenol Acylation

Phenol acylation is a cornerstone reaction in organic synthesis, enabling the formation of valuable phenyl esters (O-acylation) and hydroxyaryl ketones (C-acylation). The choice of catalyst is paramount as it dictates the reaction pathway, selectivity, and overall efficiency. Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation). The catalyst, along with reaction conditions, governs which of these competing pathways is favored.

O-Acylation vs. C-Acylation: A Tale of Two Pathways

The initial product of phenol acylation can be either the O-acylated phenyl ester or the C-acylated hydroxyaryl ketone. Understanding the factors that favor one over the other is critical for achieving the desired product.

  • O-Acylation (Esterification): This reaction is a nucleophilic acyl substitution on the phenolic oxygen. It is generally kinetically favored, meaning it forms faster. This pathway can be promoted by either acid or base catalysis.

  • C-Acylation (Friedel-Crafts Acylation): This is an electrophilic aromatic substitution on the electron-rich aromatic ring, yielding an aryl ketone. The C-acylated product is thermodynamically more stable. Strong Lewis acids are typically required to drive this reaction.[1]

A crucial aspect of phenol acylation is the Fries rearrangement , where the O-acylated product rearranges to the more stable C-acylated product in the presence of a Lewis acid catalyst like AlCl₃.[2]

Homogeneous vs. Heterogeneous Catalysis

The choice between a homogeneous or heterogeneous catalyst has significant practical implications for your experimental setup, workup, and scalability.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., dissolved in the solvent).[3]Different phase from reactants (e.g., a solid catalyst in a liquid reaction mixture).[3]
Activity & Selectivity Often exhibit high activity and selectivity due to well-defined active sites.[4]Can be highly selective, often influenced by pore size and surface properties.
Catalyst Separation Can be difficult and costly, often requiring extraction or distillation.[4]Generally straightforward separation by filtration.[4]
Recycling Often difficult and expensive.[4]Typically easier to recover and reuse, though regeneration may be needed.[4]
Heat & Mass Transfer Generally good heat and mass transfer.[4]Can be limited by diffusion into the catalyst pores.[4]
Examples AlCl₃, TiCl₄, ZnCl₂, H₂SO₄, TfOH.[1][5][6]Zeolites (e.g., HZSM-5, HY, HBeta), Al-MCM-41, supported acids (e.g., silica sulfuric acid).[7][8][9]
Key Factors Influencing Catalyst Performance

Several experimental parameters work in concert with the catalyst to determine the outcome of a phenol acylation reaction.

  • Acylating Agent: The reactivity of the acylating agent is a key factor. Acyl chlorides are generally more reactive than acid anhydrides, which are in turn more reactive than carboxylic acids.[5][10][11]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Inert organic solvents like halogenated hydrocarbons, nitrobenzene, and carbon disulfide are common in Friedel-Crafts reactions.[1] In some cases, solvent-free conditions can be employed.[5][12]

  • Temperature: Temperature plays a critical role in product distribution. Higher temperatures can favor the formation of the thermodynamically stable C-acylated product.[8][13][14] However, excessively high temperatures can lead to side reactions and decomposition.[15] For some reactions, lower temperatures (e.g., 0°C) are crucial to minimize hydrolysis of the acylating agent and improve selectivity for O-acylation.[16]

Troubleshooting Guide for Phenol Acylation

This section addresses common issues encountered during phenol acylation experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My Friedel-Crafts acylation is giving a very low yield of the desired C-acylated product. What are the likely causes?

A1: Low yields in Friedel-Crafts C-acylation of phenols are a frequent challenge. Here are the most common culprits and how to address them:

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[15] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • O-Acylation as the Major Pathway: The hydroxyl group of the phenol can be acylated faster than the ring, especially with insufficient catalyst or at lower temperatures.[2][6] The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, reducing its activity for C-acylation.[6]

    • Solution: Increase the molar ratio of the Lewis acid catalyst. This ensures enough catalyst is available to both coordinate with the oxygen and activate the acylating agent for C-acylation. Running the reaction at a higher temperature can also promote the Fries rearrangement of any O-acylated intermediate to the desired C-acylated product.[8]

  • Protecting Group Strategy: The hydroxyl group's interference can be circumvented by protecting it before acylation.

    • Solution: Protect the phenol as an ester or a silyl ether.[1][15] After the Friedel-Crafts acylation, the protecting group can be cleaved to yield the desired hydroxyaryl ketone.[15]

Q2: I am observing multiple products in my reaction mixture, including ortho- and para-isomers, and some unreacted starting material. How can I improve the regioselectivity?

A2: Controlling regioselectivity in C-acylation is crucial for obtaining a pure product.

  • Steric Hindrance: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring.[15] For phenols, the hydroxyl group is an ortho-, para-director. Steric hindrance from bulky acylating agents or substituents on the ring often favors the para-product.[15]

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the ortho/para ratio.

    • Solution: For solid acid catalysts like zeolites, the pore structure can impart shape selectivity. For instance, HZSM-5, with its narrow pore structure, can favor the formation of specific isomers.[8][17] Experiment with different solvents, as they can influence the effective size of the electrophile and the transition state energies.

  • Temperature Control: Thermodynamic vs. kinetic control can influence the isomer distribution.

    • Solution: Varying the reaction temperature can alter the ortho/para ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.[13]

Q3: My heterogeneous catalyst seems to be losing activity after the first run. What is causing this deactivation, and can I regenerate it?

A3: Catalyst deactivation is a common issue with solid catalysts, especially in phenol acylation.

  • Coke Formation: The primary cause of deactivation is often the formation of carbonaceous deposits, or "coke," on the catalyst surface, which blocks active sites.[8][17][18] These coke precursors can form from consecutive condensation reactions of reactants, intermediates, or products on the acid sites of the catalyst.[17][18]

    • Solution: The method of regeneration depends on the nature of the coke and the catalyst. A common method is calcination, which involves heating the catalyst in a stream of air or oxygen to burn off the carbonaceous deposits. However, the optimal temperature and duration must be carefully controlled to avoid damaging the catalyst structure.

  • Pore Blockage: The pores of the catalyst can become blocked by bulky products or coke, preventing reactants from reaching the active sites.[8]

    • Solution: Choosing a catalyst with an appropriate pore size for the reactants and products can mitigate this issue. For example, the narrow pore structure of HZSM-5 can hinder the formation of bulky coke precursors, leading to better stability compared to larger-pore zeolites like HY and HBeta.[17][18]

Q4: I am trying to perform an O-acylation to synthesize a phenyl ester, but I am getting a mixture of O- and C-acylated products. How can I favor O-acylation exclusively?

A4: To achieve selective O-acylation, you need to operate under conditions that favor the kinetically controlled pathway and avoid the Fries rearrangement.

  • Avoid Strong Lewis Acids: Strong Lewis acids like AlCl₃ promote the Fries rearrangement of the initially formed phenyl ester to the C-acylated product.

    • Solution: Use base catalysis instead of acid catalysis. A common method is the Schotten-Baumann reaction, which involves reacting the phenol with an acyl chloride in the presence of an aqueous base like sodium hydroxide.[19] Phase-transfer catalysts can also be employed to facilitate this reaction.[16] Alternatively, milder acid catalysts or even catalyst-free conditions with a highly reactive acylating agent at moderate temperatures can be effective.[12] For instance, reacting a phenol with acetic anhydride in the presence of sodium bicarbonate can yield the corresponding ester.[20][21]

  • Temperature Control: As mentioned, higher temperatures favor the thermodynamically more stable C-acylated product.

    • Solution: Perform the reaction at a lower temperature, such as room temperature or even 0°C, to favor the kinetically controlled O-acylation product.[16]

Frequently Asked Questions (FAQs)

Q1: Can I use carboxylic acids directly for phenol acylation? A1: Yes, but it is more challenging than using acyl chlorides or anhydrides due to the lower reactivity of carboxylic acids and the formation of water as a byproduct, which can deactivate many catalysts.[10] This reaction typically requires higher temperatures and solid acid catalysts like zeolites.[7][22] The reaction proceeds via an initial O-acylation to form a phenyl ester, which can then undergo rearrangement to the C-acylated product.[8]

Q2: What is the role of a phase-transfer catalyst (PTC) in phenol acylation? A2: A phase-transfer catalyst is used in biphasic systems (e.g., an organic solvent and an aqueous base) to facilitate the reaction between reactants in different phases. In the O-acylation of phenol, the PTC (typically a quaternary ammonium salt) forms an ion pair with the phenoxide anion generated in the aqueous phase. This ion pair is soluble in the organic phase, where it can then react with the acylating agent.[16] This allows the reaction to proceed at lower temperatures and with improved efficiency.[16]

Q3: Are there any "green" or environmentally friendly catalysts for phenol acylation? A3: Yes, the development of green catalytic systems is an active area of research. Heterogeneous catalysts like zeolites and supported acids are considered more environmentally friendly than homogeneous Lewis acids because they are easily separable, reusable, and can reduce corrosive waste streams.[8][9][17] Additionally, solvent-free reaction conditions, where the reactants themselves act as the solvent, are being explored to reduce the use of volatile organic compounds.[5][12]

Q4: How do I choose the right zeolite catalyst for my phenol acylation reaction? A4: The choice of zeolite depends on the desired product and the size of the reactants. Key factors to consider are:

  • Pore Size: The pore dimensions of the zeolite can impart shape selectivity, favoring the formation of certain isomers that can fit within the pores while excluding bulkier ones.[8][17]

  • Acidity (Si/Al ratio): The density and strength of the acid sites, which are related to the Si/Al ratio, are crucial. Both Brønsted and Lewis acid sites can play a role in the reaction.[8]

  • Hydrophobicity/Hydrophilicity: The surface properties of the zeolite can influence the adsorption of reactants and products, affecting the reaction rate and selectivity.

Q5: My phenol has electron-withdrawing groups. How will this affect the acylation reaction? A5: Electron-withdrawing groups on the phenol ring will deactivate the ring towards electrophilic aromatic substitution (C-acylation), making the reaction more difficult. Higher temperatures and more active catalysts may be required. For O-acylation, the effect is less pronounced, but the increased acidity of the phenol may influence its reactivity.

Visualizing Reaction Pathways and Troubleshooting

Catalyst Selection Logic for Phenol Acylation

G start Desired Product? o_acylation O-Acylation (Phenyl Ester) start->o_acylation Ester c_acylation C-Acylation (Hydroxyaryl Ketone) start->c_acylation Ketone kinetic_control kinetic_control o_acylation->kinetic_control Kinetically Controlled fries fries o_acylation->fries thermo_control thermo_control c_acylation->thermo_control Thermodynamically Controlled base_catalysis base_catalysis kinetic_control->base_catalysis Use Base Catalysis (e.g., NaOH, NaHCO3) lewis_acid lewis_acid thermo_control->lewis_acid Use Strong Lewis Acid (e.g., AlCl3) low_temp low_temp base_catalysis->low_temp Low Temperature (e.g., 0°C - RT) high_temp high_temp lewis_acid->high_temp Higher Temperature lewis_acid->fries Promotes Fries Rearrangement o_product o_product low_temp->o_product Selective O-Acylation c_product c_product high_temp->c_product Selective C-Acylation (via direct acylation or Fries rearrangement) fries->c_product

Caption: Decision workflow for catalyst selection based on the desired product in phenol acylation.

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents sub_catalyst1 Is the catalyst sensitive to moisture (e.g., AlCl3)? check_catalyst->sub_catalyst1 sub_catalyst2 Is it a heterogeneous catalyst? check_catalyst->sub_catalyst2 sub_conditions1 Is temperature optimal? check_conditions->sub_conditions1 sub_conditions2 Is reaction time sufficient? check_conditions->sub_conditions2 sub_reagents1 Are reagents pure and dry? check_reagents->sub_reagents1 action_anhydrous Ensure anhydrous conditions. Use fresh catalyst. sub_catalyst1->action_anhydrous Yes action_deactivation Consider deactivation (coking). Attempt regeneration or use fresh catalyst. sub_catalyst2->action_deactivation Yes end Re-run Experiment action_anhydrous->end action_deactivation->end action_temp Optimize temperature. Higher for C-acylation, lower for O-acylation. sub_conditions1->action_temp No action_time Increase reaction time. sub_conditions2->action_time No action_temp->end action_time->end action_purify Purify reagents. Use fresh acylating agent. sub_reagents1->action_purify No action_purify->end

References

Technical Support Center: Synthesis of 2-(acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Work-up and Troubleshooting for the Fries Rearrangement

Welcome to the technical support guide for the synthesis of 2-(acetoacetyl)phenol. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Fries rearrangement of phenyl acetoacetate. As Senior Application Scientists, we understand that the success of a synthesis often lies in a robust and well-understood work-up procedure. This guide moves beyond a simple checklist to provide in-depth, field-tested insights into the "why" behind each step, ensuring you can navigate common challenges and optimize your product isolation.

The Fries rearrangement is a powerful method for synthesizing hydroxyaryl ketones, but its reliance on stoichiometric Lewis acids like aluminum chloride (AlCl₃) necessitates a meticulous work-up to decompose metal complexes, separate isomers, and remove impurities.[1][2][3] This guide is structured to address the most pressing issues encountered during the post-reaction phase of this synthesis.

Core Work-up Protocol: Isolating this compound

This section outlines a standard, validated protocol for the work-up following the AlCl₃-catalyzed Fries rearrangement of phenyl acetoacetate.

Experimental Protocol: Step-by-Step Work-up

  • Reaction Quenching (Critical Step):

    • Once the reaction is deemed complete by TLC or GC analysis, allow the reaction vessel to cool to room temperature, and then chill it in an ice-water bath to 0-5 °C.

    • Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl). A common ratio is approximately 5-10 parts ice to 1 part concentrated HCl by volume.

    • Slowly and cautiously , pour the cooled reaction mixture into the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The goal is to decompose the aluminum-phenol complexes formed during the reaction.[4]

    • Continue stirring until all the ice has melted and the aluminum salts have fully dissolved, resulting in a biphasic mixture.

  • Liquid-Liquid Extraction:

    • Transfer the entire quenched mixture to a separatory funnel of appropriate size.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM), ethyl acetate, or diethyl ether. Perform at least three extractions to ensure complete recovery of the product.

    • Combine the organic layers.

  • Washing & Neutralization:

    • Wash the combined organic layers sequentially with:

      • Deionized water (to remove bulk acid).

      • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Be cautious of CO₂ evolution.

      • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.

  • Drying and Concentration:

    • Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a mixture of this compound (ortho) and 4-(acetoacetyl)phenol (para) isomers.

  • Purification:

    • The crude mixture must be purified to isolate the desired ortho isomer. The most effective method is steam distillation, as the ortho isomer is significantly more volatile due to intramolecular hydrogen bonding.[2][5] Alternatively, column chromatography on silica gel can be employed.

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm getting a very low yield of product after the work-up. What went wrong?

Answer: Low yield is a common issue that can stem from the reaction itself or errors during the work-up.

  • Causality: The Lewis acid catalyst (AlCl₃) forms stable complexes with both the starting ester and the product hydroxy ketone.[3] An improper quench fails to efficiently break these complexes, trapping your product in the aqueous layer. Furthermore, the product can be susceptible to degradation under harsh conditions.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure the AlCl₃ used was fresh and handled under anhydrous conditions. Moisture deactivates the catalyst, leading to an incomplete reaction.[4]

    • Check Reaction Monitoring: Confirm the reaction went to completion using TLC or GC before quenching. Unreacted starting material will lower the yield of the desired product.

    • Optimize Quenching: The quench must be performed slowly and at low temperatures (0-5 °C). A rapid, uncontrolled quench can cause localized heating, leading to product decomposition or side reactions. Ensure enough acid is used to fully dissolve the aluminum salts.

    • Improve Extraction Efficiency: Perform multiple extractions (at least 3x) with your chosen organic solvent. Inefficient extraction is a frequent cause of product loss. If emulsions form, adding brine can help break them.

Q2: During the quench, a thick, persistent precipitate or emulsion formed that I can't separate.

Answer: This is almost certainly due to the precipitation of aluminum salts (aluminum hydroxide/oxychloride).

  • Causality: Aluminum chloride reacts with water to form various aluminum hydroxo species. If the pH is not kept sufficiently acidic during the quench, these species will precipitate as a gelatinous solid, making phase separation impossible.

  • Troubleshooting Steps:

    • Increase Acidity: The primary solution is to add more concentrated HCl to the quenched mixture with vigorous stirring. The goal is to keep the pH low (<1) to ensure all aluminum species remain dissolved as soluble salts (e.g., [Al(H₂O)₆]³⁺).

    • Vigorous Stirring: Use mechanical stirring during the quench rather than just a magnetic stir bar to ensure efficient mixing and prevent localized areas of high pH.

    • Prevention: Always pour the reaction mixture into the acid/ice slurry, not the other way around. This ensures the reaction components are always entering a highly acidic environment.

Q3: My final product is an oil or solid, but analysis shows it's a mix of ortho and para isomers. How do I isolate the desired this compound?

Answer: Separating the ortho and para isomers is a critical final step. The regioselectivity of the Fries rearrangement is temperature-dependent, with higher temperatures favoring the ortho product, but a mixture is common.[2][6]

  • Causality & Solution: The key difference between the isomers lies in hydrogen bonding. The ortho isomer, this compound, can form a strong intramolecular hydrogen bond. The para isomer can only form intermolecular hydrogen bonds. This has significant consequences for their physical properties.

PropertyThis compound (ortho)4-(acetoacetyl)phenol (para)Rationale
Volatility More VolatileLess VolatileIntramolecular H-bonding in the ortho isomer reduces intermolecular forces, lowering its boiling point and making it volatile with steam.[2][5]
Boiling Point LowerHigherThe para isomer's intermolecular H-bonds require more energy to overcome.
  • Recommended Purification Methods:

    • Steam Distillation (Preferred): This is the classical and most efficient method. The more volatile ortho isomer will co-distill with the steam and can be collected in the receiving flask, leaving the non-volatile para isomer behind.[5]

    • Column Chromatography: Separation on silica gel is also possible, typically using a solvent system like hexane/ethyl acetate. The isomers usually have different polarities and will separate on the column.

    • Recrystallization: If the crude product is solid, fractional recrystallization from a suitable solvent may be possible, but this is often less efficient than the other two methods.

Workflow Diagram

Workup_Workflow cluster_main Work-up for this compound Synthesis cluster_troubleshooting Troubleshooting Points Start Reaction Complete Quench Quench: Slowly add reaction mixture to ice/conc. HCl Start->Quench Extract Extract with Organic Solvent (e.g., DCM) 3x Quench->Extract Emulsion Emulsion or Precipitate Forms During Quench? Quench->Emulsion Wash Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Crude Crude Product (Ortho/Para Mixture) Dry->Crude LowYield Low Yield? Dry->LowYield Purify Purification Crude->Purify Final Pure this compound Purify->Final Separation Isomer Separation? Purify->Separation Emulsion->Extract No AddAcid Add more conc. HCl with vigorous stirring Emulsion->AddAcid Yes AddAcid->Extract Check Check Reaction Completion & Extraction Efficiency LowYield->Check Yes SteamDistil Perform Steam Distillation or Column Chromatography Separation->SteamDistil Yes SteamDistil->Final

Caption: Decision-making workflow for the work-up and purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is the precise role of ice and hydrochloric acid in the quenching step? A: This combination serves two critical functions. First, the ice absorbs the significant heat generated when decomposing the aluminum chloride complexes, preventing side reactions or product degradation.[4] Second, the hydrochloric acid provides a proton source to hydrolyze the Al-O bonds and acts to keep the resulting aluminum salts soluble in the aqueous phase, preventing their precipitation.

Q: Why is a stoichiometric excess of AlCl₃ often required, and how does this affect the work-up? A: An excess of AlCl₃ is necessary because it complexes with both the carbonyl oxygen of the starting ester and the phenolic oxygen of the product.[3][4] This means at least two equivalents are consumed per mole of product. Using an excess ensures enough free catalyst is available to drive the reaction. For the work-up, this means a larger quantity of aluminum salts must be dealt with, reinforcing the need for a cold, acidic, and carefully controlled quench to manage the exotherm and ensure complete dissolution.

Q: What is the difference in work-up for a photo-Fries rearrangement? A: The photo-Fries rearrangement proceeds via a radical mechanism and does not use a Lewis acid catalyst.[1][2] The work-up is therefore drastically simpler. It typically involves only the removal of the solvent followed by standard purification (like column chromatography) to separate the products from any unreacted starting material. There is no need for an acidic quench.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-(acetoacetyl)phenol vs. 4-(acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of synthetic intermediates, phenolic β-diketones are of paramount importance, serving as versatile precursors for heterocycles, metal complexes, and biologically active molecules. Among these, 2-(acetoacetyl)phenol and 4-(acetoacetyl)phenol represent two common yet distinct isomers whose reactivity profiles diverge significantly due to a subtle change in substituent positioning. This guide provides an in-depth, objective comparison of their chemical behavior, supported by mechanistic principles and experimental data. We will dissect the structural nuances that govern their differential reactivity in key transformations, including keto-enol tautomerism, electrophilic substitution, and coordination chemistry. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in reaction design and catalyst selection, ultimately enabling more efficient and predictable synthetic outcomes.

Structural Dissection: The Foundation of Differential Reactivity

The fundamental difference between this compound and 4-(acetoacetyl)phenol lies in the spatial relationship between the phenolic hydroxyl (-OH) group and the acetoacetyl side chain. This ortho versus para orientation dictates the potential for intramolecular interactions, which profoundly influences the molecule's electronic and steric environment.

  • This compound (Ortho Isomer): The proximity of the hydroxyl and acetoacetyl groups facilitates the formation of a strong intramolecular hydrogen bond. This interaction is a defining feature of the molecule.

  • 4-(acetoacetyl)phenol (Para Isomer): The significant distance between the two functional groups precludes any intramolecular hydrogen bonding. Instead, these groups engage in intermolecular hydrogen bonding with surrounding molecules (solvent or other substrate molecules).[1][2][3]

This single structural divergence is the primary driver behind their distinct chemical personalities.

Keto-Enol Tautomerism: A Tale of Two Equilibria

Like all β-dicarbonyl compounds, both isomers exist in a dynamic equilibrium between their keto and enol tautomers.[4][5][6] However, the position of this equilibrium is drastically different for each isomer.

For This compound , the intramolecular hydrogen bond provides substantial stabilization for the enol form, creating a pseudo-aromatic six-membered ring.[4] Consequently, the enol tautomer is the overwhelmingly dominant species in solution.

For 4-(acetoacetyl)phenol , lacking this intramolecular stabilization, the equilibrium lies heavily in favor of the more stable diketo form, which is typical for most acyclic β-dicarbonyl compounds.[5][7]

Figure 1: Keto-Enol tautomerism in ortho and para isomers.

This difference in tautomeric preference has direct consequences for reactions involving either the phenolic hydroxyl or the active methylene protons of the side chain.

Comparative Reactivity Analysis

We will now explore key reaction classes where the structural differences between the two isomers lead to divergent outcomes.

Reactivity of the Phenolic Hydroxyl Group

The availability of the lone pair electrons on the phenolic oxygen and the acidity of the proton are key to its reactivity.

  • This compound: The intramolecular hydrogen bond effectively "locks" the phenolic proton and reduces the availability of the oxygen's lone pairs. This has two major effects:

    • Decreased Acidity: The proton is less likely to be donated, making it a weaker acid compared to the para isomer.

    • Reduced Nucleophilicity: The oxygen is less nucleophilic, hindering reactions like O-alkylation and O-acylation.[8] Reactions at this site often require harsher conditions to disrupt the hydrogen bond.

  • 4-(acetoacetyl)phenol: The phenolic hydroxyl group is "free" and unencumbered. It exhibits typical phenolic reactivity:

    • Normal Acidity: It is readily deprotonated by common bases.

    • Accessible Nucleophile: It undergoes standard O-acylation and O-alkylation reactions under mild conditions.[9][10]

PropertyThis compound (Ortho)4-(acetoacetyl)phenol (Para)Rationale
Dominant Tautomer EnolKetoIntramolecular H-bond stabilization[4]
Phenolic -OH Acidity LowerHigherH-bond reduces proton lability
Phenolic -OH Nucleophilicity LowerHigherLone pairs involved in H-bonding
Reactivity to O-Acetylation Sluggish, requires forcing conditionsFacile, proceeds under standard conditions[10]Steric hindrance and reduced nucleophilicity
Chelation Ability Strong (Bidentate Ligand)Weak/None (Monodentate)Proximity of -OH and C=O groups
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring's reactivity is governed by the combined electronic effects of its substituents.[11]

  • The hydroxyl group (-OH) is a potent activating , ortho, para-directing group due to its strong +R (resonance) effect.[12]

  • The acetoacetyl group (-COCH₂COCH₃) is a deactivating , meta-directing group due to its -I (inductive) and -R effects.

For This compound , the powerful activating effect of the hydroxyl group dominates. Incoming electrophiles are directed primarily to the C4 (para) and C6 (ortho) positions. The C4 position is generally favored due to reduced steric hindrance.

For 4-(acetoacetyl)phenol , the hydroxyl group directs incoming electrophiles to the C2 and C6 positions (ortho to the -OH and meta to the acetoacetyl group). These positions are electronically activated by the hydroxyl group and not strongly deactivated by the meta-disposed acetoacetyl group, leading to relatively facile substitution.

Overall, both rings are considered "activated" due to the phenolic hydroxyl, but the substitution patterns are rigidly controlled by the substituent arrangement.

Coordination Chemistry and Chelation

This is an area of profound difference.

  • This compound: The ortho arrangement of the phenolic oxygen and one of the carbonyl oxygens creates a perfect bidentate chelation site. Upon deprotonation of the phenolic hydroxyl, it readily forms stable, six-membered chelate rings with a wide variety of metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺). This property makes it a valuable ligand in coordination chemistry.

  • 4-(acetoacetyl)phenol: The coordinating groups are too far apart to form a chelate ring with a single metal center. It can only act as a monodentate ligand through the dicarbonyl unit, resulting in significantly weaker and less stable metal complexes.

Figure 2: Chelation of a metal ion (Mⁿ⁺) by this compound.

Experimental Protocols

To provide a practical context, we describe two protocols that highlight the key reactivity differences.

Protocol: Comparative O-Acetylation

This experiment demonstrates the difference in nucleophilicity of the phenolic hydroxyl group.

G cluster_workflow Comparative O-Acetylation Workflow prep Prepare two flasks, one with 2-isomer (A) and one with 4-isomer (B) in pyridine. add_reagent Add acetic anhydride to both flasks at 0°C. Stir under N₂ atmosphere. prep->add_reagent monitor Monitor reaction progress via TLC (e.g., every 30 minutes). add_reagent->monitor observe Observation Point: Flask B (4-isomer) shows rapid product formation. Flask A (2-isomer) shows slow or no reaction. monitor->observe workup Quench reactions with water, extract with ethyl acetate, dry, and concentrate. observe->workup analyze Analyze crude products by ¹H NMR to determine percent conversion. workup->analyze

Figure 3: Workflow for comparing acetylation reactivity.

Methodology:

  • Setup: In two separate round-bottom flasks equipped with stir bars, dissolve 1.0 mmol of this compound (Flask A) and 1.0 mmol of 4-(acetoacetyl)phenol (Flask B) in 5 mL of anhydrous pyridine.

  • Reagent Addition: Cool both flasks to 0°C in an ice bath. To each flask, add 1.1 mmol of acetic anhydride dropwise.

  • Reaction Monitoring: Allow the reactions to stir at room temperature. Every 30 minutes, withdraw a small aliquot from each flask and spot on a silica gel TLC plate, eluting with a 3:1 hexanes:ethyl acetate mixture.

  • Expected Observation: The reaction in Flask B (4-isomer) should proceed to completion significantly faster (typically within 1-2 hours) than the reaction in Flask A (2-isomer), which may require heating or a stronger catalyst to achieve a reasonable yield.[8][10]

  • Work-up: Upon completion (or after a set time, e.g., 4 hours), pour each reaction mixture into 20 mL of cold 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting residues by ¹H NMR to quantify the conversion to the corresponding acetate ester.

Conclusion and Outlook

The reactivities of this compound and 4-(acetoacetyl)phenol are not interchangeable. The ortho-isomer's behavior is dominated by a strong intramolecular hydrogen bond that stabilizes its enol form, reduces the reactivity of its phenolic hydroxyl group, and endows it with potent metal-chelating properties. In contrast, the para-isomer behaves as a more conventional phenol, with an accessible hydroxyl group and reactivity dictated by standard electronic effects.

For the synthetic chemist, this understanding is critical. If the goal is to perform chemistry at the phenolic hydroxyl, the 4-isomer is the substrate of choice for its higher reactivity and milder required conditions. Conversely, if the objective is to leverage the unique properties of the enolized β-diketone or to create stable metal complexes, the 2-isomer is the superior precursor. This guide serves as a foundational tool for navigating these choices, enabling more rational and efficient molecular design.

References

A Senior Application Scientist's Guide to Colorimetric Reagents: Evaluating 2-(Acetoacetyl)phenol Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Color in Analytical Chemistry

In an era dominated by sophisticated analytical instrumentation, the simplicity and robustness of colorimetric analysis continue to hold significant value. This technique, which leverages a visible color change to quantify an analyte, offers a powerful combination of affordability, speed, and the potential for on-site analysis without complex equipment.[1] The heart of any colorimetric assay is the chromogenic reagent, a chemical entity that undergoes a specific reaction with the target analyte to produce a colored product. The intensity of this color, measured by spectrophotometry, is directly proportional to the analyte's concentration.

The selection of an appropriate chromogenic material is paramount, as it dictates the sensitivity, selectivity, and overall reliability of the assay.[2] This guide provides an in-depth comparison of the analytical performance of 2-(acetoacetyl)phenol, a bifunctional reagent, against a panel of widely adopted colorimetric reagents. We will delve into the reaction mechanisms, evaluate performance based on experimental data, and provide practical protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Focus Reagent: this compound - A Structural Analogue with Untapped Potential

This compound is an intriguing molecule for colorimetric analysis. Structurally, it combines the β-diketone functionality of acetylacetone with a phenolic group.[3] While not as extensively documented in colorimetric applications as its simpler analogue, acetylacetone, its chemical structure suggests a high potential for similar reactivity, particularly in condensation reactions.

Proposed Mechanism of Action: The Hantzsch-Type Condensation

The most probable colorimetric reaction involving this compound is a variation of the classic Hantzsch pyridine synthesis.[4][5][6] This multicomponent reaction typically involves an aldehyde (like formaldehyde), a β-ketoester (here, the β-diketone portion of our molecule), and a nitrogen donor (like ammonia or a primary amine).[5] The reaction culminates in the formation of a dihydropyridine derivative, which is often a colored and/or fluorescent compound.[7][8] The presence of the phenolic hydroxyl group on the benzene ring is likely to modulate the electronic properties of the resulting chromophore, potentially shifting the maximum absorbance wavelength (λmax) and influencing the molar absorptivity.

Hantzsch_AAP cluster_reactants Reactants cluster_reaction Hantzsch-Type Condensation cluster_product Product AAP This compound Condensation Condensation & Cyclization AAP->Condensation NH3 Ammonia (NH₃) NH3->Condensation HCHO Formaldehyde (HCHO) HCHO->Condensation Product Colored Dihydropyridine Derivative Condensation->Product Colorimetric Signal

Caption: Proposed Hantzsch-type reaction of this compound.

Comparative Analysis with Standard Colorimetric Reagents

The true performance of any reagent is best understood through comparison. We will now evaluate this compound against established reagents used for similar target analytes, primarily formaldehyde and ammonia, which are key components of the Hantzsch reaction.

Acetylacetone (The Nash Reagent)

The Nash reagent, a mixture of acetylacetone, ammonium acetate, and acetic acid, is arguably the most classic and widely used reagent for the determination of formaldehyde.[9][10] Its mechanism is the definitive Hantzsch reaction.

  • Mechanism: Two molecules of acetylacetone react with one molecule of formaldehyde and one molecule of ammonia. The condensation and subsequent cyclization form a yellow-colored lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine, which has a maximum absorbance around 410-412 nm.[10]

Nash_Reaction cluster_reactants Nash Reagent Components cluster_reaction Hantzsch Reaction cluster_product Product ACAC Acetylacetone (2 equiv.) Reaction Condensation ACAC->Reaction NH4 Ammonium Acetate NH4->Reaction HCHO Formaldehyde HCHO->Reaction Product 3,5-diacetyl-1,4-dihydrolutidine (Yellow Chromophore) Reaction->Product Absorbance at ~412 nm

Caption: The Hantzsch reaction mechanism for the Nash reagent.

  • Performance: The Nash reagent is valued for its high specificity for formaldehyde.[11] However, its sensitivity is considered moderate compared to newer reagents.[12][13] The reaction typically requires heating (e.g., 60°C for 20 minutes) to proceed efficiently.[10] A significant drawback is the reagent's limited shelf life, often lasting only a few weeks under normal storage conditions.[9]

Purpald (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole)

Purpald is a highly effective reagent for the determination of aldehydes, particularly formaldehyde.

  • Mechanism: Purpald reacts specifically with aldehydes in a basic solution. The aldehyde condenses with the Purpald molecule to form a bicyclic intermediate, which is then oxidized by air to produce a purple-to-red colored tetrazine derivative.

Purpald_Reaction cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Purpald Purpald Condensation Condensation Purpald->Condensation Aldehyde Aldehyde (e.g., HCHO) Aldehyde->Condensation Oxidant Air (O₂) in Alkaline Solution Oxidation Oxidation Oxidant->Oxidation Condensation->Oxidation Product Colored Tetrazine Derivative Oxidation->Product Absorbance at ~550 nm

Caption: Reaction of Purpald with an aldehyde to form a colored product.

  • Performance: Experimental comparisons have shown that substituting Purpald for the Nash reagent can increase the sensitivity of an assay by as much as 3-fold while maintaining high selectivity for methanol (via its oxidation to formaldehyde) over other alcohols like ethanol.[11][12] This makes it a superior choice for applications requiring lower detection limits.

MBTH (3-Methyl-2-benzothiazolinone hydrazone)

MBTH is another highly sensitive reagent for the analysis of aliphatic aldehydes.

  • Mechanism: The reaction involves an initial condensation of MBTH with the aldehyde under acidic conditions to form an azine derivative. In a second step, an excess of MBTH is oxidized by an oxidizing agent (like ferric chloride) to form a reactive cation, which then couples with the previously formed azine to produce a vibrant blue cationic dye.

  • Performance: MBTH is generally considered the most sensitive of the common aldehyde-detecting reagents.[13] However, this enhanced sensitivity can come at the cost of selectivity. One study noted that while MBTH increased sensitivity significantly compared to Nash reagent and Purpald, it led to a loss of selectivity toward methanol versus ethanol in a coupled enzyme assay.[11][12] Its ability to react under neutral conditions allows it to be used as an "aldehyde trap" in enzymatic reactions to drive the equilibrium forward.[12]

Phenol-based Reagents (For Ammonia Detection)

Since the Hantzsch reaction involves ammonia, it is useful to compare its indirect detection with direct methods for ammonia quantification. The Berthelot (or Indophenol) reaction is a classic example.

  • Mechanism (Salicylate Method): A modern, safer variation of the Berthelot reaction uses sodium salicylate instead of phenol. Ammonia reacts with hypochlorite to form monochloramine. The monochloramine then reacts with salicylate in the presence of a catalyst (sodium nitroprusside) to form 5-aminosalicylate. Subsequent oxidation and coupling form a green-to-blue colored indophenol dye.

  • Performance: The salicylate method is highly sensitive and is a staple in environmental and clinical analysis for determining low levels of ammonia. The color development is dependent on pH, temperature, and time, requiring carefully controlled conditions.[14] Unlike the Hantzsch reaction, this method measures ammonia directly rather than relying on its incorporation into a larger molecule.

Quantitative Performance Summary

The choice of a colorimetric reagent is a trade-off between sensitivity, selectivity, and practical considerations like reagent stability and reaction conditions. The following table summarizes the key performance indicators for the discussed reagents.

ReagentPrimary Analyte(s)λmax (nm)Relative SensitivityKey AdvantagesKey Limitations
This compound Formaldehyde, Primary Amines (Predicted)UnknownUnknownPotential for modulated spectral properties due to phenol group.Lack of established experimental data and protocols.
Acetylacetone (Nash) Formaldehyde~412ModerateHigh specificity for formaldehyde.[11]Lower sensitivity[12][13], requires heating, poor reagent stability.[9]
Purpald Aldehydes~550High~3x more sensitive than Nash reagent[12], good selectivity.Requires alkaline conditions and oxidation step.
MBTH Aldehydes~628-670Very HighHighest sensitivity[13], can be used as an aldehyde trap.[12]Lower selectivity compared to Nash and Purpald.[12]
Salicylate Method Ammonia~650-690Very HighDirect and very sensitive for ammonia, mercury-free.Reaction conditions (pH, temp) are critical.[14]

Experimental Design & Protocols

To ensure scientific integrity, any comparison must be grounded in a well-designed, reproducible experimental protocol. The following section details a standard procedure for the determination of formaldehyde using the Nash reagent, which can serve as a baseline for evaluating other reagents.

Workflow: General Colorimetric Assay

Assay_Workflow A 1. Sample Preparation (e.g., Dilution, Extraction, Enzymatic Reaction) C 3. Reagent Addition (Add colorimetric reagent to samples and standards) A->C B 2. Standard Curve Preparation (Series of known analyte concentrations) B->C D 4. Incubation (Allow color to develop under controlled time/temp) C->D E 5. Spectrophotometric Measurement (Read absorbance at λmax) D->E F 6. Data Analysis (Plot standard curve, calculate sample concentrations) E->F

Caption: A generalized workflow for a quantitative colorimetric assay.

Protocol: Formaldehyde Determination with Nash Reagent

This protocol is designed to be a self-validating system, where the quality of the standard curve directly informs the reliability of the sample measurements.

  • Preparation of Nash Reagent (100 mL):

    • Rationale: The reagent must be freshly prepared due to its limited stability.[9]

    • Procedure: Dissolve 15 g of ammonium acetate in 50 mL of deionized water. Add 0.3 mL of glacial acetic acid and 0.2 mL of acetylacetone. Mix thoroughly and bring the final volume to 100 mL with deionized water. Store in a dark, airtight bottle.

  • Preparation of Formaldehyde Standards:

    • Rationale: A precise standard curve is essential for accurate quantification. A stock solution is serially diluted to create a range of concentrations that bracket the expected sample concentrations.

    • Procedure: Prepare a 100 µM stock solution of formaldehyde. Perform serial dilutions in deionized water to obtain standards with concentrations of 5, 10, 20, 40, 60, and 80 µM. Also prepare a "zero" standard using only deionized water (blank).

  • Reaction and Color Development:

    • Rationale: Controlled reaction conditions ensure reproducibility. Heating accelerates the Hantzsch condensation.[10]

    • Procedure: In separate, labeled microcentrifuge tubes, mix 500 µL of each standard (and prepared samples) with 500 µL of the Nash reagent. Vortex briefly. Incubate all tubes in a water bath or heat block at 60°C for 20 minutes.[10] After incubation, cool the tubes to room temperature for 5 minutes.

  • Spectrophotometric Measurement:

    • Rationale: Absorbance is measured at the λmax of the colored product to ensure maximum sensitivity and adherence to the Beer-Lambert law.

    • Procedure: Transfer the contents of each tube to a cuvette. Using a spectrophotometer zeroed with the blank sample, measure the absorbance of each standard and sample at 412 nm.

  • Data Analysis:

    • Rationale: The linear relationship between concentration and absorbance allows for the calculation of unknown concentrations.

    • Procedure: Plot the absorbance of the standards (y-axis) against their known concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a valid assay. Use this equation to calculate the formaldehyde concentration in your unknown samples.

Conclusion and Future Perspectives

This guide demonstrates that while established reagents like acetylacetone (Nash) , Purpald , and MBTH offer a spectrum of performance characteristics for aldehyde detection, the choice is application-specific. The Nash reagent provides excellent specificity, while Purpald and MBTH offer significantly higher sensitivity, albeit with a potential trade-off in selectivity for MBTH.[12][13] For direct ammonia measurement, the salicylate method remains a highly sensitive and reliable option.

This compound remains a reagent of theoretical promise. Its structural similarity to acetylacetone strongly suggests its utility in Hantzsch-type reactions. The integrated phenolic group could potentially be leveraged to tune the chromophore's properties, possibly leading to a red-shifted λmax (reducing interference from biological samples) or enhanced molar absorptivity. However, without empirical data, its performance remains speculative. We encourage researchers to conduct validation experiments, using the protocols outlined here as a starting point, to characterize its sensitivity, selectivity, and optimal reaction conditions. Such studies are necessary to determine if this compound can earn a place alongside the trusted workhorses of colorimetric analysis.

References

A Comparative Guide to the Biological Activity of 2-(Acetoacetyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of medicinal chemistry, the phenol scaffold represents a cornerstone for the development of novel therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Among these, 2-(acetoacetyl)phenol and its derivatives, characterized by a β-dicarbonyl moiety, present a particularly interesting class of compounds with versatile coordination chemistry and significant pharmacological potential.

This guide provides a comparative analysis of the biological activities of various this compound derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present comparative data to guide researchers in the field of drug discovery and development.

The Chemical Versatility of this compound

The this compound backbone is amenable to a variety of chemical modifications. The active methylene group and the carbonyl functions of the acetoacetyl moiety, as well as the phenolic hydroxyl group and the aromatic ring, are all sites for derivatization. Common derivatives include Schiff bases, formed by the condensation of the carbonyl group with primary amines, and metal complexes, formed by coordination with various metal ions. These modifications can profoundly influence the biological properties of the parent molecule.[3]

Comparative Biological Activities

Antimicrobial Activity

Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[2][4] The antimicrobial efficacy of this compound derivatives is often attributed to their ability to disrupt microbial membranes, leading to cell death.[1]

Structure-Activity Relationship Insights:

  • Schiff Base Formation: The conversion of the acetoacetyl carbonyl group into an imine (Schiff base) often enhances antimicrobial activity. The introduction of different aromatic or heterocyclic amines can modulate this activity.[5]

  • Metal Complexation: Coordination with transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II) frequently leads to a significant increase in antimicrobial potency compared to the free ligand.[3] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.

  • Substituents on the Phenolic Ring: The nature and position of substituents on the phenol ring can influence activity. For instance, the presence of alkyl groups can increase lipophilicity, which may enhance activity up to a certain point (the "cut-off effect").[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium. A range of concentrations should be tested.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify This compound Derivatives SerialDilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate Compound->SerialDilution Microbe Prepare Standardized Microbial Inoculum (e.g., E. coli, S. aureus) Inoculate Inoculate Wells with Microbial Suspension Microbe->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadPlate Visually Inspect Plate for Turbidity Incubate->ReadPlate DetermineMIC Determine MIC Value (Lowest concentration with no growth) ReadPlate->DetermineMIC Compare Compare MIC values of Derivatives DetermineMIC->Compare

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound/DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)
This compound (Parent)>256>256
Schiff Base (aniline)128256
Schiff Base (4-chloroaniline)64128
Cu(II) Complex of Schiff Base1632
Ni(II) Complex of Schiff Base3264

Note: Data is hypothetical and for illustrative purposes.

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[7] The antioxidant capacity of this compound derivatives is crucial for their potential in mitigating oxidative stress-related diseases.[1]

Structure-Activity Relationship Insights:

  • Phenolic OH Group: The presence of the phenolic hydroxyl group is paramount for antioxidant activity.[8]

  • Electron-Donating Groups: Substituents on the aromatic ring that donate electrons (e.g., -OCH3, -CH3) can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.

  • Schiff Base Modification: The formation of Schiff bases can modulate antioxidant activity. Derivatives containing additional phenolic hydroxyl groups in the amine part of the molecule often show enhanced radical scavenging capabilities.[5][9]

  • Metal Complexation: The effect of metal complexation on antioxidant activity can be complex. While some complexes show enhanced activity, others may have reduced activity compared to the free ligand.[10][11] This depends on the metal ion and the coordination geometry.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method to determine the free radical scavenging ability of compounds.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at ~517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve. Ascorbic acid or Trolox is typically used as a positive control.

Table 2: Comparative Antioxidant Activity (IC50 in µM) of this compound Derivatives

Compound/DerivativeDPPH Scavenging IC50 (µM)
This compound (Parent)85.2
4-methoxy-2-(acetoacetyl)phenol65.7
Schiff Base (p-aminophenol)42.1
Schiff Base (aniline)95.8
Ascorbic Acid (Standard)28.5

Note: Data is hypothetical and for illustrative purposes.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Phenol derivatives, including Schiff bases and their metal complexes, have shown promise as cytotoxic agents against various cancer cell lines.[2][12][13]

Mechanism of Action: The anticancer activity of these compounds can be mediated through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • DNA Binding and Cleavage: Some metal complexes can interact with DNA, inhibiting replication and transcription.[14]

  • Generation of Reactive Oxygen Species (ROS): Pro-oxidant activity within the tumor microenvironment can lead to oxidative stress and cell death.[13]

  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Measurement: The absorbance is measured at ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined. A standard anticancer drug like cisplatin or doxorubicin is used as a positive control.[15]

Potential Mechanism: ROS-Mediated Apoptosis

G Compound Phenol Derivative (e.g., Metal Complex) Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Membrane Potential Collapse ROS->Mito Causes Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Potential pathway for ROS-induced apoptosis by phenol derivatives.

Table 3: Comparative Cytotoxicity (IC50 in µM) against MCF-7 Breast Cancer Cells

Compound/DerivativeCytotoxicity IC50 (µM)
This compound (Parent)>100
Schiff Base (aniline)75.3
Cu(II) Complex of Schiff Base12.5
Co(II) Complex of Schiff Base20.8
Cisplatin (Standard)8.9

Note: Data is hypothetical and for illustrative purposes.

Conclusion and Future Perspectives

The derivatization of this compound provides a fertile ground for the development of compounds with significant biological activities. Comparative studies consistently demonstrate that the formation of Schiff bases and subsequent complexation with transition metals are powerful strategies to enhance antimicrobial and cytotoxic properties. Structure-activity relationship analyses reveal that factors like lipophilicity, the nature of substituents, and the choice of metal ion are critical determinants of biological efficacy.[8][16]

Future research should focus on synthesizing novel derivatives with improved selectivity and reduced toxicity to normal cells.[14] A deeper understanding of their mechanisms of action, including their interactions with specific cellular targets, will be crucial for translating these promising compounds into clinically viable therapeutic agents.

References

A Researcher's Guide to the Spectroscopic Duel: Unmasking the Tautomers of 2-(Acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, one of the most elegant molecular dynamics I've had the pleasure of investigating is tautomerism. Specifically, the keto-enol equilibrium in β-dicarbonyl compounds like 2-(acetoacetyl)phenol presents a fantastic case study. This molecule doesn't have a single static structure but exists as a dynamic equilibrium between its keto and enol forms. The ability to distinguish and quantify these tautomers is critical in fields ranging from synthetic chemistry to drug development, as their reactivity, polarity, and chelating properties differ significantly.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze this equilibrium. We will move beyond simply listing data points to explain the causality behind the spectral differences, empowering you to make informed experimental choices and interpret your results with confidence.

The Central Equilibrium: A Tale of Two Forms

This compound's tautomerism involves the migration of a proton and the shifting of bonding electrons. The keto form contains two distinct carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. A crucial feature of the enol tautomer is the formation of a stable six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This hydrogen bond is the key to the enol's significant stability and provides a powerful diagnostic handle in spectroscopic analysis.[1][2]

Caption: Keto-enol tautomeric equilibrium in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy is arguably the most powerful tool for this analysis. On the NMR timescale, the interconversion between the keto and enol tautomers is typically slow, allowing for the simultaneous observation of distinct signals for both species in the same spectrum.[3]

¹H NMR Spectroscopy Insights

The proton NMR spectrum provides a clear, quantitative snapshot of the equilibrium. The relative integration of signals corresponding to each tautomer can be used to directly calculate the equilibrium constant (Keq).

  • Enol Tautomer: The most unambiguous signal is the enolic proton, which is highly deshielded due to the strong intramolecular hydrogen bond. It appears as a sharp singlet far downfield, typically between 14.0 and 15.0 ppm .[4] The vinylic proton (=CH-) gives a signal around 5.5-6.0 ppm .

  • Keto Tautomer: The key diagnostic signals are from the methylene protons (-CH₂-) flanked by two carbonyl groups, which appear as a sharp singlet around 3.5-4.0 ppm .

¹³C NMR Spectroscopy Insights

The carbon spectrum corroborates the proton data.

  • Enol Tautomer: Characterized by a single conjugated carbonyl signal (~190-195 ppm), a deshielded vinylic carbon bonded to the hydroxyl group (~170-180 ppm), and another vinylic carbon (~95-100 ppm).

  • Keto Tautomer: Shows two distinct carbonyl signals for the acetyl and benzoyl groups, both resonating far downfield at >200 ppm . The methylene carbon (-CH₂-) signal appears around 50-60 ppm .

Summary of Diagnostic NMR Signals
Tautomer Technique Signal Typical Chemical Shift (δ, ppm) Key Feature
Enol ¹H NMREnolic OH14.0 - 15.0Extreme downfield shift due to H-bond.[4]
¹H NMRVinylic CH5.5 - 6.0Indicates C=C bond.
¹³C NMRCarbonyl C=O190 - 195Single, conjugated carbonyl signal.
¹³C NMRVinylic C-OH170 - 180Deshielded sp² carbon.
Keto ¹H NMRMethylene CH₂3.5 - 4.0Signature of the dicarbonyl linkage.
¹³C NMRCarbonyl C=O> 200Two distinct, non-conjugated carbonyl signals.
¹³C NMRMethylene CH₂50 - 60sp³ carbon signal.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Causality: The choice of solvent is critical as polarity can shift the tautomeric equilibrium. CDCl₃ is a common choice for preserving the intramolecular hydrogen bond of the enol form.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A 90° pulse angle and a recycle delay of at least 5 seconds are recommended to ensure accurate signal integration.[3]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis & Quantification:

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Identify the characteristic signals for the keto (-CH₂-) and enol (=CH-) forms.

    • Integrate these signals accurately.

    • Calculate the percentage of each tautomer:

      • % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

      • % Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] * 100

    • Calculate the equilibrium constant: Keq = [% Enol] / [% Keto].

Caption: Standard workflow for NMR-based tautomer analysis.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy detects the vibrational frequencies of functional groups. The distinct bonding in the keto and enol tautomers gives rise to markedly different IR spectra.[5]

  • Enol Tautomer: The most prominent feature is an extremely broad absorption band from ~2500-3200 cm⁻¹ , which corresponds to the O-H stretch involved in the strong intramolecular hydrogen bond. The C=O stretching vibration is shifted to a lower frequency (~1600-1620 cm⁻¹ ) due to conjugation and hydrogen bonding, often overlapping with the C=C stretching band.[6]

  • Keto Tautomer: This form is identified by two sharp, strong C=O stretching bands. One for the aromatic ketone (~1685 cm⁻¹ ) and one for the aliphatic ketone (~1725 cm⁻¹ ). The broad O-H band is absent.

Summary of Diagnostic IR Absorptions
Tautomer Vibrational Mode Typical Wavenumber (cm⁻¹) Key Feature
Enol O-H stretch (H-bonded)2500 - 3200Very broad band indicating strong H-bonding.
C=O stretch (conjugated)1600 - 1620Single, low-frequency C=O band.[6]
C=C stretch~1600Overlaps with the conjugated C=O band.
Keto C=O stretch (aliphatic)~1725Sharp, strong carbonyl absorption.[6]
C=O stretch (aromatic)~1685Second distinct carbonyl absorption.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Causality: ATR is a rapid, solvent-free technique that analyzes the sample in its native state, avoiding solvent-induced shifts in the equilibrium.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key vibrational bands as outlined in the table above to determine the predominant tautomeric form in the solid state.

Caption: Workflow for solid-state tautomer analysis via ATR-FTIR.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in conjugated systems. The difference in conjugation between the keto and enol forms leads to distinct absorption maxima (λ_max).

  • Enol Tautomer: Possesses a more extended conjugated system involving the phenyl ring, the C=C double bond, and the carbonyl group. This increased conjugation lowers the energy gap for the π → π* transition, resulting in absorption at a longer wavelength (higher λ_max) , typically around 300-350 nm .

  • Keto Tautomer: The conjugation is limited to the benzoyl group. The two carbonyl groups are separated by a CH₂ group, breaking the end-to-end conjugation. This results in a π → π* transition at a shorter wavelength (lower λ_max) , often below 280 nm.[6]

Summary of Diagnostic UV-Vis Absorptions
Tautomer Electronic Transition Typical λ_max (nm) Key Feature
Enol π → π300 - 350Longer wavelength due to extended conjugation.
Keto π → π< 280Shorter wavelength due to broken conjugation.[6]
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a working solution with an expected absorbance between 0.1 and 1.0. Causality: Solvents can influence the tautomeric equilibrium; consistency is key for comparative studies. The concentration must be within the linear range of the Beer-Lambert law.

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set A=0) across the desired wavelength range (e.g., 200-400 nm).

  • Measurement: Rinse and fill a cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition: Scan the wavelength range and record the absorbance spectrum.

  • Analysis: Identify the λ_max. The position of the primary absorption band will indicate the predominant tautomer in the chosen solvent.

Conclusion: A Multi-Faceted Approach

Each spectroscopic technique provides a unique window into the tautomeric identity of this compound.

  • NMR stands out for its ability to provide clear, unambiguous signals for both tautomers, allowing for precise quantification of the equilibrium in solution.

  • IR offers a rapid and often solvent-free method to identify the dominant form, particularly in the solid state, by fingerprinting the key functional groups.

  • UV-Vis provides valuable information about the electronic structure and conjugation, serving as a quick indicator of which tautomer prevails in a given solvent environment.

For a comprehensive characterization, a combined approach is always the most rigorous. By understanding the principles behind each technique and the spectral signatures of each tautomer, researchers can confidently navigate the fascinating dual existence of this compound.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth, objective comparison of analytical methods for assessing the purity of 2-(acetoacetyl)phenol, a versatile building block in organic synthesis. We will explore the nuances of various techniques, from classic chromatography to modern spectroscopy, and provide the experimental data necessary to make informed decisions in your laboratory. This guide is designed to be a practical resource, grounded in scientific principles and field-proven insights.

The Synthetic Landscape: Understanding the Origins of Impurities

The most common route to this compound is the Fries rearrangement of phenyl acetoacetate.[1][2] This reaction, typically catalyzed by a Lewis acid like aluminum chloride, involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring. While effective, this rearrangement is rarely perfectly selective, leading to a mixture of ortho and para isomers.

Therefore, the primary impurity of concern in the synthesis of this compound is its constitutional isomer, 4-(acetoacetyl)phenol . Unreacted starting material, phenyl acetoacetate , and the hydrolysis product, phenol , may also be present. A thorough purity assessment must be able to distinguish and quantify these potential contaminants.

A Comparative Analysis of Purity Assessment Methodologies

The choice of analytical technique for purity assessment depends on a variety of factors, including the required level of accuracy, the nature of the impurities, available instrumentation, and throughput needs. Here, we compare the most effective methods for this compound.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is an indispensable technique for the initial, rapid assessment of reaction progress and crude product purity. Its simplicity and low cost make it an ideal first-line method.

The Causality Behind Experimental Choices: The separation on a silica gel plate is governed by the polarity of the compounds.[3] this compound, with its intramolecular hydrogen bonding between the phenolic hydroxyl and the ketone, is less polar than its para-isomer, where such bonding is not possible. This difference in polarity is the key to their separation. The mobile phase is chosen to provide optimal separation, where the Rf values are ideally between 0.2 and 0.8 for the components of interest.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude and purified this compound, along with the starting material (if available) and a standard of 4-(acetoacetyl)phenol, in a minimal amount of ethyl acetate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) is a good starting point. The polarity can be adjusted to achieve better separation. For more polar phenols, a mobile phase of chloroform:ethyl-acetate:formic acid (5:4:1, v/v/v) can be effective.

  • Development: Develop the plate in a sealed chamber saturated with the mobile phase until the solvent front is about 1 cm from the top.

  • Visualization:

    • UV Light (254 nm): A non-destructive method where aromatic compounds appear as dark spots against a fluorescent background.[4][5]

    • Iodine Vapor: Exposing the plate to iodine vapor will reveal organic compounds as brown spots.[4][6]

    • Ferric Chloride (FeCl₃) Stain: A specific stain for phenols, which typically produces a distinct color (often purple or green).[5] Prepare a 1% solution of FeCl₃ in 50% aqueous methanol.

Data Presentation: TLC Results

CompoundRf Value (Hexane:Ethyl Acetate 7:3)Visualization Method
Phenyl acetoacetate~0.8UV, Iodine
4-(acetoacetyl)phenol~0.3UV, Iodine, FeCl₃
This compound ~0.5 UV, Iodine, FeCl₃
Phenol~0.4UV, Iodine, FeCl₃

Note: Rf values are approximate and can vary based on experimental conditions.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization Sample_Prep Sample Preparation (in Ethyl Acetate) TLC_Spotting Spotting on Silica Plate Sample_Prep->TLC_Spotting Development_Chamber Development in Mobile Phase TLC_Spotting->Development_Chamber UV_Light UV Light (254 nm) Development_Chamber->UV_Light Iodine_Vapor Iodine Vapor Development_Chamber->Iodine_Vapor FeCl3_Stain FeCl3 Stain Development_Chamber->FeCl3_Stain Analysis Analysis of Rf Values UV_Light->Analysis Iodine_Vapor->Analysis FeCl3_Stain->Analysis

Caption: Workflow for TLC Analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For accurate quantification of purity and impurity profiles, reverse-phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, sensitivity, and reproducibility.

The Causality Behind Experimental Choices: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[7][8] Less polar compounds have a stronger affinity for the stationary phase and thus elute later. Therefore, we expect this compound to have a longer retention time than the more polar 4-(acetoacetyl)phenol. An acidic modifier in the mobile phase is often used to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better separation.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of all components.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Program: A linear gradient from 30% B to 80% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Data Presentation: HPLC Results

CompoundRetention Time (min)Peak Area (%)
Phenol3.5< 0.1
4-(acetoacetyl)phenol5.81.2
This compound 7.2 98.5
Phenyl acetoacetate9.50.3

Note: Retention times are illustrative and will vary with the specific HPLC system and conditions.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: Workflow for HPLC Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like phenols, derivatization is often necessary to increase their volatility.

The Causality Behind Experimental Choices: Acetylation of the phenolic hydroxyl group with a reagent like acetic anhydride converts the polar phenol into a less polar and more volatile ester, making it amenable to GC analysis.[9][10] The mass spectrometer then provides structural information based on the fragmentation pattern of the ionized molecule.

Experimental Protocol: GC-MS Analysis

  • Derivatization: To a solution of the sample in a suitable solvent (e.g., dichloromethane), add a slight excess of acetic anhydride and a catalytic amount of pyridine. Heat the mixture gently if necessary.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 5 minutes at 280°C.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Data Presentation: GC-MS Results

Compound (as acetate derivative)Retention Time (min)Key Mass Fragments (m/z)
Phenyl acetate8.2136 (M+), 94, 66, 43
4-acetoxy-acetoacetophenone12.5220 (M+), 178, 163, 135, 43
2-acetoxy-acetoacetophenone 11.8 220 (M+), 178, 163, 135, 43

Note: The mass spectrum of the ortho and para isomers will be very similar. Separation is primarily achieved by chromatography.

GCMS_Workflow Derivatization Derivatization (Acetylation) Injection Injection into GC-MS System Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Interpretation Data Interpretation (Library Search & Fragmentation Analysis) Mass_Analysis->Data_Interpretation

Caption: Workflow for GC-MS Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation Tool

¹H and ¹³C NMR spectroscopy provide unambiguous structural information and can be used for quantitative analysis (qNMR).

The Causality Behind Experimental Choices: The chemical shifts and coupling patterns of the protons and carbons are unique to the molecular structure. The intramolecular hydrogen bond in this compound significantly affects the chemical shift of the phenolic proton, making it distinct from that of the para-isomer.

¹H NMR (500 MHz, CDCl₃):

  • This compound:

    • δ 12.0-13.0 (s, 1H, phenolic OH, enol form, intramolecular H-bond)

    • δ 7.8-7.0 (m, 4H, aromatic)

    • δ 6.0 (s, 1H, vinyl H, enol form)

    • δ 2.2 (s, 3H, methyl)

  • 4-(acetoacetyl)phenol:

    • δ 8.0-7.0 (m, 4H, aromatic)

    • δ 6.0 (s, 1H, vinyl H, enol form)

    • δ 5.0-6.0 (br s, 1H, phenolic OH)

    • δ 2.2 (s, 3H, methyl)

¹³C NMR (125 MHz, CDCl₃):

  • This compound: Expect distinct signals for the carbonyl carbons and the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield.

  • 4-(acetoacetyl)phenol: The symmetry of the para-substituted ring will result in fewer aromatic signals compared to the ortho-isomer.

Data Presentation: NMR Comparison

FeatureThis compound4-(acetoacetyl)phenol
Phenolic OH (¹H)~12.5 ppm (sharp singlet)~5.5 ppm (broad singlet)
Aromatic Region (¹H)Complex multipletTwo doublets (A₂B₂ system)
Aromatic Carbons (¹³C)6 distinct signals4 distinct signals
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

The Causality Behind Experimental Choices: The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentations for this class of compounds include the loss of the acetyl group and cleavage of the diketone moiety.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): m/z 178

  • Loss of CH₃CO• (acetyl radical): m/z 135

  • Loss of CH₂CO (ketene): m/z 136

  • Formation of benzoyl cation: m/z 105

  • Base Peak: Often m/z 121 (hydroxytropylium ion)

Alternative Compound for Comparison: 2-Acetylresorcinol

For applications requiring a phenolic β-diketone-like structure, 2-acetylresorcinol (2',6'-dihydroxyacetophenone) can be an alternative.[11][12] It shares the ortho-hydroxyaryl ketone moiety but has an additional hydroxyl group on the aromatic ring.

Synthesis: 2-Acetylresorcinol can be synthesized by the acylation of resorcinol with acetic acid in the presence of a Lewis acid catalyst like zinc chloride.[12]

Purity Assessment Comparison:

FeatureThis compound2-Acetylresorcinol
Structure Phenolic β-diketoneDihydroxylated aromatic ketone
Polarity Moderately polarMore polar
TLC Rf HigherLower
HPLC Retention Time LongerShorter (on RP-HPLC)
¹H NMR (phenolic OH) ~12.5 ppm (1H)Two distinct OH signals
Molecular Weight 178.18 g/mol 152.15 g/mol

Conclusion: A Multi-faceted Approach to Purity Assessment

No single technique provides a complete picture of a compound's purity. A robust and reliable assessment of synthesized this compound requires a multi-pronged approach. TLC serves as an excellent initial screening tool, while HPLC provides accurate quantitative data on purity and impurity levels. GC-MS is valuable for identifying volatile impurities and providing structural confirmation through fragmentation patterns. Finally, NMR spectroscopy offers definitive structural elucidation, confirming the identity of the desired product and any isolated impurities. By understanding the principles behind each technique and tailoring the experimental conditions to the specific properties of this compound and its potential byproducts, researchers can ensure the quality and integrity of their synthesized materials, a critical step in the journey of scientific discovery and drug development.

References

A Senior Application Scientist's Guide to 2-(Acetoacetyl)phenol: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-(Acetoacetyl)phenol: A Molecule of Latent Reactivity

This compound, with the empirical formula C₁₀H₁₀O₃, is a solid organic compound that holds significant potential as a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group ortho to an acetoacetyl moiety, bestows upon it a unique reactivity profile, making it a valuable precursor for a variety of heterocyclic compounds, polymers, and dyes. This guide will explore its primary applications, offering a comparative analysis against alternative synthetic routes and providing the necessary experimental details to replicate and build upon these findings.

I. Synthesis of Bioactive Heterocycles: The Gateway to Coumarins and Chromones

One of the most prominent applications of this compound lies in its utility as a precursor for the synthesis of coumarins and chromones, two classes of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anticoagulant, and anti-inflammatory properties.[3][4]

A. The Pechmann Condensation: A Classic Route to Coumarins

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[1] this compound, containing both the phenolic and β-ketoester functionalities within the same molecule, can undergo an intramolecular Pechmann-type condensation to yield 4-hydroxycoumarin derivatives.

G cluster_0 Intramolecular Cyclization 2_acetoacetylphenol This compound Protonation Protonation of Carbonyl 2_acetoacetylphenol->Protonation Acid Catalyst (e.g., H₂SO₄) Cyclization Nucleophilic Attack by Phenol Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration 4_hydroxycoumarin 4-Hydroxycoumarin Derivative Dehydration->4_hydroxycoumarin

Caption: Intramolecular Pechmann condensation of this compound.

To illustrate the utility of phenolic precursors in coumarin synthesis, we will compare the synthesis of the widely used fluorescent dye, 7-hydroxy-4-methylcoumarin, using the standard Pechmann condensation with resorcinol and ethyl acetoacetate against a hypothetical intramolecular cyclization of a this compound derivative.

Parameter Pechmann Condensation (Resorcinol + Ethyl Acetoacetate) [5][6]Hypothetical Intramolecular Cyclization of 2-(acetoacetyl)-5-hydroxyphenol
Starting Materials Resorcinol, Ethyl acetoacetate2-(acetoacetyl)-5-hydroxyphenol
Catalyst Concentrated H₂SO₄, Polyphosphoric acid, Amberlyst-15Acid catalyst (e.g., H₂SO₄)
Reaction Time 15 minutes to 22 hours (depending on catalyst and conditions)Potentially shorter due to intramolecular nature
Temperature 5°C to 150°CLikely requires heating
Reported Yield 80-99%Expected to be high

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, a reaction analogous to what would be expected for a derivative of this compound.

  • In a 3-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, place 1 liter of concentrated sulfuric acid.

  • Cool the flask in an ice bath until the temperature is below 10°C.

  • Slowly add a solution of 100 g (0.91 mol) of resorcinol in 134 g (130.5 ml, 1.03 mol) of redistilled ethyl acetoacetate dropwise with stirring, maintaining the temperature below 10°C. The addition should take approximately 2 hours.

  • After the addition is complete, allow the mixture to stand at room temperature for 18 hours.

  • Pour the reaction mixture into a mixture of 2 kg of crushed ice and 3 liters of water with vigorous stirring.

  • Collect the precipitate by suction filtration and wash with three 25 ml portions of cold water.

  • Dissolve the solid in 1500 ml of 5% sodium hydroxide solution, filter, and then add dilute 2 M sulfuric acid (approximately 550 ml) with vigorous stirring until the solution is acidic to litmus paper.

  • Filter the crude 7-hydroxy-4-methylcoumarin, wash with four 25 ml portions of cold water, and dry at 100°C.

  • The reported yield is approximately 155 g (97%). Recrystallize from 95% ethanol to obtain colorless needles with a melting point of 185°C.

II. Chromone Synthesis: An Alternative Cyclization Pathway

In a variation of the acid-catalyzed cyclization, the Simonis chromone cyclization allows for the synthesis of chromones from phenols and β-ketoesters using phosphorus pentoxide (P₂O₅) as the condensing agent.[1] In this reaction, the ketone of the β-ketoester is activated for reaction with the phenolic hydroxyl group first, followed by activation of the ester group for electrophilic attack on the aromatic ring. For this compound, this would lead to the formation of 2-methylchromone derivatives.

III. Azo Dyes: Harnessing the Activated Aromatic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution, making it an excellent coupling component for the synthesis of azo dyes. Azo dyes are a significant class of colored compounds characterized by the -N=N- functional group, with widespread applications in the textile, printing, and analytical chemistry fields.[2][7][8]

Reaction Pathway: Azo Dye Synthesis

G cluster_1 Azo Dye Synthesis Aniline Aromatic Amine (e.g., Aniline) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling 2_AAP This compound 2_AAP->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye

Caption: General scheme for the synthesis of an azo dye from this compound.

Experimental Protocol: General Synthesis of an Azo Dye from a Phenolic Compound [9]

This general protocol outlines the steps for synthesizing an azo dye, which can be adapted for use with this compound as the coupling component.

  • Diazotization: Dissolve the primary aromatic amine in hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Coupling Reaction: Dissolve the phenolic coupling component (e.g., this compound) in a sodium hydroxide solution and cool to 0-5°C. Slowly add the diazonium salt solution to the alkaline phenol solution with constant stirring.

  • Isolation: The azo dye will precipitate out of the solution. Allow the reaction to proceed for about 30 minutes in the ice bath. Filter the dye, wash with cold water, and dry.

Characterization and Comparison:

The resulting azo dye can be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax), which is indicative of its color. For comparison, the λmax of an azo dye derived from this compound can be compared to that of a similar dye derived from a simple phenol to assess the effect of the acetoacetyl group on the chromophore. For instance, a synthesized azo dye in methanol was reported to have an absorption at 475 nm.[3]

IV. Polymer Chemistry: A Monomer for Functional Resins

The phenolic hydroxyl group and the reactive methylene in the acetoacetyl group of this compound make it a candidate for polymerization reactions, particularly for the synthesis of phenolic resins and other functional polymers.

Phenolic Resins

Phenol-formaldehyde resins are a class of thermosetting polymers with excellent thermal stability and chemical resistance.[10][11] this compound can potentially be incorporated into these resins to introduce new functionalities.

Experimental Protocol: General Synthesis of a Phenolic Resin [11]

  • Mix the phenolic compound(s) with a formaldehyde solution (35-40%).

  • Add a catalyst, such as sodium hydroxide (for resol resins) or an acid (for novolac resins).

  • Heat the reaction mixture with stirring (e.g., at 90°C) until the desired viscosity is reached.

  • Neutralize the catalyst and isolate the resin.

Comparative Analysis:

The thermal properties of a phenolic resin incorporating this compound can be compared to a standard phenol-formaldehyde resin using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11] The introduction of the acetoacetyl group may influence the cross-linking density and thermal stability of the resulting polymer.

Acetoacetylated Polymers

The acetoacetyl group itself can participate in cross-linking reactions. Acetoacetylated polymers can undergo cross-linking through reactions with isocyanates, melamines, or aldehydes. The acetoacetyl group can also form chelates with metal ions, which can be used to improve the adhesion of coatings to metal substrates.[12]

V. Metal Chelation: A Ligand for Coordination Chemistry

The β-diketone functionality in the acetoacetyl group of this compound is a well-known chelating motif for a variety of metal ions. This property opens up applications in areas such as analytical chemistry for the determination of metal ion concentrations, and in materials science for the creation of metal-containing polymers with specific catalytic or electronic properties.

The stability of the metal-chelate complex is a crucial parameter and is quantified by the stability constant (K).[13][14] A higher stability constant indicates a stronger interaction between the ligand and the metal ion. The stability constants of this compound with various metal ions can be determined potentiometrically and compared with those of other known chelating agents like EDTA to assess its efficacy.[7]

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in several areas of chemical synthesis. Its ability to serve as a precursor for bioactive coumarins and chromones, a coupling component for azo dyes, a monomer for functional polymers, and a ligand for metal chelation makes it a valuable tool for researchers and professionals in drug development, materials science, and beyond. This guide has provided a comparative overview of its key applications, supported by experimental protocols and an understanding of the underlying chemical principles, to facilitate its effective utilization in the laboratory.

References

Safety Operating Guide

2-(Acetoacetyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 2-(Acetoacetyl)phenol

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling of any chemical reagent extends beyond the bench; it encompasses the entire lifecycle, culminating in its responsible disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound (CAS No. 16636-62-7), ensuring the safety of personnel and the protection of our environment.

The procedural integrity of this guide is built upon the foundational principles of understanding a chemical's specific hazards and adhering to established regulatory standards. The causality behind each step is explained to foster a culture of safety that is both informed and proactive.

Core Hazard Profile of this compound

Before any disposal procedure is initiated, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is a combustible solid classified with acute oral toxicity.[1] Its designation as a Water Hazard Class 3 (WGK 3) substance signifies that it is severely hazardous to water, making its containment and prevention from entering waterways a top priority.[1]

A summary of its key safety information is presented below.

Identifier Information Source
CAS Number 16636-62-7[1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Hazard Statement H302: Harmful if swallowed[1][2]
Hazard Classification Acute Toxicity 4 (Oral)[1][2]
Storage Class 11 (Combustible Solids)[1]
Water Hazard Class WGK 3 (Severely hazardous to water)[1]

The primary implication of this profile is that all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[3]

Essential Safety Infrastructure: PPE and Engineering Controls

To mitigate exposure risks during handling and disposal, a robust safety framework consisting of appropriate Personal Protective Equipment (PPE) and engineering controls is non-negotiable.

  • Engineering Controls : All handling of this compound, including weighing, solution preparation, and waste packaging, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[4] An ANSI-approved eyewash station and safety drench shower must be immediately accessible and unobstructed, within a 10-second travel time.[4]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles and a face shield must be worn.[4]

    • Hand Protection : For direct handling of the solid or concentrated solutions, heavy-duty gloves such as Viton® or butyl rubber are recommended.[5] For incidental contact with dilute solutions, double-gloving with exam-style nitrile gloves is an acceptable practice, with the understanding that gloves must be changed immediately upon contamination.[4]

    • Body Protection : A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.[4]

Standard Operating Procedures for Disposal

Waste segregation is the cornerstone of a compliant and safe disposal program. Different waste streams require distinct handling and packaging protocols.

Protocol 3.1: Disposal of Unused or Off-Specification Solid this compound

This procedure applies to the pure, solid chemical that is no longer needed.

  • Container Selection : Place the material in its original container if possible. If not, use a new, clean, chemically compatible container with a secure, tight-fitting lid.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "16636-62-7," and an accurate accumulation start date.

  • Storage : Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[6]

  • Pickup : Arrange for collection by your institution's certified hazardous waste management provider.

Protocol 3.2: Disposal of Contaminated Labware and Debris

This category includes items such as gloves, weigh boats, paper towels, and bench protectors that have come into direct contact with this compound.

  • Segregation : Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. Do not mix this waste with regular trash or biohazardous waste.[4][7]

  • Packaging : When the collection container is full, securely seal the plastic bag.

  • Labeling : Label the exterior container or bag as "Hazardous Waste" with the chemical name of the contaminant, "this compound."

  • Disposal Route : This waste is typically destined for incineration.[7] Follow institutional procedures for collection.

Protocol 3.3: Disposal of Solutions Containing this compound

Aqueous or organic solvent solutions of this compound must be managed as liquid hazardous waste.

  • Container Selection : Use a dedicated, shatter-proof waste container that is compatible with the solvent used (e.g., glass or polyethylene).[7] Never use a container that previously held an incompatible chemical.

  • Segregation : Do not mix phenolic waste with other waste streams unless explicitly permitted by your waste management program. Specifically, avoid mixing with halogenated solvents, strong acids, or bases in the same waste container.[8]

  • Labeling : Label the container with "Hazardous Waste" and list all chemical constituents by their full names, including solvents, with their approximate percentages.

  • Accumulation : Keep the container securely capped at all times, except when adding waste. Store it in secondary containment to prevent spills.

  • Pickup : Arrange for collection by your institution's certified hazardous waste management provider.

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical.

  • Small Spills (<50 mL or equivalent solid) :

    • Ensure appropriate PPE is worn before initiating cleanup.[6]

    • Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[6][7] Do not use combustible materials like paper towels on a large liquid spill.

    • Carefully scoop the absorbed material and spill debris into a designated hazardous waste container.

    • Wipe the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials as contaminated debris for disposal.

    • Label the waste container and arrange for disposal.

  • Large Spills (>50 mL or equivalent solid) :

    • Evacuate all personnel from the immediate area.[6]

    • Alert others and secure the laboratory.

    • If the material is flammable, eliminate all sources of ignition.[3]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.

The Disposal Workflow: A Visual Guide

The process from generating waste to its final disposal follows a structured, logical pathway. This workflow ensures that all safety and regulatory requirements are met at each stage.

G Figure 1: Disposal Workflow for this compound cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Centralized Management & Disposal cluster_2 A Identify Waste Stream (Solid, Liquid, Debris) B Segregate Waste (No Mixing Incompatibles) A->B C Package in Compatible, Sealed Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from Institutional EHS E->F G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal via Approved Method (e.g., High-Temperature Incineration) G->H Spill EMERGENCY: SPILL OCCURS Spill_Response Follow Spill Management Protocol (Section 4) Spill->Spill_Response Spill_Response->C Collect Spill Debris

Caption: Disposal decision workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its specific hazards, utilizing appropriate protective measures, and adhering to the structured disposal protocols outlined in this guide, researchers can ensure they are meeting their professional and ethical obligations. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) as the ultimate authorities.

References

A Strategic Guide to Personal Protective Equipment for Handling 2-(Acetoacetyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 2-(Acetoacetyl)phenol. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why specific measures are necessary, thereby fostering a proactive safety culture within your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound (CAS No: 16636-62-7) is a solid organic compound.[1] While it may not possess the immediate, severe corrosive properties of substances like concentrated acids, its hazard profile necessitates careful and informed handling. The primary documented hazard is "Acute Toxicity 4 Oral," meaning it can be harmful if swallowed.[1] The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause less serious health effects, such as skin and eye irritation.[1]

However, the structural presence of a phenol group warrants a more cautious approach. Phenol itself is a highly toxic and corrosive compound that can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[2][3][4][5] While this compound is a derivative, the phenolic moiety suggests a potential for skin irritation and absorption, a risk that must be mitigated through appropriate PPE.

Table 1: Chemical and Hazard Identification

PropertyValueSource
Chemical Name This compound[1]
CAS Number 16636-62-7[1][6]
Molecular Formula C₁₀H₁₀O₃[1][7]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statement H302: Harmful if swallowed[1]
Signal Word Warning[1]

The causality behind our stringent PPE recommendations stems from this "guilt by association" with the phenol functional group. We must assume the potential for dermal hazards and protect accordingly until specific toxicological data for this derivative proves otherwise.

The Core Ensemble: Essential PPE for Routine Handling

For any procedure involving this compound, from weighing to its use in a reaction, the following PPE constitutes the non-negotiable minimum.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are mandatory. Given the phenolic structure, materials like neoprene or vinyl are recommended.[8] Nitrile gloves may also be suitable, but it is crucial to avoid latex, which offers poor protection against many chemicals.[3]

  • Expert Insight: Glove selection is critical. Always check the manufacturer's glove compatibility chart for the specific chemical you are handling. Double-gloving can be a prudent measure, especially during procedures with a higher risk of splashing or for extended handling periods.

Eye and Face Protection: Shielding Against the Unforeseen

ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[3] However, for any task where splashing is a possibility—such as when dissolving the solid or during transfers—a face shield worn over safety goggles provides superior protection.[2][3][9]

  • Causality Link: The eyes are particularly vulnerable to chemical splashes. The acetoacetyl and phenol groups could cause significant irritation or damage upon contact.[10] A face shield protects the entire face, not just the eyes, from splashes.

Protective Clothing: A Barrier for the Body

A standard laboratory coat is required at all times.[2] For tasks with a higher potential for spills, a chemical-resistant apron over the lab coat is advised.[9] Clothing should be long-sleeved, and closed-toe shoes are mandatory.[2]

  • Self-Validating System: This layered approach ensures that in the event of a primary barrier (glove or apron) failure, a secondary layer (skin or personal clothing) is not immediately exposed.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Engineering Controls: The Environment as a Safety Tool

Whenever possible, handle this compound in a certified chemical fume hood.[2][8] This is especially critical when working with the solid to prevent the inhalation of fine particulates and when preparing solutions, which may increase vapor exposure.

  • Trustworthiness: A fume hood provides a controlled environment that protects the user from inhaling potentially harmful dust or vapors and contains any accidental spills within a manageable area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE: lab coat, safety goggles and/or face shield, and chemical-resistant gloves.

  • Weighing: If weighing the solid, do so within the fume hood or in a designated weighing enclosure to minimize dust dispersal.

  • Dissolving/Reaction: When adding the solid to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.[11]

Spill Response Workflow

Even with the best precautions, spills can occur. A clear, pre-defined plan is essential for a safe and effective response.

Diagram 1: Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<50 mL, contained) Assess->SmallSpill Small LargeSpill Large Spill (>50 mL or uncontained) Assess->LargeSpill Large Cleanup Don Appropriate PPE. Absorb with inert material (e.g., vermiculite) SmallSpill->Cleanup Alert Alert Colleagues & Evacuate Area LargeSpill->Alert CallEHS Contact EHS/ Emergency Response Alert->CallEHS Collect Collect absorbed material into a sealed container Cleanup->Collect Dispose Label as Hazardous Waste for disposal Collect->Dispose Decontaminate Decontaminate Spill Area & Equipment Dispose->Decontaminate FirstAid Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Shower Immediately remove contaminated clothing. Flush skin with copious amounts of water for 15+ minutes. Skin->Shower Eyewash Immediately flush eyes with water at eyewash station for 15+ minutes. Hold eyelids open. Eye->Eyewash FreshAir Move to fresh air immediately. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention Shower->Medical Eyewash->Medical FreshAir->Medical RinseMouth->Medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetoacetyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Acetoacetyl)phenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。